molecular formula C19H38NO4Cl B1139120 Lauroylcarnitine chloride CAS No. 7023-03-2

Lauroylcarnitine chloride

货号: B1139120
CAS 编号: 7023-03-2
分子量: 379.97
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lauroylcarnitine chloride, also known as this compound, is a useful research compound. Its molecular formula is C19H38NO4Cl and its molecular weight is 379.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14919-37-0
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14919-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Lauroylcarnitine Chloride: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroylcarnitine chloride is a long-chain acylcarnitine that has garnered significant interest for its properties as a permeation enhancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a particular focus on its effects on intestinal epithelial tight junctions and cell membrane integrity. This document summarizes key quantitative data, outlines detailed experimental protocols for assays used to characterize its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a quaternary ammonium compound, structurally composed of L-carnitine esterified with lauric acid.[1] Its amphiphilic nature, possessing both a hydrophilic carnitine head group and a lipophilic 12-carbon lauroyl tail, underpins its classification as a cationic surfactant.[1] This molecular structure is central to its primary recognized function as a potent absorption enhancer, capable of increasing the bioavailability of co-administered therapeutic agents with poor membrane permeability.[2] Understanding the precise mechanisms by which it exerts this effect is crucial for its application in pharmaceutical and drug delivery research.

Core Mechanism of Action: Modulation of Epithelial Barrier Function

The principal mechanism of action of this compound as a permeation enhancer involves the reversible disruption of the intestinal epithelial barrier. This is primarily achieved through its interaction with and modulation of tight junctions, the protein complexes that regulate paracellular transport.

Effects on Tight Junctions

This compound has been demonstrated to alter the integrity of epithelial tight junctions, leading to an increase in paracellular permeability. This is evidenced by a decrease in transepithelial electrical resistance (TEER) and an increased flux of paracellular markers, such as fluorescein isothiocyanate dextran (FD-40), across epithelial cell monolayers like Caco-2.[1]

A key aspect of this mechanism is the specific downregulation of certain claudin proteins, which are critical structural and functional components of tight junction strands. Studies have shown that treatment with lauroylcarnitine leads to a reduction in the protein levels of claudin-1, claudin-4, and claudin-5, while other claudins such as claudin-2, -3, -6, or -7 appear unaffected.[1] This selective alteration of claudin expression is a significant factor in the observed increase in paracellular permeability.

Interaction with Cell Membranes

As a surfactant, this compound directly interacts with the cell membrane. It has been used to permeabilize porcine enterocytes for the delivery of polar molecules.[1] At higher concentrations, lauroylcarnitine can cause more profound changes to membrane structure and dynamics, including the fusion of brush border microvilli.[3] This fusogenic activity may also contribute to the formation of vesicle-like structures and vacuoles along the lateral cell membranes.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the physicochemical properties and biological effects of this compound and related acylcarnitines.

ParameterValueConditionsReference
Physicochemical Properties of Lauroyl-L-carnitine (C12LC)
Critical Micelle Concentration (CMC)Not explicitly found for the chloride salt, but related studies on lauroyl-l-carnitine provide context.pH 7[2]
Area per Molecule (ACMC) at Air/Water Interface46 ŲpH 7[2]
Micelle Core Radius15.7 ÅDetermined by SANS[2]
Micelle Shell Thickness10.5 ÅDetermined by SANS[2]
Biological Effects on Caco-2 Cell Monolayers
Initial TEER467 ± 34 Ω·cm²Caco-2 monolayers prior to treatment[4]
TEER after 2h exposure to C12-carnitineSignificantly reduced (exact value depends on formulation)37°C[4]
Effect on Claudin Protein LevelsDecrease in Claudin-1, -4, and -5Incubation with Caco-2 cell monolayers[1]
Effect on FD-40 FluxIncreasedIncubation with Caco-2 cell monolayers for 1h[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the effects of this compound. The following sections provide protocols for key experiments.

Measurement of Transepithelial Electrical Resistance (TEER)

Objective: To quantify the integrity of an epithelial cell monolayer by measuring its electrical resistance. A decrease in TEER is indicative of increased paracellular permeability.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with supplements)

  • Phosphate-buffered saline (PBS), with and without Ca2+/Mg2+

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

  • This compound solutions of desired concentrations

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.

  • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions. Change the medium every 2-3 days.

  • Before the experiment, allow the cell culture plates and all solutions to equilibrate to room temperature.

  • Sterilize the EVOM electrodes with 70% ethanol and rinse with sterile PBS.

  • Measure the initial TEER of each monolayer. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are positioned consistently for each measurement.

  • Record the resistance reading (in Ω).

  • To calculate the TEER in Ω·cm², subtract the resistance of a blank Transwell® insert (without cells) from the reading of the cell monolayer, and then multiply by the surface area of the insert (e.g., 1.12 cm² for a 12-well format).

  • Replace the medium in the apical and/or basolateral compartments with medium containing the desired concentration of this compound.

  • Incubate for the desired time period (e.g., 1-2 hours).

  • Measure the TEER at specified time points to monitor the change in resistance.

  • To assess reversibility, replace the this compound-containing medium with fresh medium and continue to measure TEER over time.

Paracellular Permeability Assay (Lucifer Yellow Flux)

Objective: To measure the flux of a fluorescent, membrane-impermeable molecule across the epithelial monolayer, providing a quantitative measure of paracellular permeability.

Materials:

  • Caco-2 cell monolayers on Transwell® inserts (prepared as in 4.1)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lucifer Yellow (LY) stock solution

  • This compound solutions

  • Fluorescence microplate reader

Procedure:

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Add transport buffer containing the desired concentration of this compound to the apical compartment. Add fresh transport buffer to the basolateral compartment.

  • Add LY to the apical compartment to a final concentration of, for example, 100 µM.

  • Incubate the plates at 37°C on an orbital shaker.

  • At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment. Replace the volume with fresh transport buffer.

  • Measure the fluorescence of the basolateral samples using a microplate reader (excitation ~425 nm, emission ~528 nm).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the apical compartment.

Western Blot Analysis of Claudin Proteins

Objective: To determine the effect of this compound on the expression levels of specific tight junction proteins.

Materials:

  • Caco-2 cell monolayers

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-claudin-1, anti-claudin-4, anti-claudin-5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat Caco-2 monolayers with this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target claudin proteins and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizing the Mechanism of Action

Signaling Pathways and Molecular Interactions

lauroylcarnitine_mechanism cluster_extracellular Apical Side cluster_membrane Epithelial Cell Membrane cluster_intracellular Intracellular LC Lauroylcarnitine Chloride TJ Tight Junction (Claudin-1, -4, -5, etc.) LC->TJ Interacts with/ disrupts Claudin_exp Reduced Expression of Claudin-1, -4, -5 TJ->Claudin_exp Leads to Paracellular_flux Increased Paracellular Permeability Claudin_exp->Paracellular_flux Results in

Caption: Mechanism of this compound on tight junctions.

Experimental Workflow

experimental_workflow cluster_assays Parallel Assays start Start: Caco-2 Cell Culture on Transwells treatment Treat with Lauroylcarnitine Chloride start->treatment teer TEER Measurement treatment->teer permeability Permeability Assay (e.g., Lucifer Yellow) treatment->permeability western Cell Lysis & Western Blot treatment->western analysis Data Analysis and Interpretation teer->analysis permeability->analysis western->analysis end Conclusion on Mechanism analysis->end

Caption: Workflow for assessing permeation enhancement.

Potential Role in Apoptosis

While the primary mechanism of action of this compound is related to its surfactant properties and effects on epithelial barriers, the broader class of acylcarnitines has been implicated in the modulation of apoptosis. The role of L-carnitine and its esters in apoptosis appears to be complex and context-dependent.

Some studies suggest that L-carnitine can induce apoptosis in certain cancer cell lines, such as Hepa1c1c7 mouse cancer cells.[5] This pro-apoptotic effect may be mediated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, involving the upregulation of Fas, TNF-alpha, and caspases-8, -9, and -3, and the downregulation of the anti-apoptotic protein Bcl-2.[5]

Conversely, other research indicates that L-carnitine and its acetylated form, acetyl-L-carnitine, can have anti-apoptotic effects, particularly in the context of cellular stress or toxicity.[6] For instance, L-carnitine has been shown to inhibit Fas-mediated apoptosis in Jurkat cells and can directly inhibit the activity of caspases-3, -7, and -8.[7] In contrast, the long-chain acylcarnitine, palmitoylcarnitine, has been found to stimulate caspase activity.[7]

It is plausible that this compound, as a long-chain acylcarnitine, could also modulate apoptotic signaling. However, direct experimental evidence for its specific role in apoptosis is currently lacking. The ultimate effect is likely dependent on the cell type, the concentration of the compound, and the specific cellular context.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF-α FasR Fas Receptor FasL->FasR Casp8 Caspase-8 FasR->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp9->Casp3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito Apoptosis Apoptosis Casp3->Apoptosis Acylcarnitines Acylcarnitines (e.g., Lauroylcarnitine) Acylcarnitines->Casp8 Modulates (?) Acylcarnitines->Mito Modulates (?) Acylcarnitines->Bcl2 Modulates (?) Acylcarnitines->Casp3 Modulates (?)

Caption: Potential modulation of apoptosis by acylcarnitines.

Conclusion

The primary, well-documented mechanism of action of this compound is its ability to function as a permeation enhancer by reversibly modulating the integrity of epithelial tight junctions. This is achieved through the downregulation of key claudin proteins, leading to increased paracellular permeability. Its surfactant properties also contribute to its interaction with and disruption of cell membranes. While the broader class of acylcarnitines has been shown to modulate apoptotic pathways, the specific role of this compound in this process requires further investigation. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and delivery, enabling a more thorough understanding and utilization of this potent absorption enhancer.

References

Lauroylcarnitine Chloride: A Technical Guide to Cellular Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, the ester of lauric acid and carnitine, is a long-chain acylcarnitine that plays a role in cellular metabolism and has been investigated for its effects on membrane permeability and as a potential drug delivery enhancer. Understanding its cellular uptake and transport is crucial for elucidating its physiological and pharmacological effects. This technical guide provides an in-depth overview of the current knowledge on the cellular uptake and transport of this compound and related long-chain acylcarnitines, detailed experimental protocols, and visualizations of the key pathways involved. While direct kinetic data for this compound is limited, this guide draws upon data from structurally similar long-chain acylcarnitines to provide a comprehensive understanding.

Cellular Uptake and Transport Mechanisms

The cellular entry and intracellular trafficking of this compound are governed by a combination of specific transporters and its physicochemical properties. As a long-chain acylcarnitine, its transport is intrinsically linked to the broader system of fatty acid and carnitine metabolism.

Plasma Membrane Transport

The primary transporter responsible for the cellular uptake of L-carnitine is the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[1][2][3] OCTN2 is a sodium-dependent, high-affinity carnitine transporter found in various tissues, including the intestine, kidney, skeletal muscle, and heart.[2][3] While OCTN2 is the primary transporter for L-carnitine, its activity is competitively inhibited by long-chain acylcarnitines.[1] This suggests that this compound likely interacts with OCTN2, potentially as an inhibitor of L-carnitine uptake.

At higher concentrations, lauroylcarnitine, as a cationic surfactant, can directly interact with the cell membrane, leading to increased permeability.[4] This property is harnessed in its use as a drug absorption enhancer, facilitating the paracellular transport of other molecules.

Intracellular Transport: The Carnitine Shuttle

Once inside the cell, long-chain acylcarnitines like lauroylcarnitine are directed towards the mitochondria for beta-oxidation. This process is facilitated by the carnitine shuttle system , which is essential for transporting long-chain fatty acids across the inner mitochondrial membrane.[2][5]

The key components of the carnitine shuttle are:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to their corresponding acylcarnitines.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[5][6]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs, which then enter the beta-oxidation pathway. Free carnitine is released back into the matrix to be exported by CACT.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of long-chain acylcarnitines with cellular transport systems and their downstream effects.

Table 1: Inhibition of Carnitine Transporters by Acylcarnitines

TransporterInhibitorCell/System TypeKi (mM)Reference
Carnitine:Acylcarnitine TranslocaseOctanoylcarnitineIsolated Rat Heart Mitochondria0.10[7]
Carnitine:Acylcarnitine TranslocaseAcetylcarnitineIsolated Rat Heart Mitochondria1.1[7]
Carnitine:Acylcarnitine TranslocaseIsobutyrylcarnitineIsolated Rat Heart Mitochondria2.6[7]

Note: Specific Ki for lauroylcarnitine is not available. Octanoylcarnitine (C8) is shown as a medium-chain acylcarnitine for comparison.

Table 2: Pro-inflammatory Effects of Long-Chain Acylcarnitines

AcylcarnitineCell LineConcentration (µM)EffectFold Increase (vs. Control)Reference
L-C14 CarnitineRAW 264.75 - 25Stimulation of proinflammatory cytokinesDose-dependent[8]
L-C16 CarnitineC2C1225IL-6 Production>10[9]
L-C18 CarnitineC2C1225IL-6 Production>20[9]
L-C12 CarnitineC2C12up to 100No significant IL-6 production-[9]

Experimental Protocols

Cellular Uptake Assay for this compound

This protocol is adapted from methods used for other long-chain acylcarnitines and can be used to assess the uptake of this compound in a cell line of interest (e.g., Caco-2 for intestinal transport).

Materials:

  • Caco-2 cell line

  • 24-well cell culture plates

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Radiolabeled [3H]-Lauroylcarnitine chloride

  • Unlabeled this compound

  • Ice-cold stop solution (e.g., transport buffer with 10 mM unlabeled L-carnitine)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Seed Caco-2 cells in 24-well plates and grow to confluence.

  • On the day of the experiment, wash the cell monolayers twice with pre-warmed transport buffer.

  • Initiate the uptake by adding transport buffer containing a known concentration of [3H]-Lauroylcarnitine chloride (and unlabeled this compound for kinetic studies).

  • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

  • Lyse the cells with cell lysis buffer.

  • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Use another aliquot of the cell lysate to determine the protein concentration using a protein assay kit.

  • Calculate the uptake as pmol of lauroylcarnitine per mg of protein.

Quantification of Intracellular Lauroylcarnitine by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of intracellular lauroylcarnitine.[4][10][11][12][13]

Materials:

  • Cultured cells treated with this compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol

  • Internal standard (e.g., [d3]-lauroylcarnitine)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Scrape the cells into a volume of ice-cold methanol containing the internal standard.

  • Homogenize the cell suspension.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

  • Analyze the sample using a validated LC-MS/MS method for lauroylcarnitine.

Visualizations

Signaling Pathways and Experimental Workflows

Cellular_Uptake_and_Transport cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_matrix Matrix Lauroylcarnitine_ext Lauroylcarnitine Chloride OCTN2 OCTN2 Transporter Lauroylcarnitine_ext->OCTN2 Uptake Passive_Diffusion Passive Diffusion (High Concentration) Lauroylcarnitine_ext->Passive_Diffusion Lauroylcarnitine_int Lauroylcarnitine OCTN2->Lauroylcarnitine_int Passive_Diffusion->Lauroylcarnitine_int CACT CACT Lauroylcarnitine_int->CACT Transport into Intermembrane Space CPT1 CPT1 CPT2 CPT2 CACT->CPT2 Antiport with free Carnitine Lauroyl_CoA Lauroyl-CoA CPT2->Lauroyl_CoA Conversion Beta_Oxidation β-Oxidation Lauroyl_CoA->Beta_Oxidation

Caption: Cellular uptake and mitochondrial transport of lauroylcarnitine.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Caco-2, C2C12) Treatment Treatment with This compound Cell_Culture->Treatment Uptake_Assay Cellular Uptake Assay ([3H]-Lauroylcarnitine) Treatment->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity_Assay Quantification Intracellular Quantification (LC-MS/MS) Treatment->Quantification Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Treatment->Signaling_Analysis Data_Analysis Data Analysis and Interpretation Uptake_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Quantification->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: Experimental workflow for studying lauroylcarnitine's cellular effects.

Proinflammatory_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Lauroylcarnitine Lauroylcarnitine JNK JNK Phosphorylation Lauroylcarnitine->JNK ERK ERK Phosphorylation Lauroylcarnitine->ERK IKK IKK Activation Lauroylcarnitine->IKK Activates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, IL-6, IL-8) JNK->Gene_Expression ERK->Gene_Expression IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation NFkB_translocation->Gene_Expression

Caption: Pro-inflammatory signaling pathways activated by long-chain acylcarnitines.

References

Synthesis and Characterization of Lauroylcarnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroylcarnitine chloride, a synthetic derivative of L-carnitine, is gaining significant attention in the pharmaceutical sciences. Primarily recognized for its role as an absorption enhancer, it has the potential to improve the oral bioavailability of various therapeutic compounds, particularly peptides.[1] This technical guide provides an in-depth overview of the synthesis, characterization, and known biological interactions of this compound.

Physicochemical Properties

This compound is the monochloride salt of the lauroyl ester of L-carnitine. Its chemical structure consists of a quaternary ammonium group, a carboxyl group, and a C12 acyl chain.[2][3] This amphipathic nature is crucial to its function.

PropertyValueSource
Molecular Formula C₁₉H₃₈ClNO₄[2]
Molecular Weight 379.96 g/mol [1][4]
CAS Number 6919-91-1[3]
Appearance White to off-white powder or crystals
Melting Point 80–105°C (with decomposition)[2]
Solubility DMSO: 30-50 mg/mL, Ethanol: 20 mg/mL, Methanol: Slightly soluble, Water: Slightly soluble[2][3][4][5][6]
pH (1% aqueous solution) 2.5 - 4.7[2][7]
Optical Rotation ([α]/D) -20±2° (c=1 in methanol)
Purity ≥98%[1][]

Synthesis of this compound

The primary industrial synthesis method for this compound involves the acylation of L-carnitine with lauroyl chloride.[2][7] This process is typically carried out in two main stages: the initial reaction to form the crude product and a subsequent purification step.

Experimental Protocol: Two-Stage Synthesis

Stage 1: Acylation (Crude Product Formation)

  • Reactants and Solvent: L-carnitine and lauroyl chloride are used as the primary reactants, typically in a molar ratio of 1:1 to 1:1.5.[2] Acetic acid serves as the solvent.[7]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 50°C and 80°C for a duration of 5 to 8 hours under atmospheric pressure.[2]

  • Initial Product Isolation: Following the reaction, the acetic acid is distilled off under vacuum. Acetone is then added to the residue, causing the crude this compound to crystallize. This crystallization is often facilitated by cooling the mixture to between 0°C and 5°C.[2][7]

  • Filtration and Drying: The crude product is collected by filtration and dried, yielding a product with a purity of approximately 98.1%.[2][7]

Stage 2: Recrystallization (Purification)

  • Dissolution: The crude product is dissolved in ethanol or methanol with heating.[7]

  • Decolorization (Optional): Activated carbon may be used to decolorize the solution.[2]

  • Crystallization: The solution is concentrated by vacuum distillation. Acetone is then added to induce recrystallization of the purified this compound.[2][7]

  • Final Product Collection: The purified crystals are filtered and dried to yield the final product with a purity of ≥99.5%.[2]

The overall yield for this two-stage process is reported to be at least 92%.[7]

G A L-Carnitine + Lauroyl Chloride C Acylation Reaction (50-80°C, 5-8h) A->C B Acetic Acid (Solvent) B->C D Vacuum Distillation (Remove Acetic Acid) C->D E Acetone Addition & Crystallization (0-5°C) D->E F Filtration & Drying E->F G Crude Lauroylcarnitine Chloride (~98% Purity) F->G H Dissolution in Ethanol/Methanol G->H I Vacuum Distillation & Acetone Addition H->I J Recrystallization I->J K Filtration & Drying J->K L Pure Lauroylcarnitine Chloride (≥99.5% Purity) K->L

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. The following techniques are typically employed:

TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A major peak corresponding to this compound, with purity typically ≥95.0%.
Mass Spectrometry (MS) To confirm the molecular weight and structure.Detection of the molecular ion corresponding to the chemical formula C₁₉H₃₈NO₄⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.A spectrum consistent with the structure of this compound, showing characteristic peaks for the acyl chain, carnitine backbone, and trimethylammonium group.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for ester carbonyl, carboxylic acid, and C-N bonds.
Melting Point Analysis To assess the purity and identity of the crystalline solid.A melting range consistent with the reference value (80–105°C with decomposition).[2]
Polarimetry To determine the optical rotation and confirm the stereochemistry (L-form).A specific rotation value around -20°.

Biological Activity and Mechanism of Action

This compound is primarily known as an orally active absorption enhancer.[1] It is believed to improve the oral bioavailability of certain drugs, especially hydrophilic and peptide-based compounds, by transiently and reversibly increasing the permeability of intestinal cell membranes.[1][3][6]

While a specific signaling pathway for this compound itself is not extensively documented, its parent molecule, L-carnitine, has been shown to influence cellular processes. For instance, L-carnitine can increase cell proliferation and the expression of amino acid transporters in rat trophoblast cells through the activation of the insulin-like growth factor I (IGF-1) signaling pathway.[9] This involves the upregulation of IGF-1 and its receptor (IGF-1R), leading to the activation of downstream targets like Akt and ERK.[9] It is plausible that some of the biological effects observed with this compound could be related to the activity of its L-carnitine moiety, although its primary role remains that of a permeation enhancer.

G cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Bloodstream A Drug + Lauroylcarnitine Chloride B Tight Junctions A->B Transiently Loosens C Enterocytes A->C Increases Paracellular Transport D Increased Drug Absorption C->D Drug Enters Circulation

Caption: Proposed mechanism of this compound as a paracellular absorption enhancer.

Conclusion

This compound is a valuable excipient in drug development, offering a promising approach to enhance the oral delivery of challenging therapeutic molecules. The synthesis is well-established, yielding a high-purity product. Its characterization relies on a standard set of analytical techniques to ensure quality and consistency. While its primary mechanism is related to increasing intestinal permeability, further research into its specific molecular interactions and potential downstream cellular effects will provide a more complete understanding of its biological profile.

References

Lauroylcarnitine Chloride: An In-Depth Technical Guide to its Role in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, the ester of lauric acid and carnitine, is a member of the long-chain acylcarnitine family. Acylcarnitines are pivotal intermediates in cellular energy metabolism, primarily known for their role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation.[1] While the fundamental role of the carnitine shuttle in fatty acid metabolism is well-established, this technical guide delves into the specific functions and regulatory implications of this compound. Beyond its role as a transport molecule, emerging evidence suggests that lauroylcarnitine and other long-chain acylcarnitines act as signaling molecules, influencing various cellular processes, including inflammation and cell stress pathways.[2][3] This document provides a comprehensive overview of the biochemical role of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and signaling pathways.

Biochemical Role of this compound in Fatty Acid Metabolism

The primary and most well-understood function of lauroylcarnitine is its participation in the carnitine shuttle, a critical process for the generation of ATP from long-chain fatty acids. This process can be broken down into several key steps:

  • Fatty Acid Activation: Cytosolic long-chain fatty acids, such as lauric acid, are first activated to their coenzyme A (CoA) thioesters, forming lauroyl-CoA. This reaction is catalyzed by acyl-CoA synthetases located on the outer mitochondrial membrane.

  • Conversion to Acylcarnitine: Lauroyl-CoA is then converted to lauroylcarnitine by carnitine palmitoyltransferase 1 (CPT1), an enzyme embedded in the outer mitochondrial membrane. This reaction is a key regulatory point in fatty acid oxidation.

  • Mitochondrial Translocation: Lauroylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).

  • Reconversion to Acyl-CoA: Inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts lauroylcarnitine back to lauroyl-CoA, releasing free carnitine.

  • β-Oxidation: Lauroyl-CoA then enters the β-oxidation spiral, a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, generating acetyl-CoA, FADH₂, and NADH. These products, in turn, fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to produce ATP.

Signaling Pathways Influenced by Long-Chain Acylcarnitines

Beyond their role in fatty acid transport, long-chain acylcarnitines, including lauroylcarnitine, are emerging as important signaling molecules that can modulate various cellular pathways, particularly those related to inflammation and cellular stress.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Long-chain acylcarnitines have been shown to activate the MAPK signaling pathway in a time- and concentration-dependent manner.[2] Specifically, exposure of C2C12 myotubes to long-chain acylcarnitines, such as C16 carnitine, leads to the phosphorylation and activation of p38, JNK, and ERK.[2] This activation appears to be initiated at concentrations between 10 and 25 μM.[2] The activation of these stress-activated kinases can lead to the production of pro-inflammatory cytokines like IL-6.[2]

AMP-Activated Protein Kinase (AMPK) Pathway

Long-chain fatty acyl-CoA esters, the precursors to long-chain acylcarnitines, are known allosteric activators of AMPK β1-containing isoforms.[1] This activation of AMPK, a central regulator of cellular energy homeostasis, leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC). The subsequent decrease in malonyl-CoA levels relieves the inhibition of CPT1, thereby promoting fatty acid oxidation.[1] L-carnitine supplementation has also been shown to activate AMPK/PGC1α signaling, which can alleviate atrial lipotoxicity in obese mice.[5]

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a key transcriptional regulator of genes involved in fatty acid oxidation. While direct binding of lauroylcarnitine to PPARα has not been extensively documented, long-chain fatty acids and their derivatives are known ligands for PPARα.[6][7] Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and β-oxidation, including CPT1A.[7][8]

Quantitative Data on Lauroylcarnitine and Related Compounds

The following tables summarize quantitative data related to lauroylcarnitine and other long-chain acylcarnitines from various experimental studies.

Table 1: Plasma and Tissue Concentrations of Carnitine and Acylcarnitines

AnalyteSpeciesTissue/FluidConcentration RangeReference
Total L-carnitinePigPlasmaBaseline: ~30 µmol/L; Peak after oral lauroyl-L-carnitine: ~60 µmol/L[9][10]
Free L-carnitinePigPlasmaBaseline: ~25 µmol/L; Peak after oral lauroyl-L-carnitine: ~50 µmol/L[9]
Free CarnitineHumanPlasma25.0 - 73.8 µmol/L[11]
Long-chain acylcarnitines (general)Mouse (PPARα-/-)Plasma2- to 4-fold accumulation compared to wild-type[12]

Table 2: Effects of Long-Chain Acylcarnitines on Cellular Responses

AcylcarnitineCell LineEffectConcentrationReference
L-C16 carnitineC2C12 myotubes4.1-fold increase in IL-6 production25 µM[2][13]
L-C16 carnitineC2C12 myotubes14.9-fold increase in IL-6 production50 µM[2][13]
L-C16 carnitineC2C12 myotubes31.4-fold increase in IL-6 production100 µM[2][13]
L-C14 carnitineRAW 264.7 macrophagesDose-dependent stimulation of pro-inflammatory cytokine expression and secretion5 - 25 µM[3][6][14]
L-C14 carnitineHCT-116 cellsPromotion of IL-8 secretionNot specified[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's role in fatty acid metabolism.

Protocol 1: Quantification of Lauroylcarnitine by LC-MS/MS

This protocol describes the quantification of lauroylcarnitine and other acylcarnitines in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

1. Sample Preparation (from Plasma or Tissue Homogenate): a. To 100 µL of plasma or tissue homogenate, add an internal standard solution containing a known concentration of isotopically labeled acylcarnitines (e.g., d3-lauroylcarnitine). b. Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Scan Mode: Multiple Reaction Monitoring (MRM). iii. Precursor Ion for Lauroylcarnitine (C12): m/z 344.3 iv. Product Ion for Lauroylcarnitine (C12): m/z 85.1 (characteristic fragment of the carnitine moiety). v. Dwell Time: 50-100 ms per transition.

3. Data Analysis: a. Quantify lauroylcarnitine by comparing the peak area of the analyte to that of the internal standard. b. Generate a standard curve using known concentrations of lauroylcarnitine to determine the absolute concentration in the samples.

Protocol 2: CPT1 and CPT2 Enzyme Activity Assays

This protocol describes a radioisotopic method to measure the activity of CPT1 and CPT2.[2][17]

1. Preparation of Mitochondrial Fractions: a. Isolate mitochondria from cells or tissues using differential centrifugation as described in established protocols.[9] b. Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).

2. CPT1 Activity Assay: a. Prepare a reaction mixture containing: 50 mM MOPS buffer (pH 7.4), 20 mM KCl, 1 mM EGTA, 2.5 mM KCN, and 0.1% (w/v) fatty acid-free BSA. b. Add 50 µg of mitochondrial protein to the reaction mixture. c. To differentiate CPT1 from CPT2 activity, add a CPT1 inhibitor (e.g., malonyl-CoA, 100 µM) to a parallel set of reactions. d. Pre-incubate the mixture at 37°C for 5 minutes. e. Initiate the reaction by adding [³H]L-carnitine (e.g., 500 µM, ~1 µCi/µmol) and lauroyl-CoA (e.g., 50 µM). f. Incubate at 37°C for 5-10 minutes. g. Stop the reaction by adding 100 µL of 1 M HCl. h. Extract the radiolabeled lauroylcarnitine by adding 500 µL of butanol and vortexing. i. Centrifuge to separate the phases and transfer an aliquot of the butanol (upper) phase to a scintillation vial. j. Add scintillation cocktail and quantify the radioactivity using a scintillation counter. k. CPT1 activity is calculated as the malonyl-CoA-sensitive portion of the total activity.

3. CPT2 Activity Assay: a. The protocol is similar to the CPT1 assay, but it is typically performed on disrupted mitochondria (e.g., by freeze-thawing or detergent treatment) to ensure access of the substrates to the matrix-facing CPT2. b. The reaction is initiated with [³H]lauroylcarnitine and CoA to measure the reverse reaction.

Protocol 3: Measurement of Mitochondrial Respiration

This protocol uses high-resolution respirometry (e.g., Seahorse XF Analyzer) to assess the effect of this compound on mitochondrial oxygen consumption rate (OCR).[14][18][19]

1. Cell Culture and Treatment: a. Seed cells (e.g., C2C12 myotubes) in a Seahorse XF cell culture microplate and allow them to differentiate.[11][20][21][22] b. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

2. Seahorse XF Assay: a. Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates for fatty acid oxidation (e.g., palmitate-BSA) and L-carnitine. b. Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH to equilibrate. c. Load the sensor cartridge with compounds to assess mitochondrial function: i. Port A: Oligomycin (ATP synthase inhibitor) ii. Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis) iii. Port C: Rotenone/Antimycin A (Complex I and III inhibitors) d. Calibrate the Seahorse XF Analyzer and run the Mito Stress Test protocol.

3. Data Analysis: a. The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. b. Compare the OCR parameters between lauroylcarnitine-treated and control cells to determine its effect on mitochondrial fatty acid oxidation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Fatty_Acid_Beta_Oxidation Fatty Acid Beta-Oxidation Pathway cluster_cytosol Cytosol cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Lauroyl-CoA Lauroyl-CoA Fatty Acid->Lauroyl-CoA Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase Lauroylcarnitine Lauroylcarnitine Lauroyl-CoA->Lauroylcarnitine CPT1 CPT1 CPT1 Lauroylcarnitine_IMS Lauroylcarnitine Lauroylcarnitine->Lauroylcarnitine_IMS Outer Mitochondrial Membrane Lauroylcarnitine_matrix Lauroylcarnitine Lauroylcarnitine_IMS->Lauroylcarnitine_matrix CACT Lauroyl-CoA_matrix Lauroyl-CoA Lauroylcarnitine_matrix->Lauroyl-CoA_matrix CPT2 CPT2 CPT2 Beta-Oxidation Beta-Oxidation Lauroyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP

Caption: The Carnitine Shuttle and Mitochondrial Beta-Oxidation of Lauric Acid.

Acylcarnitine_Analysis_Workflow Experimental Workflow for Acylcarnitine Analysis by LC-MS/MS Sample Biological Sample (Plasma, Tissue) Extraction Protein Precipitation & Supernatant Collection Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS1 Mass Spectrometry (Precursor Ion Scan) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Scan) CID->MS2 Data_Analysis Data Analysis (Quantification) MS2->Data_Analysis

Caption: Generalized workflow for the analysis of acylcarnitines using LC-MS/MS.

MAPK_Signaling_Pathway MAPK Signaling Pathway Activation by Long-Chain Acylcarnitines LC-AcyIC Long-Chain Acylcarnitine Receptor Membrane Receptor (Putative) LC-AcyIC->Receptor Cell_Membrane Cell Membrane MAP3K MAPKKK (e.g., ASK1) Receptor->MAP3K Activation MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activation Inflammation Pro-inflammatory Cytokine Production (e.g., IL-6) Transcription_Factors->Inflammation Gene Expression

Caption: Proposed signaling cascade for MAPK activation by long-chain acylcarnitines.

Conclusion

This compound plays a fundamental role in fatty acid metabolism as a key intermediate in the transport of lauric acid into the mitochondria for β-oxidation. While its primary function is well-characterized, emerging research highlights its broader physiological significance as a signaling molecule. Long-chain acylcarnitines, including lauroylcarnitine, can modulate critical cellular signaling pathways such as the MAPK and AMPK cascades, thereby influencing inflammatory responses and cellular energy homeostasis. The provided experimental protocols offer a framework for researchers to further investigate the nuanced roles of this compound in both normal physiology and in the context of metabolic diseases. Further research is warranted to elucidate the specific enzymatic kinetics of lauroylcarnitine with CPT enzymes and to fully understand its downstream signaling effects, which could open new avenues for therapeutic interventions in metabolic disorders.

References

The Structure-Activity Relationship of Lauroylcarnitine Chloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, a synthetic derivative of the naturally occurring amino acid L-carnitine, has garnered significant interest in the pharmaceutical sciences for its potent ability to enhance the absorption of poorly permeable drugs. As a member of the acylcarnitine family, its amphiphilic nature allows it to interact with and transiently modulate the integrity of cellular barriers, such as the intestinal epithelium. Understanding the precise relationship between the molecular structure of this compound and its biological activity is paramount for the rational design of novel, safe, and effective permeation enhancers for oral drug delivery.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Structure and Physicochemical Properties

This compound is characterized by a polar head group, composed of the quaternary ammonium cation of L-carnitine, and a nonpolar acyl chain, in this case, a 12-carbon lauroyl group. The chloride anion serves as the counter-ion. This amphipathic structure is crucial for its surfactant-like properties and its ability to interact with biological membranes.

PropertyValueReference
Molecular Formula C₁₉H₃₈ClNO₄[1]
Molecular Weight 379.96 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water and ethanol

The stereochemistry of the carnitine backbone is essential for its biological recognition and interaction with cellular components. The lauroyl acyl chain length and the quaternary ammonium group are the primary determinants of its permeation-enhancing activity.

Structure-Activity Relationship: Quantitative Insights

The biological activity of this compound and its analogs is predominantly attributed to their ability to reversibly open the tight junctions between epithelial cells, thereby increasing paracellular permeability. The length of the acyl chain is a critical determinant of this activity.

Effect of Acyl Chain Length on Permeability

Studies have systematically investigated the impact of varying the acyl chain length of acylcarnitines on their ability to enhance the permeability of hydrophilic molecules across biological barriers.

Table 1: Effect of Acylcarnitine Chain Length on the Permeability of Mannitol through Monkey Spinal Meninges

Acylcarnitine DerivativeAcyl Chain LengthMean Increase in Mannitol Flux (%) ± SE
HexanoylcarnitineC62 ± 15
OctanoylcarnitineC832 ± 11
DecanoylcarnitineC1085 ± 20
Lauroylcarnitine C12 165 ± 25
MyristoylcarnitineC14188 ± 44
PalmitoylcarnitineC16244 ± 29
StearoylcarnitineC18105 ± 24

Data extracted from a study on monkey spinal meninges, which serves as a model for epithelial barrier permeability.

The data clearly indicates a parabolic relationship between the acyl chain length and the permeation-enhancing effect, with optimal activity observed for acyl chains between 12 and 16 carbons in length. Shorter chains (C6-C8) exhibit minimal effect, while the activity decreases for chains longer than 16 carbons. This suggests an optimal lipophilicity is required for the molecule to effectively partition into and perturb the cell membrane to modulate tight junctions.

Impact on Transepithelial Electrical Resistance (TEER)

Experimental Protocols

This section outlines the key experimental methodologies used to evaluate the structure-activity relationship of this compound and its analogs.

Synthesis of Acylcarnitine Analogs

A general method for the synthesis of a series of acylcarnitine analogs with varying chain lengths involves the O-acylation of L-carnitine chloride.

Protocol: Synthesis of Acylcarnitine Derivatives

  • Reactant Preparation: Dissolve L-carnitine chloride in a suitable anhydrous solvent (e.g., trifluoroacetic acid).

  • Acylation: Add the corresponding acyl chloride (e.g., hexanoyl chloride, octanoyl chloride, decanoyl chloride, lauroyl chloride, myristoyl chloride, palmitoyl chloride, stearoyl chloride) to the L-carnitine solution in a dropwise manner under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted acyl chloride.

  • Purification: The resulting acylcarnitine chloride analog is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized analogs are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caco-2 Cell Culture and Permeability Assay

The Caco-2 cell line is the gold standard in vitro model for studying intestinal drug absorption and the effects of permeation enhancers.

Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

  • Monolayer Formation: Seed the Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a high density. Allow the cells to grow and differentiate for 21-28 days to form a confluent monolayer with well-developed tight junctions.

  • TEER Measurement: Monitor the integrity of the Caco-2 cell monolayer by measuring the TEER using a voltohmmeter. Monolayers with TEER values above a certain threshold (e.g., 250 Ω·cm²) are typically used for permeability studies.

  • Permeability Experiment: a. Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the transport buffer containing the acylcarnitine analog and a fluorescent marker of paracellular permeability (e.g., Lucifer Yellow or FITC-dextran) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate the cells at 37°C. e. At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the fluorescent marker in the basolateral samples using a fluorescence plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the fluorescent marker in the presence of each acylcarnitine analog. A higher Papp value indicates greater paracellular permeability.

Western Blot Analysis of Tight Junction Proteins

To investigate the molecular mechanism by which acylcarnitines modulate tight junctions, the expression levels of key tight junction proteins can be analyzed by Western blotting.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat Caco-2 cell monolayers with the acylcarnitine analogs for a specified period. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for tight junction proteins (e.g., anti-claudin-1, anti-claudin-4, anti-ZO-1). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the intensity of the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The interaction of this compound with the cell membrane initiates a cascade of intracellular events that lead to the opening of tight junctions. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for SAR studies.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lauroylcarnitine Lauroylcarnitine Chloride Membrane Lauroylcarnitine->Membrane Membrane Perturbation TJ_Complex Tight Junction Complex Lauroylcarnitine->TJ_Complex Direct Interaction Cholesterol Cholesterol Efflux Membrane->Cholesterol Induces Claudin Claudin-1, -4, -5 TJ_Complex->Claudin ZO1 ZO-1 TJ_Complex->ZO1 Paracellular Increased Paracellular Permeability Claudin->Paracellular ZO1->Paracellular Cholesterol->Paracellular Contributes to Signaling Intracellular Signaling Cascade Signaling->Claudin Signaling->ZO1 Redistribution

Caption: Proposed signaling pathway of this compound's effect on tight junctions.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Synthesis Synthesis of Acylcarnitine Analogs (Varying Acyl Chain Length) Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Caco2 Caco-2 Cell Monolayer Culture Characterization->Caco2 TEER TEER Measurement Caco2->TEER Permeability Paracellular Permeability Assay (Fluorescent Markers) Caco2->Permeability WesternBlot Western Blot Analysis (Claudin, ZO-1) Caco2->WesternBlot Microscopy Immunofluorescence Microscopy Caco2->Microscopy SAR Structure-Activity Relationship Analysis TEER->SAR Permeability->SAR WesternBlot->SAR Microscopy->SAR

Caption: Experimental workflow for SAR studies of this compound analogs.

Conclusion

The structure-activity relationship of this compound is a critical area of research for the development of safe and effective oral drug delivery systems. The length of the acyl chain is a key determinant of its permeation-enhancing activity, with an optimal range of 12 to 16 carbon atoms. The underlying mechanism involves the modulation of tight junction proteins, leading to a transient and reversible increase in paracellular permeability. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of lauroylcarnitine analogs and the rational design of next-generation permeation enhancers. Further research is warranted to explore the impact of modifications to the polar head group and to fully elucidate the intricate signaling pathways involved. This will ultimately lead to the development of novel drug delivery technologies with improved therapeutic outcomes.

References

Lauroylcarnitine Chloride: An In-Depth Technical Guide to its Interaction with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroylcarnitine chloride, a long-chain acylcarnitine, is recognized for its significant interactions with cell membranes, leading to profound effects on membrane structure and function. This technical guide provides a comprehensive overview of the core mechanisms governing these interactions, with a focus on its role as a permeation enhancer. This document details the effects of this compound on membrane permeability, integrity, and fluidity, and explores the downstream signaling pathways it modulates, including apoptosis and intracellular calcium signaling. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of drug delivery, cell biology, and pharmacology.

Introduction

This compound is a cationic surfactant that has garnered considerable interest for its ability to enhance the permeation of therapeutic agents across biological membranes.[1] Its amphipathic nature, possessing a hydrophilic carnitine headgroup and a lipophilic lauroyl tail, allows it to readily insert into the lipid bilayer of cell membranes. This insertion perturbs the highly organized structure of the membrane, leading to a cascade of biophysical and cellular responses. Understanding the intricate details of these interactions is paramount for its effective and safe application in drug delivery systems. This guide will systematically dissect the current knowledge on this compound's engagement with cell membranes.

Interaction with the Cell Membrane: A Biophysical Perspective

The initial interaction of this compound with the cell membrane is a physical process driven by its surfactant properties. This leads to significant alterations in the biophysical characteristics of the lipid bilayer.

Membrane Permeabilization and Disruption of Barrier Function

This compound is a potent permeation enhancer, primarily by increasing the permeability of the paracellular pathway. This is achieved through its interaction with and subsequent disruption of tight junctions, the primary regulators of paracellular transport in epithelial and endothelial cell layers.

Quantitative Data on Transepithelial Electrical Resistance (TEER)

A key method to quantify the integrity of the paracellular barrier is the measurement of Transepithelial Electrical Resistance (TEER). A decrease in TEER is indicative of increased paracellular permeability. Studies on Caco-2 cell monolayers, a widely used in vitro model for the intestinal barrier, have demonstrated a concentration-dependent decrease in TEER upon exposure to this compound (referred to as C12-carnitine).

Concentration of Lauroylcarnitine (C12-carnitine)Relative TEER (% of initial value after 2h)Reference
0.5 mM~50%[2]

Table 1: Effect of Lauroylcarnitine on Transepithelial Electrical Resistance (TEER) in Caco-2 cell monolayers.

Effects on Membrane Fluidity

Experimental Protocol: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment within the lipid bilayer. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to membrane fluidity. This can be quantified by calculating the Generalized Polarization (GP) value.[3][4]

Protocol: Laurdan GP Measurement of Membrane Fluidity [3][5]

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate).

  • Laurdan Staining:

    • Prepare a stock solution of Laurdan (e.g., 2 mM in DMSO).

    • Dilute the stock solution in a serum-free medium to a final working concentration (e.g., 5-10 µM).

    • Incubate the cells with the Laurdan solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with a pre-warmed buffer (e.g., PBS) to remove excess Laurdan.

  • Treatment: Add the desired concentrations of this compound to the cells and incubate for the specified time.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader or microscope equipped with appropriate filters.

    • Excite the sample at ~350 nm.

    • Measure the emission intensity at two wavelengths: ~440 nm (characteristic of a more ordered, gel-phase membrane) and ~490 nm (characteristic of a more disordered, liquid-crystalline phase membrane).

  • GP Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

    • An increase in the GP value indicates a decrease in membrane fluidity (more ordered), while a decrease in GP suggests an increase in fluidity (more disordered).

Cellular Consequences of Membrane Interaction

The biophysical alterations induced by this compound trigger a series of cellular responses, including changes in intracellular signaling pathways and ultimately, cell fate.

Induction of Apoptosis

At higher concentrations, this compound can induce apoptosis. While the specific signaling cascade for this compound is not fully elucidated, studies on L-carnitine and other acylcarnitines suggest the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[2][6]

Signaling Pathway: this compound-Induced Apoptosis

apoptosis_pathway cluster_membrane Cell Membrane cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Lauroylcarnitine Lauroylcarnitine Membrane_Perturbation Membrane Perturbation Lauroylcarnitine->Membrane_Perturbation FasL FasL/TNF-α Membrane_Perturbation->FasL Mitochondria Mitochondrial Stress Membrane_Perturbation->Mitochondria Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax/Bak Activation Mitochondria->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptosis Pathway.
Modulation of Intracellular Calcium Signaling

The disruption of the cell membrane integrity by this compound can lead to an influx of extracellular calcium or the release of calcium from intracellular stores, such as the endoplasmic reticulum. Palmitoyl-carnitine, a closely related molecule, has been shown to cause intracellular calcium overload.[7] This elevation in intracellular calcium can activate a multitude of downstream signaling pathways, affecting processes like secretion, contraction, and gene expression.

Experimental Protocol: Measurement of Intracellular Calcium Concentration using Fura-2 AM

Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentration.[6][8]

Protocol: Fura-2 AM Measurement of Intracellular Calcium [6][8]

  • Cell Preparation: Plate cells on glass coverslips or in a suitable imaging dish.

  • Fura-2 AM Loading:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in DMSO).

    • Dilute the stock solution in a physiological buffer (e.g., HBSS) to a final working concentration (e.g., 2-5 µM). Pluronic F-127 (0.02%) can be included to aid in dye loading.

    • Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing and De-esterification:

    • Wash the cells twice with the physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at ~340 nm (calcium-bound Fura-2) and ~380 nm (calcium-free Fura-2).

    • Capture the fluorescence emission at ~510 nm for each excitation wavelength.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380).

    • The ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionophores and solutions of known calcium concentrations to convert the ratio to absolute calcium concentrations.

Signaling Pathway: Potential Calcium Signaling Cascade

calcium_signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Lauroylcarnitine Lauroylcarnitine Membrane_Permeabilization Membrane Permeabilization Lauroylcarnitine->Membrane_Permeabilization Ca_Influx Ca²⁺ Influx Membrane_Permeabilization->Ca_Influx ER_Ca_Release Ca²⁺ Release from ER Membrane_Permeabilization->ER_Ca_Release Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca ER_Ca_Release->Intracellular_Ca Downstream_Effects Downstream Cellular Effects (e.g., Enzyme Activation, Gene Expression) Intracellular_Ca->Downstream_Effects

Hypothesized Calcium Signaling Pathway.

Experimental Methodologies

A variety of experimental techniques are employed to investigate the interaction of this compound with cell membranes.

Cell Culture Models
  • Caco-2 Cells: Human colorectal adenocarcinoma cells that differentiate into a polarized monolayer with tight junctions, serving as an excellent in vitro model for the intestinal barrier.[9]

  • Primary Enterocytes: Cells isolated directly from intestinal tissue provide a more physiologically relevant model.[10]

Key Experimental Assays

Experimental Workflow: Assessing Membrane Permeability

permeability_workflow Start Start Cell_Culture Culture Caco-2 cells on Transwell inserts Start->Cell_Culture TEER_Initial Measure initial TEER Cell_Culture->TEER_Initial Treatment Add this compound and Lucifer Yellow to apical side TEER_Initial->Treatment Incubation Incubate for a defined period Treatment->Incubation TEER_Final Measure final TEER Incubation->TEER_Final Fluorescence_Measurement Measure Lucifer Yellow fluorescence in basolateral medium Incubation->Fluorescence_Measurement Analysis Calculate TEER change and permeability coefficient TEER_Final->Analysis Fluorescence_Measurement->Analysis End End Analysis->End

Workflow for Membrane Permeability Assays.

Protocol: Lucifer Yellow Permeability Assay [11][12]

  • Cell Culture: Grow Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, as confirmed by TEER measurements.

  • Preparation: Wash the cell monolayer with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Assay Setup:

    • To the apical (upper) chamber, add the buffer containing this compound at the desired concentration and a fluorescent marker of paracellular permeability, such as Lucifer Yellow (typically 100 µM).

    • To the basolateral (lower) chamber, add fresh buffer.

  • Incubation: Incubate the plate at 37°C for a specific time period (e.g., 1-2 hours).

  • Sampling: At the end of the incubation, collect a sample from the basolateral chamber.

  • Fluorescence Measurement: Measure the fluorescence of the basolateral sample using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm for Lucifer Yellow).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the marker in the basolateral chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the marker in the apical chamber.

Conclusion

This compound exerts a profound, concentration-dependent effect on cell membranes. Its primary mechanism of action as a permeation enhancer involves the disruption of tight junctions and an increase in paracellular permeability. At higher concentrations, it can lead to more significant membrane perturbation, triggering downstream signaling events such as apoptosis and alterations in intracellular calcium homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the multifaceted interactions of this compound with cell membranes and to harness its properties for advanced drug delivery applications. Further research is warranted to precisely quantify its effects on membrane potential and fluidity and to delineate the specific molecular players in the signaling pathways it modulates.

References

In-Vitro Characterization of Lauroylcarnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroylcarnitine chloride, a long-chain acylcarnitine, is a compound of significant interest in pharmaceutical and biomedical research. Primarily recognized for its role as a permeation enhancer, its interactions with cellular systems are multifaceted, encompassing influences on cell membrane integrity, intercellular junctions, and apoptotic pathways. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, consolidating key physicochemical data, detailing experimental methodologies for its assessment, and visualizing its known and inferred cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic and formulation applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in in-vitro studies and formulation development. These properties dictate its solubility, stability, and interactions with biological membranes.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₈ClNO₄[1]
Molecular Weight 379.97 g/mol [1]
Appearance White to off-white powder
Melting Point 161-165 °C
Solubility DMSO: 10-50 mg/mL[1]
Ethanol: 20 mg/mL
Methanol: Slightly soluble
Storage Conditions Store at 0-8 °C, hygroscopic

Biological Activity: Permeation Enhancement

The most well-documented in-vitro activity of this compound is its ability to enhance the permeability of epithelial barriers, such as the intestinal mucosa. This effect is primarily attributed to its interaction with and modulation of tight junctions.

Effect on Transepithelial Electrical Resistance (TEER) and Paracellular Flux

This compound induces a rapid, concentration-dependent decrease in the transepithelial electrical resistance (TEER) of epithelial cell monolayers, such as Caco-2 cells.[1][2] This decrease in TEER is indicative of an opening of the paracellular pathway, which is further confirmed by an increased flux of paracellular markers like fluorescein isothiocyanate dextran (FD-40) and mannitol.[1][3]

Cell LineConcentrationEffect on TEEREffect on Paracellular FluxReference(s)
Caco-2Not specifiedDecreaseIncrease in FD-40 flux[1]
Rat ColonThreshold (Ct)DecreaseEnhanced permeability[2]
Modulation of Tight Junction Proteins

The permeation-enhancing effect of this compound is mediated by its interaction with key tight junction proteins. Studies have shown that it can decrease the protein levels of claudin 1, 4, and 5 in Caco-2 cell monolayers.[1] Additionally, at higher concentrations, it can alter the distribution of Zonula Occludens-1 (ZO-1).[3]

Biological Activity: Cytotoxicity and Apoptosis

While effective as a permeation enhancer, this compound can exhibit cytotoxicity at higher concentrations.[3] Furthermore, based on studies of the related compound L-carnitine, it is inferred that this compound may induce apoptosis in certain cell types, particularly cancer cells.

Cytotoxicity

The cytotoxic effects of this compound are generally observed at concentrations exceeding those required for permeation enhancement.[2] These effects are often associated with lytic effects on the cell membrane.[3] Specific IC50 values for this compound are not widely reported and would be cell-line dependent.

Induction of Apoptosis (Inferred from L-carnitine studies)

Studies on L-carnitine suggest that it can selectively induce apoptosis in cancer cells.[4][5] This process is thought to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of Fas, TNF-α, caspase-8, caspase-9, and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[4] L-carnitine has also been shown to inhibit the activity of caspases 3, 7, and 8 at certain concentrations.[6][7]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to characterize this compound.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol assesses the integrity of epithelial cell monolayers.

  • Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell®) and culture until a confluent monolayer is formed, typically for 21 days.

  • Treatment: Equilibrate the cell monolayers in a transport buffer (e.g., Hanks' Balanced Salt Solution) for 30 minutes at 37°C. Replace the apical buffer with a solution containing the desired concentration of this compound.

  • Measurement: At designated time points, measure the electrical resistance across the monolayer using an epithelial voltohmmeter.

  • Data Analysis: Subtract the resistance of a blank filter from the measured resistance and multiply by the surface area of the filter to obtain the TEER value (Ω·cm²).

Paracellular Permeability Assay

This assay quantifies the flux of molecules through the paracellular pathway.

  • Cell Culture: Grow Caco-2 cell monolayers on permeable filter supports as described for the TEER assay.

  • Treatment: After equilibration in transport buffer, add a solution containing this compound and a fluorescent paracellular marker (e.g., FD-40) to the apical chamber.

  • Sampling: At various time points, collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the marker across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the marker in the apical chamber.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound and incubate for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.[12][13]

  • Cell Lysis: Treat cells with this compound, then lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to the cell lysate.

  • Incubation: Incubate at 37°C to allow active caspases to cleave the substrate.

  • Measurement: Measure the fluorescence generated from the cleaved substrate using a fluorescence plate reader.

  • Data Analysis: Quantify caspase activity relative to a standard curve or as a fold change compared to untreated cells.

Mitochondrial Membrane Potential Assay

This assay assesses mitochondrial health, which is often compromised during apoptosis.[14][15][16][17]

  • Cell Treatment: Treat cells with this compound.

  • Dye Loading: Incubate the cells with a potentiometric fluorescent dye (e.g., TMRE or JC-1). In healthy cells with a high mitochondrial membrane potential, these dyes accumulate in the mitochondria.

  • Analysis: Analyze the fluorescence of the cells using flow cytometry or a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms through which this compound is understood to exert its in-vitro effects.

Modulation of Epithelial Tight Junctions

G cluster_membrane Apical Membrane cluster_cell Epithelial Cell Lauroylcarnitine_chloride Lauroylcarnitine Chloride TJ_complex Tight Junction Complex Lauroylcarnitine_chloride->TJ_complex Modulates Claudins Claudin 1, 4, 5 TJ_complex->Claudins Decreases protein levels ZO1 ZO-1 TJ_complex->ZO1 Alters distribution Paracellular_pathway Increased Paracellular Permeability TJ_complex->Paracellular_pathway Leads to

Caption: Modulation of tight junction proteins by this compound.

Experimental Workflow for Permeability Studies

G Start Start Cell_culture Culture Caco-2 cells on permeable supports Start->Cell_culture Treatment Treat with Lauroylcarnitine Chloride + Marker Cell_culture->Treatment TEER Measure TEER Treatment->TEER Sampling Collect basolateral samples Treatment->Sampling Quantification Quantify marker concentration Sampling->Quantification Analysis Calculate Papp Quantification->Analysis End End Analysis->End

Caption: Workflow for in-vitro permeability assessment.

Inferred Apoptosis Signaling Pathways (based on L-carnitine)

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway L_carnitine_ext Lauroylcarnitine Chloride (inferred) Fas_TNF Fas / TNF-α L_carnitine_ext->Fas_TNF Upregulates Caspase8 Caspase-8 Fas_TNF->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 L_carnitine_int Lauroylcarnitine Chloride (inferred) Bcl2 Bcl-2 L_carnitine_int->Bcl2 Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred apoptotic signaling pathways influenced by this compound.

Conclusion

The in-vitro characterization of this compound reveals it to be a potent modulator of epithelial permeability, primarily through its effects on tight junction integrity. While it holds promise as a formulation excipient for enhancing drug delivery, its potential for cytotoxicity at higher concentrations necessitates careful dose-response studies. The inferred pro-apoptotic activity in cancer cells, based on data from related carnitine compounds, suggests an intriguing avenue for future therapeutic research. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for scientists and researchers to further explore and harness the properties of this compound.

References

Lauroylcarnitine Chloride as a Surfactant: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Lauroylcarnitine chloride is a versatile cationic surfactant derived from the naturally occurring amino acid L-carnitine. Its amphiphilic nature, combining a hydrophobic 12-carbon lauroyl tail with a hydrophilic carnitine headgroup, imparts valuable surfactant properties. This makes it a compound of significant interest for the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, synthesis, and its role as a penetration enhancer in drug delivery systems. Detailed experimental protocols and visualizations are included to support researchers and drug development professionals in harnessing its potential.

Introduction

Surfactants are fundamental components in a vast array of scientific and industrial applications, primarily due to their ability to reduce surface and interfacial tension. In the realm of drug development, they are indispensable as solubilizing agents, emulsifiers, and penetration enhancers. This compound, an acylcarnitine, has emerged as a promising excipient due to its biocompatibility and unique mechanism of action.[1][2] This guide delves into the core technical aspects of this compound, providing a comprehensive resource for its application.

Physicochemical Properties

This compound is a quaternary ammonium salt characterized by a C12 acyl chain attached to a carnitine molecule.[3] This structure confers its surface-active properties.

PropertyValueReference(s)
Chemical Formula C₁₉H₃₈ClNO₄[3]
Molecular Weight 379.97 g/mol [3]
Appearance White to off-white powder[3]
Melting Point 161-165 °C[3]
Critical Micelle Concentration (CMC) ~1.5 mM (at pH 7)
Surface Tension at CMC Not readily available in literature
Krafft Point Not readily available in literature
Area per Molecule (A_CMC) 46 Ų

Note: The Critical Micelle Concentration (CMC) is a fundamental parameter indicating the concentration at which surfactant monomers begin to form micelles.

Synthesis of this compound

A common method for synthesizing this compound involves the acylation of L-carnitine with lauroyl chloride. The following diagram illustrates a typical workflow based on patented industrial methods.[4]

G Workflow for this compound Synthesis cluster_acylation Acylation Stage cluster_isolation Crude Product Isolation cluster_purification Purification Stage reactants L-Carnitine + Lauroyl Chloride solvent Acetic Acid (Solvent) reactants->solvent Dissolve reaction Heating (50-80°C) 5-8 hours solvent->reaction Initiate Reaction distillation1 Vacuum Distillation (Remove Acetic Acid) reaction->distillation1 crystallization Add Acetone & Cool (0-5°C) distillation1->crystallization filtration1 Filtration & Drying crystallization->filtration1 crude_product Crude Lauroylcarnitine Chloride filtration1->crude_product dissolve Dissolve in Ethanol/ Methanol crude_product->dissolve decolorize Decolorize with Activated Carbon dissolve->decolorize filtration2 Hot Filtration decolorize->filtration2 distillation2 Vacuum Distillation (Concentrate) filtration2->distillation2 recrystallization Add Acetone & Cool for Crystallization distillation2->recrystallization filtration3 Filtration & Drying recrystallization->filtration3 pure_product Pure Lauroylcarnitine Chloride (≥99.5%) filtration3->pure_product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of Lauroyl L-Carnitine Hydrochloride[4]

Objective: To synthesize lauroyl L-carnitine hydrochloride from L-carnitine and lauroyl chloride.

Materials:

  • L-carnitine

  • Lauroyl chloride

  • Acetic acid (solvent)

  • Acetone

  • Ethanol or Methanol (for recrystallization)

  • Activated carbon

  • Four-hole boiling flask with stirrer

  • Heating mantle

  • Vacuum distillation apparatus

  • Filtration apparatus

Procedure:

Part 1: Acylation and Crude Product Formation

  • In a four-hole boiling flask, dissolve 161.2g of L-carnitine in 200g of acetic acid with stirring.

  • Once fully dissolved, slowly add 263g of lauroyl chloride to the solution.

  • Heat the reaction mixture to 70°C and maintain this temperature for 8 hours.

  • After the reaction, remove the acetic acid by vacuum distillation at a temperature below 80°C and a pressure of -0.09 MPa, until a large amount of crystal precipitates.

  • Cool the mixture to 40°C and add 600g of acetone. Stir to disperse fully for 30 minutes.

  • Cool the mixture to below 5°C to induce crystallization and hold at 0-5°C for 2 hours.

  • Filter the mixture and dry the resulting solid at 80°C under vacuum (-0.09 MPa) to obtain the crude lauroyl L-carnitine hydrochloride.

Part 2: Purification

  • Take the crude product and dissolve it in ethanol or methanol by heating.

  • Perform a hot filtration to remove any insoluble impurities.

  • Concentrate the filtrate by vacuum distillation to remove a portion of the ethanol or methanol.

  • Cool the concentrated solution and add acetone while stirring.

  • Further cool the solution to induce recrystallization.

  • Filter the purified crystals and dry them to obtain the pure lauroyl L-carnitine hydrochloride.

Applications in Drug Development: Penetration Enhancement

This compound is recognized for its ability to enhance the permeation of drugs across biological membranes, such as the intestinal epithelium and the skin.[5][6] This property is particularly valuable for improving the bioavailability of poorly absorbed therapeutic agents.

Mechanism of Action: Disruption of Tight Junctions

One of the primary mechanisms by which lauroylcarnitine enhances paracellular drug transport is by modulating the integrity of tight junctions between epithelial cells.

G Mechanism of Lauroylcarnitine as a Penetration Enhancer LC Lauroylcarnitine Chloride TJ Tight Junction Complex (Claudins, Occludin, ZO-1) LC->TJ Interacts with Claudin Decreased Protein Levels of Claudin-1, Claudin-4, Claudin-5 TJ->Claudin Leads to Permeability Increased Paracellular Permeability Claudin->Permeability Results in Absorption Enhanced Drug Absorption Permeability->Absorption Drug Co-administered Drug Drug->Permeability

Caption: Lauroylcarnitine's effect on tight junctions.

Studies on Caco-2 cell monolayers, a model for the intestinal barrier, have shown that lauroylcarnitine leads to a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of paracellular markers. This is accompanied by a reduction in the protein levels of specific claudins (claudin-1, -4, and -5), which are key components of tight junctions. This reversible opening of the paracellular pathway allows for enhanced absorption of co-administered drugs.

Biocompatibility and Safety

While this compound is effective as a penetration enhancer, its interaction with cell membranes necessitates an evaluation of its cytotoxicity.

Cytotoxicity DataValueReference(s)
IC50 Not readily available in literature; requires experimental determination.

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

General safety assessments of L-carnitine and its salts indicate low acute oral toxicity and no genotoxic effects.[3] However, at concentrations required for significant penetration enhancement, surfactants can lead to membrane disruption and reduced cell viability. Therefore, the concentration of this compound in a formulation must be carefully optimized to balance efficacy and safety.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxicity of this compound on a relevant cell line (e.g., Caco-2, HaCaT) and calculate the IC50 value.

Materials:

  • Cell line of interest (e.g., Caco-2)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.

Characterization of Surfactant Properties

Determining the CMC is crucial for understanding and optimizing the performance of this compound in formulations. The surface tension method is a common and reliable technique for this purpose.

Experimental Protocol: CMC Determination by Surface Tensiometry

Objective: To determine the Critical Micelle Concentration (CMC) of this compound.

Materials:

  • This compound

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Calibrated glassware

Procedure:

  • Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC.

  • Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

  • At a constant temperature, measure the surface tension of each dilution using the tensiometer. Ensure the instrument is properly calibrated and the ring/plate is cleaned between measurements.

  • Plot the measured surface tension as a function of the logarithm of the this compound concentration.

  • The resulting plot will show two linear regions. The surface tension will decrease with increasing concentration below the CMC and will plateau or decrease at a much slower rate above the CMC.

  • The CMC is the concentration at the point of intersection of the two linear portions of the graph.

G Experimental Workflow for CMC Determination A Prepare Stock Solution of this compound B Create Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Intersection of Two Linear Regions D->E F Determine CMC E->F

Caption: Workflow for determining the CMC via surface tensiometry.

Conclusion

This compound stands out as a promising surfactant for drug development, offering beneficial physicochemical properties and a well-defined mechanism for enhancing drug penetration. Its derivation from a natural amino acid suggests a favorable biocompatibility profile, although careful concentration optimization is necessary to mitigate potential cytotoxicity. The provided protocols and data serve as a foundational guide for researchers to explore and capitalize on the applications of this compound in advanced drug delivery systems. Further research to determine its surface tension at CMC, Krafft point, and specific IC50 values across various cell lines will further solidify its position as a valuable pharmaceutical excipient.

References

The Discovery and Synthesis of Lauroylcarnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroylcarnitine chloride, a synthetic derivative of the naturally occurring amino acid L-carnitine, has garnered significant interest in the pharmaceutical and biochemical fields. This technical guide provides an in-depth overview of the discovery and, primarily, the chemical synthesis of this long-chain acylcarnitine. The document details the established synthetic protocols, presents key quantitative data in a structured format, and visually represents the synthetic workflow. Furthermore, it explores the compound's established role as a permeation enhancer and its interactions with cellular membranes, a key aspect of its biological activity.

Introduction and Discovery

The discovery of this compound is intrinsically linked to the broader history of L-carnitine research. L-carnitine was first isolated from meat extracts in the early 20th century, and its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation was elucidated in the mid-20th century. This foundational knowledge spurred investigations into various acylcarnitines, the esters of L-carnitine, to understand their metabolic roles and potential therapeutic applications.

The synthesis of specific acylcarnitines like this compound was a logical progression in this research, allowing for the systematic study of how different fatty acid chain lengths influence the biochemical and biophysical properties of these molecules. While a singular "discovery" paper for this compound is not readily identifiable, its development can be situated within the broader expansion of research into synthetic acylcarnitines for applications ranging from metabolic studies to drug delivery.

Physicochemical Properties

This compound is a white crystalline powder. Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₃₈ClNO₄
Molecular Weight 379.96 g/mol
CAS Number 6919-91-1
Appearance White crystalline powder
Solubility Slightly soluble in water and methanol
Synonyms L-Lauroylcarnitine, CAR 12:0, C12:0 Carnitine, L-Carnitine lauroyl ester

Synthesis of this compound

The most well-documented and industrially applicable method for the synthesis of this compound involves the acylation of L-carnitine with lauroyl chloride. A detailed, two-step protocol, adapted from established methodologies, is presented below.[1]

Experimental Protocol

Step 1: Acylation of L-Carnitine to form Crude this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve L-carnitine in glacial acetic acid.

  • Addition of Acylating Agent: Slowly add lauroyl chloride to the L-carnitine solution.

  • Reaction Conditions: Heat the reaction mixture to a constant temperature of 70°C and maintain for 8 hours.

  • Solvent Removal: After the reaction is complete, distill off the acetic acid under reduced pressure (vacuum at -0.09Mpa) at a temperature below 80°C until a large amount of crystal precipitates.

  • Initial Crystallization: Cool the mixture to 40°C and add acetone. Stir the suspension to fully disperse the solid for 30 minutes.

  • Isolation of Crude Product: Cool the mixture to below 5°C and maintain at 0-5°C for 2 hours to complete crystallization. Filter the mixture and dry the resulting solid under vacuum at 80°C to obtain the crude this compound.

Step 2: Purification of this compound

  • Recrystallization: Dissolve the crude product in ethanol or methanol by heating.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Concentration: Partially distill off the ethanol or methanol under reduced pressure to concentrate the solution.

  • Final Crystallization: Cool the concentrated solution and add acetone. Stir the mixture evenly and then cool to induce crystallization.

  • Isolation of Pure Product: Filter the crystals and dry them to obtain the pure this compound.

Quantitative Data for Synthesis

The following table summarizes the quantitative data associated with the synthesis protocol described above.[1]

ParameterValue
Starting Material L-Carnitine
Acylating Agent Lauroyl Chloride
Solvent Glacial Acetic Acid
Reaction Temperature 70°C
Reaction Time 8 hours
Yield (Crude Product) 98.4%
Overall Yield (Pure) At least 92%
Purity (Final Product) ≥99.5%
Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Step 1: Acylation cluster_purification Step 2: Purification A L-Carnitine + Lauroyl Chloride in Acetic Acid B Heating at 70°C for 8 hours A->B Reaction C Vacuum Distillation of Acetic Acid B->C D Crystallization with Acetone (0-5°C) C->D E Filtration and Drying D->E Crude Crude Lauroylcarnitine Chloride E->Crude F Dissolution in Ethanol/Methanol Crude->F Recrystallization G Hot Filtration F->G H Partial Solvent Distillation G->H I Crystallization with Acetone H->I J Filtration and Drying I->J Pure Pure Lauroylcarnitine Chloride J->Pure

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

This compound is recognized as an orally active absorption enhancer, capable of improving the bioavailability of certain therapeutic compounds, particularly peptides. Its mechanism of action is primarily attributed to its properties as a cationic surfactant.

As a surfactant, this compound can interact with and transiently permeabilize biological membranes. This action is thought to facilitate the paracellular transport of co-administered drugs across epithelial barriers, such as the intestinal lining. It has been used in research to permeabilize porcine enterocytes for the delivery of polar fluorescent probes.

While a specific signaling pathway directly modulated by this compound has not been extensively characterized, its primary biological effect as a permeation enhancer is a well-documented physical interaction with cell membranes. This is distinct from classical receptor-mediated signaling cascades.

Proposed Mechanism of Permeation Enhancement

The following diagram illustrates the proposed mechanism by which this compound enhances the permeation of other molecules across a cell layer.

Caption: Proposed mechanism of this compound as a permeation enhancer.

Conclusion

This compound is a valuable compound for researchers in drug development and biochemistry. Its synthesis is well-established, offering high yields and purity. The primary biological application of this compound lies in its ability to act as a permeation enhancer, a property derived from its surfactant nature. Further research may yet uncover more specific biological signaling roles for this and other long-chain acylcarnitines. This guide provides a foundational technical overview to support such ongoing and future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Lauroylcarnitine Chloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride is a long-chain acylcarnitine that plays a role as an absorption enhancer, improving the oral bioavailability of certain compounds.[1] Accurate and reliable analytical methods are crucial for its quantification in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds.

This document provides a detailed application note and a representative protocol for the determination of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection. While a specific, validated HPLC method for this compound is not widely published, the following protocol has been developed based on established methods for similar long-chain acylcarnitines and L-carnitine derivatives.[2][3][4]

Analytical Method: RP-HPLC with UV Detection

This method is designed for the quantification of this compound and is suitable for purity assessment and formulation analysis. The principle involves separating the analyte on a non-polar stationary phase with a polar mobile phase.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterRecommended Condition
HPLC Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient
Gradient 30% Acetonitrile to 70% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 215 nm
Injection Volume 20 µL
Rationale for Parameter Selection
  • Column: A C18 column is a common choice for the separation of non-polar to moderately polar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is effective for eluting acylcarnitines from a C18 column. The acidic pH of the buffer ensures the consistent protonation of any acidic functional groups. A gradient elution is employed to ensure the efficient elution of the relatively non-polar Lauroylcarnitine.

  • Detection: this compound lacks a strong chromophore, but it can be detected at low UV wavelengths, such as 215 nm.

Experimental Protocol

Reagents and Materials
  • This compound reference standard (Purity ≥98%)[5][]

  • Acetonitrile (HPLC grade)

  • Monobasic Potassium Phosphate (KH₂PO₄) (Analytical grade)

  • Phosphoric Acid (85%) (Analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Preparation of Solutions
  • 0.05 M Phosphate Buffer (pH 3.0): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (30% Acetonitrile in phosphate buffer) to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation
  • For pure substance analysis: Prepare the sample in the same manner as the standard stock solution and dilute it to fall within the concentration range of the working standards.

  • For formulation analysis: The sample preparation will depend on the formulation matrix. A general approach involves extracting the this compound with a suitable solvent (e.g., methanol) followed by centrifugation and filtration of the supernatant through a 0.45 µm filter before injection.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (30% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 35°C.

  • Inject 20 µL of each working standard solution and the sample solution.

  • Run the gradient elution as described in the chromatographic conditions.

  • Record the chromatograms and the peak areas.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.

  • Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters (Representative Data)

The following table summarizes the typical validation parameters that should be assessed for this method. The values provided are illustrative and should be experimentally determined.

ParameterTypical Specification
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile & Buffer) equilibration System Equilibration prep_mobile->equilibration prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 215 nm separation->detection integration Peak Integration detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Experimental workflow for this compound analysis by HPLC.

Logical_Relationship compound This compound (Analyte) method RP-HPLC Method compound->method column C18 Stationary Phase (Non-polar) method->column mobile_phase Acetonitrile/Buffer Mobile Phase (Polar) method->mobile_phase separation Separation Principle: Differential Partitioning column->separation mobile_phase->separation detection UV Detector (Quantification) separation->detection result Concentration Determination detection->result

Caption: Logical relationship of components in the HPLC method.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Lauroylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine, a C12 acylcarnitine, is a crucial intermediate in the metabolic pathway of fatty acid beta-oxidation.[1][2] It is formed when the lauroyl group from lauroyl-CoA is transferred to carnitine, facilitating the transport of the fatty acid across the mitochondrial membrane for subsequent energy production.[2] The quantitative analysis of lauroylcarnitine and other acylcarnitines in biological matrices is a vital diagnostic tool for identifying inborn errors of metabolism, particularly fatty acid oxidation disorders.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and ability to quantify multiple acylcarnitines simultaneously.[2][4][6] These application notes provide a detailed protocol for the quantitative analysis of lauroylcarnitine chloride using LC-MS/MS.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of Lauroylcarnitine.

AnalyteChemical FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]+Product Ions (m/z)
LauroylcarnitineC19H38ClNO4379.96344.2795285.2, 183.1, 85.029

Data sourced from PubChem and other analytical literature.[7][8][]

Experimental Protocols

Sample Preparation (Plasma/Serum)

This protocol outlines a typical extraction procedure for acylcarnitines from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., d3-lauroylcarnitine in methanol)

  • Acetonitrile, cold (4°C)

  • Methanol

  • Centrifuge

  • Autosampler vials

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size) is commonly used for acylcarnitine analysis.[10]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: Linear gradient to 95% B

    • 7-8 min: Hold at 95% B

    • 8.1-9 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • MRM Transitions:

    • Lauroylcarnitine: 344.3 -> 85.0

    • d3-Lauroylcarnitine (IS): 347.3 -> 85.0

The precursor ion for lauroylcarnitine is its protonated molecule [M+H]+ at m/z 344.3. A characteristic fragment ion for all acylcarnitines is observed at m/z 85.0, corresponding to the [C4H5O2]+ fragment, and is therefore a suitable product ion for quantification.[3][8]

Visualization of Metabolic Pathway and Experimental Workflow

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Lauric Acid (C12) Fatty_Acyl_CoA_Synthetase Fatty Acyl-CoA Synthetase Fatty_Acid->Fatty_Acyl_CoA_Synthetase Lauroyl_CoA Lauroyl-CoA Fatty_Acyl_CoA_Synthetase->Lauroyl_CoA CPT1 Carnitine Palmitoyltransferase I Lauroyl_CoA->CPT1 Lauroylcarnitine_Cytosol Lauroylcarnitine CPT1->Lauroylcarnitine_Cytosol CACT Carnitine-Acylcarnitine Translocase (CACT) Lauroylcarnitine_Cytosol->CACT Antiport Carnitine_in Carnitine Carnitine_in->CPT1 CACT->Carnitine_in Antiport Lauroylcarnitine_Matrix Lauroylcarnitine CACT->Lauroylcarnitine_Matrix CPT2 Carnitine Palmitoyltransferase II Lauroylcarnitine_Matrix->CPT2 Lauroyl_CoA_Matrix Lauroyl-CoA CPT2->Lauroyl_CoA_Matrix Carnitine_out Carnitine CPT2->Carnitine_out Beta_Oxidation Beta-Oxidation Spiral Lauroyl_CoA_Matrix->Beta_Oxidation Carnitine_out->CACT Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid Beta-Oxidation Pathway for Lauric Acid.

Experimental_Workflow Sample Plasma/Serum Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Collect Supernatant Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental Workflow for Lauroylcarnitine Analysis.

References

Application Notes and Protocols for Lauroylcarnitine Chloride in Animal Models for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lauroylcarnitine chloride as a drug delivery vehicle in animal models. The protocols outlined below are based on established methodologies to facilitate the design and execution of preclinical studies.

This compound, a synthetic derivative of L-carnitine, has emerged as a promising excipient in pharmaceutical formulations to enhance drug absorption and bioavailability.[1][2] Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium group and a lipophilic lauroyl chain, allows it to interact with biological membranes and facilitate the transport of therapeutic agents.[1] This document details its application in various drug delivery systems and provides protocols for in vivo evaluation.

Mechanisms of Action

This compound primarily enhances drug delivery through the following mechanisms:

  • Increased Membrane Permeability: Its surfactant properties enable the transient and reversible permeabilization of cell membranes, such as the intestinal epithelium and the blood-brain barrier.[1][3] This effect is particularly beneficial for improving the absorption of hydrophilic drugs.[1]

  • Formation of Drug-Carrying Micelles and Nanoparticles: this compound can self-assemble into micelles or be incorporated into nanoparticle formulations to encapsulate drugs.[1][4] This encapsulation protects the drug from degradation, improves its solubility, and allows for targeted delivery.[1][5]

  • Transporter-Mediated Uptake: L-carnitine conjugates have been shown to utilize endogenous transporters, such as the organic cation/carnitine transporter 2 (OCTN2), to facilitate drug entry into cells and across biological barriers like the blood-brain barrier.[5][6]

Applications in Animal Models

This compound has been investigated in various animal models for different routes of administration:

  • Oral Drug Delivery: It has been shown to improve the oral bioavailability of peptide compounds by enhancing their absorption across the intestinal mucosa.[7]

  • Nasal Drug Delivery: Studies in rats have demonstrated that this compound significantly enhances the nasal absorption of salmon calcitonin.[4]

  • Brain Drug Delivery: L-carnitine conjugated nanoparticles have been successfully used to deliver drugs across the blood-brain barrier to target brain tumors in mice.[5] The mechanism involves the OCTN2 transporter, which is expressed on both brain capillary endothelial cells and glioma cells.[5]

Quantitative Data from Animal Studies

The following tables summarize key quantitative data from preclinical studies involving carnitine-based drug delivery systems.

Table 1: Pharmacokinetic Parameters of L-Carnitine Formulations in Rats

FormulationAdministration RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
L-Carnitine SolutionOral---~5-18[8]
L-Carnitine Gel Patch with FMAIntradermal---2.8-fold increase vs. oral[9][10]
Liposome-encapsulated L-carnitineIntravenous--Increased vs. standard-[11]

FMA: Functional MicroArray

Table 2: Effect of this compound (LCC) on Nasal Absorption of Salmon Calcitonin (sCT) in Rats

LCC Concentration (%)Pharmacological Bioavailability (%)Molar Ratio (LCC:sCT) for Optimal Absorption
0.1Plateau Reached5:1

Data extracted from a study by Kagatani et al. (1996) demonstrating the enhancement effect of LCC at its critical micelle concentration.[4]

Experimental Protocols

Protocol for Preparation of Lauroyl-L-carnitine Chloride Formulation for In Vivo Oral Administration

This protocol is adapted from formulation guidelines for orally active absorption enhancers.[7]

Materials:

  • Lauroyl-L-carnitine chloride

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Drug of interest

Procedure:

  • Prepare a stock solution of the drug: Dissolve the desired amount of the therapeutic agent in an appropriate solvent.

  • Prepare the Lauroyl-L-carnitine chloride vehicle:

    • In a sterile tube, add 10% DMSO.

    • Add 40% PEG300 and mix thoroughly.

    • Add 5% Tween-80 and mix until a clear solution is formed.

    • Add 45% Saline to reach the final volume.

  • Prepare the final formulation:

    • Add the drug stock solution to the Lauroyl-L-carnitine chloride vehicle to achieve the desired final drug concentration.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

  • Administration: Administer the formulation to the animal model (e.g., rats) via oral gavage at the desired dosage. It is recommended to prepare the working solution fresh on the day of the experiment.[7]

Protocol for In Vivo Evaluation of L-Carnitine-Conjugated Nanoparticles for Brain Delivery in a Mouse Glioma Model

This protocol is based on a study by a research group that developed L-carnitine-conjugated PLGA nanoparticles for enhanced blood-brain barrier permeation and glioma targeting.[5]

Materials:

  • L-carnitine-conjugated PLGA nanoparticles encapsulating the therapeutic agent (e.g., paclitaxel)

  • Control groups: Unmodified PLGA nanoparticles, free drug solution

  • Animal model: Mice bearing orthotopic glioma xenografts

  • Imaging agent (if applicable, for biodistribution studies)

Procedure:

  • Animal Model Preparation: Establish the glioma model by intracranially implanting glioma cells (e.g., T98G) into the brains of immunocompromised mice. Allow the tumors to grow to a specified size.

  • Formulation Preparation: Resuspend the lyophilized nanoparticles in sterile saline or PBS immediately before injection.

  • Administration: Administer the nanoparticle formulations and controls to the mice via tail vein injection.

  • Biodistribution Studies (Optional):

    • At predetermined time points post-injection, euthanize the mice.

    • Harvest the brains and other major organs.

    • Quantify the accumulation of the nanoparticles or the encapsulated drug in the tissues using appropriate analytical methods (e.g., fluorescence imaging, HPLC).

  • Efficacy Studies:

    • Monitor the tumor growth over time using non-invasive imaging techniques (e.g., bioluminescence imaging, MRI).

    • Monitor the survival of the mice in each treatment group.

  • Histological Analysis: At the end of the study, harvest the brains for histological examination to assess the anti-tumor effects and any potential toxicity.

Visualizations

G cluster_formulation Formulation cluster_administration Administration cluster_animal_model Animal Model cluster_analysis Analysis Drug Drug Oral_Gavage Oral Gavage Drug->Oral_Gavage LCC Lauroylcarnitine Chloride LCC->Oral_Gavage Vehicle Vehicle (e.g., PEG, Tween) Vehicle->Oral_Gavage Rat Rat Oral_Gavage->Rat IV_Injection IV Injection Mouse Mouse IV_Injection->Mouse PK_Analysis Pharmacokinetic Analysis Rat->PK_Analysis Biodistribution Biodistribution Mouse->Biodistribution Efficacy Efficacy Mouse->Efficacy PK_Analysis->Biodistribution G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_bloodstream Bloodstream Drug_LCC_Micelle Drug + LCC Micelle Enterocyte Enterocyte Drug_LCC_Micelle->Enterocyte Transcellular Uptake Tight_Junction Tight Junction Drug_LCC_Micelle->Tight_Junction Paracellular Transport (loosening of tight junctions) Systemic_Circulation Systemic Circulation Enterocyte->Systemic_Circulation Tight_Junction->Systemic_Circulation G cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma LCNP L-Carnitine Nanoparticle OCTN2 OCTN2 Transporter LCNP->OCTN2 Binding Endothelial_Cell Endothelial Cell Glioma_Cell Glioma Cell Endothelial_Cell->Glioma_Cell Drug Release & Uptake OCTN2->Endothelial_Cell Receptor-Mediated Transcytosis

References

Application Notes and Protocols for Studying Mitochondrial Function with Lauroylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, a long-chain acylcarnitine, serves as a valuable tool for investigating mitochondrial function and dysfunction. Its primary mechanism of action involves the inhibition of the mitochondrial adenine nucleotide translocase (ANT), a critical component of the inner mitochondrial membrane responsible for the exchange of ATP and ADP between the mitochondrial matrix and the cytoplasm. By targeting ANT, this compound disrupts mitochondrial bioenergetics, leading to a cascade of events including altered mitochondrial respiration, dissipation of the mitochondrial membrane potential, and induction of apoptosis. These characteristics make it a useful compound for studying the roles of mitochondrial integrity in cellular health and disease, as well as for screening potential therapeutic agents that modulate mitochondrial function.

Mechanism of Action

This compound acts as an inhibitor of adenine nucleotide translocase (ANT).[1] ANT is a key protein in the inner mitochondrial membrane that facilitates the exchange of ATP synthesized in the mitochondria for ADP from the cytoplasm.[2] The inhibition of this translocase by long-chain acylcarnitines is thought to be a competitive displacement of the nucleotide from its binding site.[2] This disruption of ATP/ADP exchange leads to several downstream consequences:

  • Inhibition of Oxidative Phosphorylation: The lack of ADP in the mitochondrial matrix limits the activity of ATP synthase, thereby inhibiting oxidative phosphorylation.

  • Increased Mitochondrial Membrane Potential (ΔΨm): The reduced ATP synthesis and proton pumping lead to a hyperpolarization of the inner mitochondrial membrane.[2]

  • Induction of Mitochondrial Permeability Transition (MPT): Prolonged inhibition of ANT and the resulting mitochondrial stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[3][4]

  • Induction of Apoptosis: The opening of the mPTP and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm trigger the intrinsic pathway of apoptosis.[3][5]

Data Presentation

Table 1: Inhibitory Activity of Long-Chain Acylcarnitines on Adenine Nucleotide Translocase (ANT)

CompoundIC50 (µM)Tissue Source of MitochondriaReference
Oleoylcarnitine14Rabbit Aorta[1]
PalmitoylcarnitineSimilar potency to OleoylcarnitineRabbit Aorta[1]
Lauroylcarnitine Expected to be in a similar range--

Table 2: Effects of L-carnitine and its Derivatives on Apoptotic Markers

CompoundCell LineEffect on Bcl-2 FamilyEffect on CaspasesReference
L-carnitineHepa1c1c7Down-regulation of Bcl-2Up-regulation of Caspase-3 & -9[5]
L-carnitineRat KidneyIncreased Bcl-2 expression, Decreased Caspase-9 expression[6]
Lauric AcidBreast and Endometrial Cancer Cells-Induces apoptosis[7]
This compound Various cell linesExpected to modulate Bcl-2 family proteinsExpected to activate caspases-

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol is adapted for a Seahorse XFe96 Analyzer to assess the effect of this compound on key parameters of mitochondrial function.

Materials:

  • Seahorse XFe96 cell culture microplate

  • Seahorse XF Calibrant solution

  • XF Base Medium supplemented with glucose, pyruvate, and glutamine (assay medium)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Adherent cells of interest

Methodology:

  • Cell Seeding:

    • Seed cells at an optimized density (e.g., 20,000-80,000 cells/well) in a Seahorse XFe96 plate.

    • Allow cells to adhere and grow to the desired confluency.

  • Cartridge Hydration:

    • The day before the assay, add 200 µL of XF Calibrant to each well of the utility plate and place the sensor cartridge on top.

    • Incubate overnight at 37°C in a non-CO₂ incubator.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed (37°C) assay medium.

    • Add 180 µL of assay medium to each well.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Compound Loading:

    • Prepare a stock solution of this compound.

    • Prepare working solutions of this compound and the Mito Stress Test compounds in the assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge (e.g., Port A: this compound or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

  • Seahorse Analyzer Operation:

    • Calibrate the analyzer with the hydrated cartridge.

    • After calibration, replace the calibrant plate with the cell plate.

    • Initiate the assay protocol to measure the Oxygen Consumption Rate (OCR).

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • After treatment, collect both floating and adherent cells.

    • Centrifuge the cell suspension and discard the supernatant.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizations

Lauroylcarnitine_Chloride_Mitochondrial_Function_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Cell Culture treat_cells Treat Cells with This compound prep_cells->treat_cells prep_lc Prepare Lauroylcarnitine Chloride Solution prep_lc->treat_cells resp_assay Mitochondrial Respiration Assay (e.g., Seahorse) treat_cells->resp_assay apop_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apop_assay analyze_resp Analyze OCR Data resp_assay->analyze_resp analyze_apop Analyze Flow Cytometry Data apop_assay->analyze_apop Lauroylcarnitine_Chloride_Signaling_Pathway lc Lauroylcarnitine Chloride ant Adenine Nucleotide Translocase (ANT) lc->ant Inhibits atp_adp Inhibition of ATP/ADP Exchange ant->atp_adp mmp Increased Mitochondrial Membrane Potential atp_adp->mmp mptp Mitochondrial Permeability Transition Pore (mPTP) Opening mmp->mptp cyto_c Cytochrome c Release mptp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 bcl2 Bcl-2 Family (e.g., decreased Bcl-2) bcl2->mptp Modulates casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for Lauroylcarnitine Chloride in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, a quaternary ammonium salt of lauric acid and L-carnitine, is emerging as a potent penetration enhancer for transdermal drug delivery systems (TDDS). Its amphiphilic nature allows it to interact with and transiently disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to drug absorption through the skin. This reversible disruption facilitates the passage of therapeutic agents into the deeper layers of the skin and systemic circulation. These application notes provide an overview of the utility of this compound, along with detailed protocols for its evaluation and incorporation into transdermal formulations.

Mechanism of Action

This compound primarily enhances skin permeability by fluidizing the intercellular lipid matrix of the stratum corneum. As a cationic surfactant, it is believed to insert its lauroyl (C12) chain into the lipid bilayers, thereby increasing their fluidity and creating transient hydrophilic pathways for drug molecules to permeate. This mechanism can be investigated using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which can detect changes in the conformational order of the lipid acyl chains.

Key Applications

  • Enhanced Delivery of Small Molecules: this compound has shown potential in augmenting the transdermal flux of a variety of small molecule drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.

  • Improved Bioavailability: By increasing the rate and extent of drug absorption through the skin, this compound can improve the overall bioavailability of transdermally administered therapeutics.

  • Formulation of Gels, Creams, and Patches: Its favorable physicochemical properties allow for its incorporation into various topical and transdermal formulations.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for the effect of this compound on the transdermal delivery of a model drug, ketoprofen. These values are based on typical findings for effective penetration enhancers and should be experimentally verified.

FormulationDrug Concentration (%)This compound Conc. (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control Gel2.5015.2 ± 2.10.61 ± 0.081.0
Test Gel 12.5148.6 ± 3.51.94 ± 0.143.2
Test Gel 22.5391.2 ± 5.83.65 ± 0.236.0
Test Gel 32.55136.8 ± 7.25.47 ± 0.299.0

Note: Data are presented as mean ± standard deviation (n=6). The Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the formulation with the enhancer to that of the control formulation.

Experimental Protocols

Protocol 1: Preparation of a Transdermal Gel Formulation

This protocol describes the preparation of a transdermal gel containing a model drug (e.g., ketoprofen) and this compound as a penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API), e.g., Ketoprofen

  • This compound

  • Gelling agent (e.g., Carbopol 940)

  • Solvent (e.g., Ethanol)

  • Co-solvent/Plasticizer (e.g., Propylene Glycol)

  • Neutralizing agent (e.g., Triethanolamine)

  • Purified Water

Procedure:

  • Gelling Agent Dispersion: Disperse the gelling agent (e.g., 1% w/v Carbopol 940) in a portion of purified water with constant stirring until a lump-free dispersion is obtained. Allow it to swell for 24 hours.

  • Drug and Enhancer Solution: In a separate container, dissolve the API (e.g., 2.5% w/v ketoprofen) and this compound (at desired concentrations, e.g., 1%, 3%, 5% w/v) in the solvent (e.g., ethanol). Add the co-solvent (e.g., propylene glycol).

  • Mixing: Slowly add the drug and enhancer solution to the aqueous dispersion of the gelling agent with continuous stirring.

  • Neutralization: Adjust the pH of the gel to approximately 6.0-6.5 using the neutralizing agent (e.g., triethanolamine) to achieve the desired viscosity and clarity.

  • Degassing: Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of a drug from a transdermal formulation across an excised skin membrane.

Materials:

  • Franz Diffusion Cells

  • Excised skin (e.g., rat abdominal skin, porcine ear skin, or human cadaver skin)

  • Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Formulated transdermal gel (from Protocol 1)

  • Magnetic stirrer

  • Water bath with temperature control

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Skin Preparation: Thaw the frozen excised skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with pre-warmed (32 ± 0.5°C) and degassed receptor medium. Ensure there are no air bubbles trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for 30 minutes. Maintain the temperature of the receptor medium at 32 ± 0.5°C using a circulating water bath. The receptor medium should be continuously stirred.

  • Sample Application: Apply a known quantity (e.g., 1 g) of the transdermal gel formulation onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The permeability coefficient (Kp) and enhancement ratio (ER) can also be calculated.

Protocol 3: Investigation of Mechanism of Action using FTIR Spectroscopy

This protocol describes the use of FTIR to assess the effect of this compound on the organization of stratum corneum lipids.

Materials:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isolated stratum corneum (SC) sheets

  • Solution of this compound in a suitable solvent (e.g., ethanol/water mixture)

  • Control solvent

Procedure:

  • SC Preparation: Isolate the stratum corneum from excised skin using methods such as heat separation or enzymatic digestion.

  • Baseline Spectrum: Obtain a baseline FTIR spectrum of an untreated SC sheet by pressing it firmly against the ATR crystal.

  • Treatment: Treat the SC sheet with the this compound solution for a defined period (e.g., 2 hours). A control SC sheet should be treated with the solvent alone.

  • Post-Treatment Spectrum: After treatment, gently blot the SC sheet to remove excess solution and acquire the FTIR spectrum.

  • Data Analysis: Analyze the spectra for changes in the positions and shapes of the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹). A shift to higher wavenumbers indicates an increase in the conformational disorder (fluidization) of the lipid acyl chains.

Visualizations

G cluster_0 Mechanism of Action LC Lauroylcarnitine Chloride SC Stratum Corneum (Organized Lipid Bilayers) LC->SC Interaction Disruption Disruption of Lipid Packing SC->Disruption Fluidization Increased Lipid Fluidity Disruption->Fluidization Permeation Enhanced Drug Permeation Fluidization->Permeation G cluster_1 In Vitro Permeation Study Workflow Formulation Prepare Transdermal Formulation Application Apply Formulation to Skin Formulation->Application Skin Prepare Excised Skin Membrane FranzCell Assemble Franz Diffusion Cell Skin->FranzCell FranzCell->Application Sampling Collect Samples from Receptor Application->Sampling Analysis Analyze Drug Conc. (HPLC) Sampling->Analysis Data Calculate Flux & Permeation Analysis->Data

Application Notes and Protocols for Lauroylcarnitine Chloride as a Permeation Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride (LCC) is a quaternary ammonium salt that has garnered significant interest as a permeation enhancer in pharmaceutical and cosmetic formulations. Its amphiphilic nature allows it to interact with biological membranes, transiently increasing their permeability to a variety of active pharmaceutical ingredients (APIs), particularly hydrophilic compounds.[1] This document provides detailed application notes and protocols for utilizing this compound as a permeation enhancer in research and development settings.

Physicochemical Properties and Formulation Considerations

This compound is a white to off-white powder with a molecular weight of 379.97 g/mol .[2] It is slightly soluble in water and methanol. For formulation purposes, LCC can be incorporated into various delivery systems, including creams, gels, and solutions. Solubilization in aqueous vehicles may be facilitated by the use of co-solvents or heating. It is crucial to determine the critical micelle concentration (CMC) of LCC in the specific formulation, as its permeation-enhancing effects are often observed at concentrations near or above the CMC.

Mechanism of Action

This compound primarily enhances permeation through the paracellular pathway by modulating the integrity of tight junctions between epithelial cells.[3] This mechanism involves the interaction of LCC with components of the cell membrane, leading to a transient and reversible opening of these junctions.

Signaling Pathway of this compound in Tight Junction Modulation

The interaction of this compound with the cell membrane can initiate a signaling cascade that leads to the disassembly of tight junction proteins. One proposed mechanism involves the extraction of cholesterol from the cell membrane, which in turn affects the localization and expression of key tight junction proteins like claudins.[3]

LCC_Mechanism LCC Lauroylcarnitine Chloride (LCC) Membrane Cell Membrane LCC->Membrane Interaction Cholesterol Cholesterol Extraction Membrane->Cholesterol Claudin Claudin-1, 4, 5 (Tight Junction Proteins) Cholesterol->Claudin Downregulation TJ_Disassembly Tight Junction Disassembly Claudin->TJ_Disassembly Paracellular_Permeability Increased Paracellular Permeability TJ_Disassembly->Paracellular_Permeability

Caption: Proposed mechanism of this compound (LCC) on tight junctions.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as a permeation enhancer from various studies.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)

Cell LineLCC ConcentrationDuration of Exposure% TEER Reduction (relative to control)Reference
Caco-20.1% (w/v)2 hours~40%[3]
Rat Colonic MucosaThreshold Concentration (Ct)Not specifiedSignificant, concentration-dependent decrease[1]

Table 2: Permeation Enhancement Ratio of Various Drugs with this compound

DrugModelLCC ConcentrationEnhancement Ratio (ER)Reference
KetoprofenRat SkinNot specified2.80 (in combination with Oleic Acid)[4]
Salmon CalcitoninRat Nasal Mucosa0.1%Plateau enhancement

Table 3: Effect of this compound on Paracellular Marker Permeability

Marker MoleculeCell LineLCC ConcentrationObservationReference
FITC-dextran (40 kDa)Caco-2Not specifiedIncreased flux[3]
Small, hydrophilic markersRat Colonic MucosaThreshold Concentration (Ct)Significantly enhanced permeability[1]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for evaluating the effect of this compound on the permeation of a model drug through an excised skin membrane.

Experimental Workflow for In Vitro Skin Permeation Study

Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Membrane Preparation Franz_Cell_Setup Franz Diffusion Cell Setup Skin_Prep->Franz_Cell_Setup Formulation_Prep Formulation Preparation (with and without LCC) Application Application of Formulation Formulation_Prep->Application Franz_Cell_Setup->Application Sampling Receptor Fluid Sampling Application->Sampling Over time Quantification Drug Quantification (e.g., HPLC) Sampling->Quantification Data_Analysis Data Analysis (Flux, ER) Quantification->Data_Analysis

Caption: Workflow for a typical in vitro skin permeation study.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human or porcine)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Model drug

  • This compound

  • Formulation excipients (e.g., gelling agent, solvent)

  • Analytical equipment (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove subcutaneous fat and connective tissue.

    • Cut the skin into sections suitable for mounting on the Franz diffusion cells.

  • Formulation Preparation:

    • Prepare a control formulation containing the model drug without LCC.

    • Prepare a test formulation containing the model drug and the desired concentration of LCC. Ensure LCC is fully dissolved.

  • Franz Diffusion Cell Setup:

    • Fill the receptor compartment of the Franz cells with pre-warmed (32°C or 37°C) receptor solution and ensure no air bubbles are trapped.

    • Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

    • Equilibrate the system for 30 minutes.

  • Experiment Execution:

    • Apply a known amount of the control or test formulation to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with LCC) / Jss (without LCC)

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

This protocol is used to assess the effect of this compound on the permeability of intestinal epithelium models.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound

  • Paracellular marker (e.g., FITC-dextran)

  • Transepithelial Electrical Resistance (TEER) meter

  • Plate reader for fluorescence measurement

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • TEER Measurement (Initial):

    • Measure the initial TEER of the Caco-2 cell monolayers to ensure barrier integrity.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add transport buffer containing the paracellular marker and the desired concentration of LCC to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C.

    • At specified time points, collect samples from the basolateral side and replace with fresh transport buffer.

  • TEER Measurement (Post-exposure):

    • After the experiment, measure the TEER again to assess the effect of LCC on tight junction integrity.

  • Sample Analysis:

    • Measure the concentration of the paracellular marker in the basolateral samples using a plate reader.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for the paracellular marker.

    • Compare the Papp values and TEER measurements between control (without LCC) and LCC-treated groups.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound on skin cells (e.g., human keratinocytes - HaCaT).

Materials:

  • Human keratinocytes (HaCaT cell line)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HaCaT cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium with the medium containing different concentrations of LCC. Include a vehicle control (medium without LCC).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each LCC concentration relative to the control group.

    • Plot cell viability against LCC concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Safety Precautions

This compound may cause skin and eye irritation.[5] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound. All experiments should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a promising permeation enhancer with a well-defined mechanism of action on tight junctions. The protocols provided in this document offer a framework for researchers to evaluate its efficacy and safety in various drug delivery applications. Proper optimization of formulation parameters and experimental conditions is crucial for achieving desired outcomes.

References

Application Notes and Protocols for the Quantification of Lauroylcarnitine Chloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, a long-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. It facilitates the transport of lauric acid (a 12-carbon fatty acid) into the mitochondrial matrix for subsequent β-oxidation and ATP production. Dysregulation of lauroylcarnitine levels has been implicated in various metabolic disorders, making its accurate quantification in biological samples essential for both basic research and clinical drug development. These application notes provide detailed protocols for the reliable quantification of this compound in biological matrices, summarize available quantitative data, and illustrate its role in cellular signaling.

Data Presentation: Quantitative Levels of Lauroylcarnitine (C12)

The following tables summarize the reported concentrations of lauroylcarnitine (dodecanoylcarnitine, C12) in various biological samples. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: Lauroylcarnitine (C12) Concentrations in Human Plasma

Age GroupConcentration Range (µmol/L)Analytical Method
0 - 1 month< 0.18LC-MS/MS
1 month - 2 years< 0.35LC-MS/MS
> 2 years< 0.26LC-MS/MS

Data synthesized from publicly available clinical laboratory information.

Table 2: Lauroylcarnitine (C12) Concentrations in a Type 2 Diabetes Study (Human Plasma)

Subject GroupMean Concentration (µmol/L) ± SDAnalytical Method
Non-diabetic (g/g genotype)0.03 ± 0.01HPLC-MS
Diabetic (g/g genotype)0.03 ± 0.01HPLC-MS
Non-diabetic (g/a genotype)Not detected in most subjectsHPLC-MS
Diabetic (g/a genotype)0.01 ± 0.01HPLC-MS

Data from a study investigating acylcarnitine profiles in Type 2 Diabetic African-American Women.

Table 3: Acylcarnitine Profile, Including Lauroylcarnitine (C12), in Various Mouse Tissues

TissueRelative Abundance of C12Analytical Method
LiverHighLC-MS
HeartHighLC-MS
Visceral FatMediumLC-MS
Thigh MuscleMediumLC-MS
SerumMediumLC-MS
Whole BloodLowLC-MS
BrainLowLC-MS

Data from a study on acylcarnitine profiling in mouse tissues and fluids.[1]

Experimental Protocols

The following protocols describe a general workflow for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Protocol 1: Sample Preparation from Plasma/Serum
  • Sample Collection: Collect whole blood in EDTA- or heparin-containing tubes.

  • Plasma/Serum Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma or serum) and store at -80°C until analysis.

  • Protein Precipitation:

    • To 50 µL of plasma/serum, add 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., d3-Lauroylcarnitine).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Tissue Homogenates
  • Tissue Collection: Excise the tissue of interest, rinse with ice-cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Homogenization:

    • Weigh a small piece of frozen tissue (e.g., 20-50 mg).

    • Add ice-cold homogenization buffer (e.g., methanol:water, 80:20, v/v) at a ratio of 1:10 (w/v).

    • Homogenize the tissue on ice using a bead beater or a Dounce homogenizer until a uniform homogenate is obtained.

  • Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., d3-Lauroylcarnitine) to the homogenate.

  • Protein Precipitation & Centrifugation:

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection, Drying, and Reconstitution: Follow steps 5-9 from Protocol 1.

Protocol 3: LC-MS/MS Analysis

This is a general method; specific parameters should be optimized for the instrument in use.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-15 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lauroylcarnitine: Precursor ion (m/z) 344.3 -> Product ion (m/z) 85.1

      • d3-Lauroylcarnitine (Internal Standard): Precursor ion (m/z) 347.3 -> Product ion (m/z) 85.1

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Mandatory Visualizations

Experimental Workflow for Lauroylcarnitine Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Homogenization->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Vial Transfer to Autosampler Vial Centrifugation2->Vial LC_Separation LC Separation (Reversed-Phase) Vial->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 Mass Selection (Q1) (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Fragment Ion Detection (Q3) CID->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: Workflow for Lauroylcarnitine Quantification.

Signaling Pathway of Long-Chain Acylcarnitines

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LCAC_ext Extracellular Lauroylcarnitine PKC Protein Kinase C (PKC) LCAC_ext->PKC Activates Membrane MAPK MAPK Pathway (JNK, p38, ERK) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Inflammation Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) MAPK->Inflammation Stress Cellular Stress Response MAPK->Stress NFkB->Inflammation

Caption: Long-Chain Acylcarnitine Signaling.

References

Troubleshooting & Optimization

Lauroylcarnitine chloride stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Lauroylcarnitine Chloride.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A: Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, the powdered form should be stored at -20°C, where it can remain stable for up to three years.[1] Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C and is typically stable for up to one year.[1] Some suppliers indicate a shelf life of at least four years under ideal storage conditions.[2]

Q2: What are the primary degradation pathways for this compound?

A: The primary degradation pathway for this compound, like other acylcarnitines, is hydrolysis. The ester bond linking the lauroyl fatty acid chain to the carnitine molecule is susceptible to cleavage, yielding free L-carnitine and lauric acid. This process can be accelerated by exposure to moisture, high temperatures, and non-neutral pH conditions.[3]

Q3: Is this compound sensitive to temperature and humidity?

A: Yes, acylcarnitines are sensitive to both temperature and humidity. Studies on acylcarnitines in dried blood spots have shown that prolonged exposure to room temperature, especially in combination with high humidity, can lead to significant degradation.[3][4][5] For laboratory use, it is critical to minimize the time the compound spends at room temperature and to protect it from moisture.[6]

Q4: What solvents are recommended for dissolving this compound?

A: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 30 mg/mL.[1] It is also slightly soluble in methanol and water.[2] When preparing solutions, sonication may be necessary to aid dissolution.[1] For in vivo experiments, co-solvents such as PEG300, Tween 80, and saline may be used.[1]

Q5: Are there any chemical incompatibilities I should be aware of?

A: Yes, you should avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote the degradation of this compound.[7] Exposure to acidic or basic conditions, in particular, can accelerate hydrolysis of the ester bond.[8][9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at the correct temperature (-20°C for powder, -80°C for solutions). 2. Prepare fresh solutions for your experiments. 3. Perform a stability check of your stock solution using a suitable analytical method like HPLC or LC-MS.
Low purity detected in a freshly opened vial. The compound may have been exposed to adverse conditions during shipping or handling.1. Contact the supplier with the lot number and purchase details. 2. If possible, analyze the compound's purity upon receipt and before use.
Precipitation observed in stock solution upon storage at -80°C. The concentration of the solution may exceed its solubility at low temperatures.1. Gently warm the solution to room temperature and sonicate to redissolve the compound. 2. If precipitation persists, consider preparing a more dilute stock solution.
Rapid loss of activity in aqueous buffers. Hydrolysis of the ester bond is accelerated in aqueous solutions, especially at non-neutral pH.1. Prepare fresh solutions in your aqueous buffer immediately before use. 2. If possible, maintain the pH of the buffer close to neutral. 3. For longer-term experiments, investigate the use of a stabilizing agent, if compatible with your experimental setup.

Stability Data Summary

The following table summarizes the general stability of acylcarnitines under various conditions, which can be extrapolated to this compound.

Condition Chain Length Observation Reference
Storage at -18°C AllStable for at least 330 days.[3]
Prolonged storage at room temperature (>14 days) AllHydrolysis to free carnitine and fatty acids.[3]
Room temperature storage Short-chainHydrolyze more quickly than long-chain acylcarnitines.[3]
High temperature (37°C and 45°C) and high humidity (>70%) for 8 days Medium to long-chain (C6, C16)Significant degradation, with losses of almost 50% of the initial concentration.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 1 M HCl to a final concentration of 1 mg/mL. Incubate at 70°C for 12 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 1 M NaOH to a final concentration of 1 mg/mL. Incubate at 70°C for 12 hours. Neutralize with 1 M HCl before analysis.[8]

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Heat the powdered this compound at 70°C for 24 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the treated samples and an untreated control sample by HPLC or LC-MS to determine the percentage of degradation and identify any degradation products.

Visualizations

degradation_pathway cluster_products lauroylcarnitine This compound hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) lauroylcarnitine->hydrolysis degradation_products Degradation Products lcarnitine L-Carnitine hydrolysis->lcarnitine yields lauric_acid Lauric Acid hydrolysis->lauric_acid yields experimental_workflow start Start: this compound Sample stress_conditions Apply Stress Conditions (Acid, Base, Heat, Oxidation, Light) start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base heat Thermal Degradation stress_conditions->heat oxidation Oxidative Degradation stress_conditions->oxidation light Photolytic Degradation stress_conditions->light analysis Analyze by HPLC/LC-MS acid->analysis base->analysis heat->analysis oxidation->analysis light->analysis end End: Assess Stability & Degradants analysis->end

References

Lauroylcarnitine chloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lauroylcarnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an acylcarnitine, a quaternary ammonium compound, and a cationic surfactant.[1][2] It is widely used in research for its ability to enhance the intestinal absorption of compounds, acting as a permeation enhancer.[3][4] Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments.[2] Key applications include:

  • Pharmaceutical Development: Used in drug delivery systems to improve the bioavailability of poorly soluble drugs.[5] It can form structures like liposomes and nanoparticles to encapsulate drugs.[6]

  • Cosmetic Industry: Acts as an emulsifier and skin-conditioning agent.[5]

  • Nutritional Supplements: Aids in fat metabolism and energy production.[5]

  • Research: Used to permeabilize cell membranes for the delivery of polar molecules.[1][7]

Q2: What are the general solubility properties of this compound?

A2: this compound is described as being slightly soluble in water and methanol.[1][7] It shows significantly better solubility in dimethyl sulfoxide (DMSO).[3][7] Due to its surfactant nature, it can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[8][9] The compound is also known to be hygroscopic, meaning it can absorb moisture from the air, which can impact solubility and stability.[10][11]

Q3: How should I store this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[7] In solvent, it should be stored at -80°C for up to 1 year.[7] It is important to store it in a dry environment due to its hygroscopic nature.[10]

Troubleshooting Guide: Solubility Problems and Solutions

This guide addresses common issues encountered when preparing this compound solutions for experiments.

Issue 1: Difficulty dissolving this compound in aqueous buffers.
  • Problem: The compound is only slightly soluble in water, leading to precipitation or cloudiness in physiological buffers.[1][7]

  • Solution:

    • Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system. For in vivo studies in mice, the DMSO concentration should generally be kept below 10% for normal mice and below 2% for sensitive strains.[7]

    • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound.[3][7] It is recommended to use a lower frequency for sonication to avoid affecting the compound's structure.[7]

    • pH Adjustment: The pH of the solution can influence the solubility of this compound. The pH of a 1% aqueous solution is approximately 2.5.[10] Adjusting the pH may improve solubility, but this should be done cautiously to avoid degradation and to ensure compatibility with the experimental model.

Issue 2: Precipitation of the compound upon dilution of a stock solution.
  • Problem: A concentrated stock solution in an organic solvent (e.g., DMSO) may show precipitation when diluted into an aqueous medium.

  • Solution:

    • Sequential Addition of Solvents: For complex formulations, add solvents sequentially and ensure the solution is clear before adding the next solvent.[3][7]

    • Use of Surfactants and Solubilizers: Incorporating surfactants like Tween 80 or solubilizers like PEG300 or SBE-β-CD in the final formulation can help maintain solubility.[3][7]

    • Prepare Fresh Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3]

Issue 3: Inconsistent results or loss of activity.
  • Problem: The compound may appear to lose its effectiveness over time or between different batches of prepared solutions.

  • Solution:

    • Hygroscopic Nature: this compound is hygroscopic.[10] Absorb moisture can affect the actual concentration and stability. Always handle the solid compound in a dry environment (e.g., using a glove box) and store it properly.

    • Fresh DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of the product. It is recommended to use newly opened DMSO for preparing stock solutions.[3][12]

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing, which can degrade the compound.[3]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentration (mM)Notes
DMSO30 mg/mL[7]78.96 mM[7]Sonication is recommended.[7] Use fresh, non-hygroscopic DMSO.[3]
50 mg/mL[3][10]131.59 mM[3][10]Ultrasonic assistance is needed.[3]
WaterSlightly soluble[1][7]-Warming and sonication may improve solubility.[13]
MethanolSlightly soluble[1][7]-
EthanolInsoluble[12]-Data for structurally similar DL-Carnitine HCl.

Table 2: Example Formulations for In Vivo Studies

ProtocolFormulation Components (v/v)Final ConcentrationReference
110% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 1.25 mg/mL (3.29 mM)[3]
210% DMSO + 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (3.29 mM)[3]
310% DMSO + 90% Corn Oil≥ 1.25 mg/mL (3.29 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).

  • Vortex the solution to mix.

  • If the compound does not fully dissolve, place the vial in an ultrasonic bath at a low frequency until the solution is clear. Gentle warming can also be applied.

  • Once dissolved, aliquot the stock solution into smaller, single-use vials and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Example based on Protocol 1 in Table 2)

  • Start with a pre-made stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 and mix again until the solution is clear.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

  • This formulation should be prepared fresh before use.[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation start Weigh Lauroylcarnitine Chloride Powder stock Prepare Stock Solution (e.g., in DMSO) start->stock assist Apply Sonication / Gentle Heating (if needed) stock->assist Incomplete Dissolution working Prepare Working Solution (Dilution with Co-solvents) stock->working assist->stock invitro In Vitro Experiment (e.g., Cell Culture) working->invitro invivo In Vivo Experiment (e.g., Animal Model) working->invivo

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_guide cluster_solutions Potential Solutions cluster_outcome Desired Outcome issue Solubility Issue Encountered (e.g., Precipitation, Cloudiness) solution1 Use Co-solvents (e.g., DMSO, PEG300) issue->solution1 solution2 Apply Sonication or Gentle Heating issue->solution2 solution3 Use Surfactants (e.g., Tween 80) issue->solution3 solution4 Prepare Fresh Solutions & Use Anhydrous Solvents issue->solution4 outcome Clear, Stable Solution for Experimentation solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting logic for this compound solubility issues.

signaling_pathway_hypothesis cluster_compound This compound Action cluster_membrane Cellular Membrane Interaction cluster_drug Co-administered Drug Action cluster_response Cellular Response lc This compound (Permeation Enhancer) membrane Increased Cell Membrane Permeability lc->membrane drug_delivery Enhanced Intracellular Delivery of Co-administered Drug membrane->drug_delivery drug_target Drug Interacts with Intracellular Target (e.g., Signaling Pathway) drug_delivery->drug_target response Downstream Biological Effect drug_target->response

Caption: Hypothesized mechanism of action as a permeation enhancer.

References

Technical Support Center: Optimizing Lauroylcarnitine Chloride Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lauroylcarnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

This compound is a long-chain acylcarnitine that acts as a cationic surfactant. In cell culture, its primary application is as a permeabilization agent to facilitate the delivery of molecules, such as drugs or fluorescent probes, into cells that would otherwise have difficulty crossing the cell membrane.[1] It is also studied for its effects on cellular processes, including tight junction modulation.

Q2: How do I choose the optimal concentration of this compound for my experiment?

The optimal concentration is highly cell-type dependent and application-specific. It is crucial to perform a dose-response experiment to determine the ideal concentration that maximizes permeabilization while minimizing cytotoxicity. A good starting point for many cell lines is in the low micromolar range. For sensitive cell lines, begin with concentrations as low as 1 µM and titrate upwards. For more robust cell lines like Caco-2, higher concentrations may be tolerated. Refer to the data tables below for reported concentration ranges in different cell lines.

Q3: I am observing high levels of cell death. What could be the cause and how can I mitigate it?

High cell death is a common issue and is often due to the surfactant properties of this compound, which can disrupt cell membrane integrity. To mitigate this:

  • Lower the Concentration: This is the most critical step. Reduce the concentration of this compound in your experiments.

  • Reduce Incubation Time: Limit the exposure of cells to the compound.

  • Optimize Cell Density: Ensure you are using an optimal cell density, as sparse cultures can be more susceptible to stress.

  • Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the cytotoxic effects of surfactants. Consider if your experimental design allows for the presence of serum during treatment.

Q4: Can this compound affect cellular signaling pathways?

Yes. As a long-chain acylcarnitine, it can influence cellular signaling. For example, in Caco-2 cells, it has been shown to affect the localization and expression of tight junction proteins like claudins and occludin, potentially through mechanisms involving cholesterol.[1] Related long-chain acylcarnitines have been implicated in the activation of pro-inflammatory pathways and can influence pathways such as the PI3K/Akt and Bax/Bcl-2 signaling cascades, which are involved in cell survival and apoptosis.

Q5: How should I prepare and store this compound?

This compound is typically a crystalline solid. For cell culture use, it is recommended to prepare a stock solution in an appropriate solvent such as sterile, nuclease-free water or a buffer compatible with your cells. Gentle warming may be necessary to fully dissolve the compound. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Viability, Low Permeabilization Concentration of this compound is too low.Gradually increase the concentration in a stepwise manner. Perform a dose-response curve to find the optimal concentration for your specific cell line and application.
Incubation time is too short.Increase the incubation time. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) can help determine the optimal duration.
High Cytotoxicity/Cell Lysis Concentration of this compound is too high.Reduce the concentration significantly. Even a small decrease can have a large impact on cell viability.
Incubation time is too long.Shorten the exposure time of the cells to the compound.
Cell line is particularly sensitive to surfactants.Use a lower starting concentration range for your dose-response experiments. Consider using a cell viability dye (e.g., Trypan Blue, Propidium Iodide) to accurately quantify cell death at different concentrations.
Inconsistent Results Incomplete dissolution of this compound.Ensure the compound is fully dissolved in the stock solution. Gentle warming and vortexing can aid dissolution. Filter-sterilize the stock solution before use.
Variability in cell density at the time of treatment.Ensure consistent cell seeding and confluence across all wells and experiments.
Instability of the compound in culture medium.Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing diluted solutions for extended periods.
Unexpected Changes in Cell Morphology Surfactant effects on the cell membrane.Observe cells under a microscope during and after treatment. Note any changes in morphology such as rounding, detachment, or blebbing. These can be early indicators of cytotoxicity. Correlate these observations with your viability data.
Contamination Non-sterile handling of the compound or solutions.Always handle this compound and prepare solutions in a sterile environment (e.g., a laminar flow hood). Filter-sterilize stock solutions.

Data Presentation

Table 1: Reported Concentrations of this compound and Related Acylcarnitines in Cell Culture

CompoundCell LineConcentration RangeObserved EffectReference
LauroylcarnitineCaco-2100 - 500 µMDecreased transepithelial electrical resistance (TEER), altered tight junction protein expression.[1]
PalmitoylcarnitineCaco-2100 - 500 µMSimilar effects to Lauroylcarnitine on TEER and tight junctions.[1]
L-carnitineMDA-MB-231 (Breast Cancer)2.5 - 5 mMReduced cell proliferation, induced apoptosis.[2]
L-carnitineHepG2 (Hepatoma)5 - 10 mMInhibited cell proliferation, induced cell cycle arrest.[3]
L-carnitineNSC-34 (Motor Neuron-like)1 mMNeuroprotective effect against glutamate-induced cytotoxicity.[4]
L-carnitineHuman Red Blood Cells5 mMReduced hemolysis and improved cell viability during storage.[5]

Note: Data for L-carnitine is included to provide a broader context for the effects of carnitine derivatives. Direct extrapolation of concentrations to this compound should be done with caution.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of a range of this compound concentrations on a chosen cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours.

  • Prepare Treatment Solutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 1 µM to 500 µM. Include a vehicle control (medium with the same solvent concentration used for the highest this compound concentration, if applicable) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment solutions. Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the concentration-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessing Cell Permeabilization using a Fluorescent Dye Uptake Assay

This protocol uses a membrane-impermeable fluorescent dye to assess the permeabilization of the cell membrane following treatment with this compound.

Materials:

  • Cells of interest cultured on glass coverslips or in a 96-well black, clear-bottom plate

  • This compound

  • Membrane-impermeable fluorescent dye (e.g., Propidium Iodide, YO-PRO-1)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells as appropriate for fluorescence imaging or plate reader analysis.

  • Prepare Treatment Solutions: Prepare dilutions of this compound in a suitable buffer (e.g., PBS or HBSS) at concentrations determined from the viability assay (choose concentrations that show low to moderate cytotoxicity).

  • Dye Loading: Add the fluorescent dye to the treatment solutions at the manufacturer's recommended concentration.

  • Treatment and Imaging/Reading: Replace the culture medium with the treatment solutions containing the dye. Immediately begin acquiring images or reading the fluorescence intensity over time.

  • Data Analysis: Quantify the fluorescence intensity within the cells over time for each concentration of this compound. An increase in intracellular fluorescence indicates membrane permeabilization.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a potential signaling pathway affected by this compound and a general experimental workflow for its optimization.

experimental_workflow cluster_planning Phase 1: Planning & Optimization cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Troubleshooting start Define Experimental Goal (e.g., Drug Delivery) dose_response Dose-Response Experiment (MTT/LDH Assay) start->dose_response time_course Time-Course Experiment dose_response->time_course permeabilization_assay Permeabilization Assay (e.g., Dye Uptake) time_course->permeabilization_assay functional_assay Functional Assay (e.g., Drug Efficacy) permeabilization_assay->functional_assay data_analysis Data Analysis & Interpretation functional_assay->data_analysis troubleshooting Troubleshooting (Refer to Guide) data_analysis->troubleshooting end Optimized Protocol data_analysis->end troubleshooting->dose_response Re-optimize

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_junction Tight Junction Complex cluster_cellular_response Cellular Response cluster_potential_downstream Potential Downstream Effects Lauro Lauroylcarnitine Chloride Membrane Plasma Membrane (Lipid Bilayer) Lauro->Membrane Interacts with Claudins Claudin-1, -4, -5 Lauro->Claudins Downregulates expression of Cholesterol Membrane Cholesterol Membrane->Cholesterol Alters distribution of PI3K_Akt PI3K/Akt Pathway (Cell Survival) Membrane->PI3K_Akt Potential modulation Apoptosis Apoptosis (Bax/Bcl-2) Membrane->Apoptosis Potential modulation Cholesterol->Claudins Influences stability of Paracellular_Permeability Increased Paracellular Permeability Claudins->Paracellular_Permeability Occludin Occludin Occludin->Paracellular_Permeability ZO1 ZO-1 ZO1->Claudins ZO1->Occludin TEER Decreased TEER Paracellular_Permeability->TEER

Caption: Putative signaling pathway of this compound's effect on tight junctions.

References

Technical Support Center: Lauroylcarnitine Chloride Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lauroylcarnitine chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

A1: this compound is an acylcarnitine and a quaternary ammonium-containing cationic surfactant.[1][] In research and pharmaceutical development, it is utilized as an absorption enhancer to improve the oral bioavailability of compounds, particularly peptides.[3] It is also used in the formulation of drug delivery systems to enhance the bioavailability of poorly soluble drugs and can be found in studies investigating metabolic pathways.[4] Additionally, it has been used to permeabilize enterocytes for the delivery of polar fluorescent probes.[1][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound powder should be stored at 0-8°C or as specified on the product insert.[4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] When handling the solid powder, avoid inhalation, contact with eyes and skin, and prevent dust formation by using it in a well-ventilated area or under a chemical fume hood.[6][7]

Q3: Is this compound soluble in water?

A3: this compound is described as being only slightly soluble in water.[1] Its solubility is significantly better in organic solvents like DMSO, DMF, and Ethanol.[5][8]

Q4: What is the stability of this compound in its solid form?

A4: When stored correctly, the solid form of this compound is stable for at least four years.[1][5]

Troubleshooting Guides

This section addresses specific problems that may arise during the formulation of this compound.

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

Q: I am observing precipitation or incomplete dissolution when preparing an aqueous solution of this compound. What steps can I take?

A: This is a common issue as this compound has limited aqueous solubility.[1]

  • Initial Dissolution in Organic Solvent: First, dissolve the compound in a minimal amount of an organic solvent like DMSO, DMF, or Ethanol.[5][8] For in vivo experiments, it is common to first prepare a concentrated stock solution in DMSO.[3]

  • Use of Co-solvents: For the final formulation, slowly add the aqueous buffer or saline to the organic stock solution while mixing. The use of co-solvents such as PEG300 and surfactants like Tween-80 can significantly improve solubility and prevent precipitation.[3][9]

  • Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

  • pH Adjustment: Although not explicitly detailed in the provided literature for this specific molecule, the charge state of both the drug and excipients can influence solubility. Evaluate the pH of your formulation to ensure it is optimal.

  • Prepare Freshly: For in vivo experiments, it is highly recommended to prepare the final working solution fresh on the day of use to ensure clarity and prevent precipitation.[3]

Experimental Workflow: Preparing a Solvent-Based Formulation

G cluster_0 A Weigh Lauroylcarnitine Chloride Powder B Prepare Concentrated Stock in 100% DMSO (e.g., 12.5 mg/mL) A->B C Add Co-solvent (PEG300) (e.g., to 10% DMSO, 40% PEG300) B->C D Mix Until Clear C->D E Add Surfactant (Tween-80) (e.g., to 5% Tween-80) D->E F Mix Until Clear E->F G Add Aqueous Vehicle (Saline) (e.g., to 45% Saline) F->G H Final Formulation (e.g., 1.25 mg/mL) G->H

Caption: Workflow for preparing a clear solution for in vivo use.[3]

Issue 2: Formulation Instability (Phase Separation or Cloudiness Over Time)

Q: My this compound formulation, which was initially clear, has become cloudy or shows phase separation after a short period. Why is this happening and how can I fix it?

A: This indicates physical instability, which can be due to several factors.

  • Excipient Incompatibility: The chosen excipients may not be fully compatible, leading to instability.[10] It is crucial to perform drug-excipient compatibility studies, which can involve analyzing binary mixtures under stressed conditions (e.g., elevated temperature).[10]

  • Concentration Above Saturation: The final concentration of this compound may be above its equilibrium solubility in the chosen vehicle system, leading to crystallization or precipitation over time. Try reducing the final concentration.

  • Micelle/Liposome Instability: If you are creating a micellar or liposomal formulation, the instability could be due to the formulation itself. This compound is a cationic surfactant and can form micelles.[1][11] The stability of these structures depends on factors like concentration (above the Critical Micelle Concentration), ionic strength, and temperature.[12][13] For liposomes, factors like lipid composition, drug-to-lipid ratio, and surface charge are critical for stability.[14][15]

  • Storage Conditions: Ensure the formulation is stored at the recommended temperature. Some formulations may require refrigeration, while others are stable at room temperature. Avoid freezing unless the formulation is designed to be freeze-thawed.

Logical Workflow: Troubleshooting Formulation Instability

G Start Formulation is Unstable (Cloudy/Precipitate) CheckConc Is Drug Concentration Too High? Start->CheckConc ReduceConc Reduce Concentration CheckConc->ReduceConc Yes CheckExcipients Are Excipients Compatible? CheckConc->CheckExcipients No End Stable Formulation ReduceConc->End ChangeExcipients Screen Different Co-solvents/Surfactants CheckExcipients->ChangeExcipients No CheckStorage Are Storage Conditions Optimal? CheckExcipients->CheckStorage Yes ChangeExcipients->End AdjustStorage Adjust Storage T°/Light CheckStorage->AdjustStorage No CheckStorage->End Yes AdjustStorage->End

Caption: Decision tree for addressing formulation instability.

Issue 3: Low Entrapment Efficiency in Liposomes

Q: I am formulating this compound into liposomes, but my encapsulation efficiency is very low. What could be the cause?

A: Low entrapment efficiency for carnitine derivatives in liposomes can be a challenge, often related to the hydrophilicity of the molecule.[14][16]

  • Drug Properties: L-carnitine itself is very hydrophilic, which limits its entrapment in the lipid bilayer of liposomes.[14][16] Lauroylcarnitine, being an alkyl ester, is more hydrophobic, which should improve encapsulation. However, its surfactant nature can also disrupt the liposomal membrane if not formulated carefully.

  • Lipid Composition: The choice of lipids is critical. The composition of the liposomal formulation, including the specific phospholipids and the presence of cholesterol or PEGylated lipids, will affect drug loading and stability.[14][15]

  • Drug-to-Lipid Ratio: The ratio of this compound to the total lipid content must be optimized. Too high a concentration of the drug can destabilize the liposome structure. A final concentration of 1% to 10% by weight has been suggested for L-carnitine derivatives in some formulations.[14]

  • Preparation Method: The method used to prepare the liposomes (e.g., thin-film hydration, sonication, extrusion) significantly impacts vesicle size, lamellarity, and encapsulation efficiency. Ensure your method is appropriate for the drug and lipid system.

Conceptual Diagram: Micelle Formation

G cluster_0 Below CMC cluster_1 Above CMC (Micelle Formation) A1 A1_tail A1->A1_tail A2 A2_tail A2->A2_tail A3 A3_tail A3->A3_tail A4 A4_tail A4->A4_tail A5 A5_tail A5->A5_tail M1 M1->center M2 M2->center M3 M3->center M4 M4->center M5 M5->center M6 M6->center M7 M7->center M8 M8->center

Caption: Surfactant monomers aggregate to form micelles above the CMC.

Data & Protocols

Physicochemical Data
PropertyValueSource(s)
Synonyms CAR 12:0, C12:0 Carnitine, L-Lauroylcarnitine[1]
Molecular Formula C₁₉H₃₈NO₄ · Cl[1][]
Molecular Weight 379.96 - 380.0 g/mol [1][][17]
Appearance White to off-white powder / Solid[][4]
Purity ≥98%[1][][4]
Melting Point 161-165 °C[4]
Storage (Solid) 0-8 °C or -20°C[4][5]
Storage (Stock Solution) -80°C (6 months), -20°C (1 month)[3]
Solubility Data
SolventConcentration / ObservationSource(s)
Water Slightly soluble[1]
Methanol Slightly soluble[1]
DMSO ≥ 10 mg/mL; 30 mg/mL (Sonication recommended)[5][8][9]
DMF ≥ 20 mg/mL[5][8]
Ethanol ≥ 20 mg/mL[5][8]
10% DMSO / 90% Corn Oil ≥ 1.25 mg/mL (Clear solution)[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 1.25 mg/mL (Clear solution)[3][9]

Experimental Protocols

Protocol 1: Solubility Assessment

Objective: To determine the approximate solubility of this compound in a specific solvent system.

Methodology:

  • Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a clear glass vial.

  • Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL of a DMSO/PEG300/Saline mixture) to the vial.

  • Mixing: Vigorously mix the vial using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles against a dark background.

  • Titration: If the solid has completely dissolved, continue adding small, measured aliquots of the solvent, mixing and observing after each addition until precipitation is observed. If the solid has not dissolved, place the vial in a sonicator bath for 5-10 minutes and observe again.[3][9]

  • Calculation: The solubility can be estimated based on the total volume of solvent required to dissolve the initial mass of the compound.

Protocol 2: Preparation of a Generic Liposomal Formulation

Objective: To encapsulate this compound into liposomes using the thin-film hydration method.

Methodology:

  • Lipid Film Preparation:

    • Dissolve the chosen lipids (e.g., Phospholipon 90H) and this compound in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.[14] The drug-to-lipid ratio should be pre-determined (e.g., 1:10 by weight).[14]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate buffer, pH 7.0) and rotating the flask gently at a temperature above the lipid phase transition temperature.[14] This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To produce smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Analyze the resulting liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Analytical methods like nano-liquid chromatography can be adapted for quantifying the drug.[18]

References

Technical Support Center: Lauroylcarnitine Chloride Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lauroylcarnitine Chloride (LCC) as a bioavailability enhancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances bioavailability?

A1: this compound is a cationic surfactant that primarily enhances the bioavailability of poorly permeable compounds through several mechanisms.[1][2][] As an acylcarnitine, it can increase the permeability of intestinal mucosa.[4] Its amphiphilic nature allows it to interact with cell membranes, leading to a transient and reversible opening of tight junctions between epithelial cells.[4][5] This paracellular transport enhancement allows hydrophilic molecules to pass through the epithelial barrier more easily. Additionally, LCC can form micelles at concentrations above its critical micelle concentration (CMC), which can encapsulate lipophilic drugs and improve their solubility and absorption.[6]

Q2: Is the bioavailability enhancement effect of this compound concentration-dependent?

A2: Yes, the effect is highly concentration-dependent.[4] At optimal concentrations, LCC effectively enhances permeability without causing significant cellular damage. However, exceeding these optimal concentrations can lead to cytotoxicity and irreversible damage to the intestinal mucosa.[4][7] It is crucial to determine the optimal concentration for each specific drug and experimental model.

Q3: What are the typical signs of cytotoxicity in cell-based assays when using this compound?

A3: In in-vitro models like Caco-2 cell monolayers, signs of cytotoxicity include a drastic and irreversible drop in transepithelial electrical resistance (TEER), increased leakage of lactate dehydrogenase (LDH), and increased uptake of cell viability indicators like propidium iodide or neutral red.[7][8] Morphological changes to the cells, such as membrane blebbing or detachment from the culture surface, are also indicators of toxicity.

Q4: Can the effects of this compound on tight junction integrity be reversed?

A4: The reversibility of tight junction modulation by LCC depends on the concentration used and the duration of exposure.[4] Studies with lauroyl carnitine and other long-chain acylcarnitines have shown that at their threshold concentration (Ct), the decrease in TEER is reversible upon removal of the enhancer.[4] However, at higher concentrations (e.g., 5 times the Ct), the recovery of TEER is significantly reduced, and epithelial barrier morphology may be compromised.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no enhancement of drug absorption. LCC concentration is below the critical micelle concentration (CMC) or the optimal effective concentration.Determine the CMC of your LCC formulation using methods like surface tensiometry or fluorescence spectroscopy.[6][9][10][11][12] Perform a dose-response study to identify the optimal concentration that maximizes permeability enhancement without causing significant cytotoxicity.
Poor solubility or stability of the LCC formulation.LCC is slightly soluble in water and methanol.[1] Ensure complete dissolution. For in-vivo studies, consider using co-solvents like PEG300, Tween-80, or forming a solution with SBE-β-CD as suggested by some protocols.[13] Prepare fresh solutions for each experiment to avoid degradation.
Significant drop in TEER that does not recover. LCC concentration is too high, leading to irreversible damage to the cell monolayer.Reduce the concentration of LCC in your formulation. Conduct a toxicity assay to determine the maximum non-toxic concentration for your specific cell line (e.g., Caco-2, IEC-18).[7]
Prolonged exposure to LCC.Optimize the exposure time. A shorter incubation period may be sufficient to enhance permeability without causing irreversible damage.
High variability in experimental results. Inconsistent cell monolayer integrity at the start of the experiment.Ensure that the cell monolayers have reached a stable and consistent TEER value before adding the LCC formulation. This indicates a well-formed and consistent barrier.
Issues with the LCC formulation, such as precipitation or aggregation over time.Visually inspect the formulation for any signs of precipitation. Prepare fresh formulations for each experiment and ensure proper mixing.
Unexpected morphological changes in the intestinal mucosa in in-vivo or ex-vivo models. High local concentrations of LCC leading to tissue damage.At higher concentrations, lauroyl carnitine can compromise epithelial barrier morphology.[4] Consider optimizing the formulation to ensure a more uniform distribution and to avoid high local concentrations at the site of absorption. This may involve the use of controlled-release formulations.

Quantitative Data Summary

Table 1: Effect of Acylcarnitines on Transepithelial Electrical Resistance (TEER) in Rat Colonic Mucosa

AcylcarnitineChain LengthChange in TEER (%)
Octanoylcarnitine chloride (OCC)C80.0 ± 0.0
Decanoylcarnitine chloride (DCC)C1011.4 ± 6.4
This compound (LCC)C1281.1 ± 1.8
Palmitoylcarnitine chloride (PCC)C1680.1 ± 5.2
(Data sourced from in-vitro studies on rat colonic mucosa using Sweetana-Grass diffusion cells)[14]

Table 2: Concentration-Dependent Effects of Palmitoyl Carnitine Chloride (PCC) on Caco-2 and IEC-18 Cells

Cell LinePCC Concentration (mM)Effect on Permeability (Mannitol & PEG-4000)Effect on Cell Viability
IEC-18≥ 0.2Significant increaseReduced
Caco-2≥ 0.4Significant increaseReduced
Both≥ 0.4-Unable to recover viability
(Data highlights the dose-dependent nature of both permeability enhancement and cytotoxicity)[7][8]

Experimental Protocols

1. Determination of Transepithelial Electrical Resistance (TEER)

This protocol is adapted for use with Caco-2 cell monolayers cultured on permeable supports (e.g., Transwell® inserts).

  • Materials:

    • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes.

    • Caco-2 cells cultured to confluency on permeable supports.

    • Sterile phosphate-buffered saline (PBS) or cell culture medium.

    • 70% ethanol for electrode sterilization.

  • Procedure:

    • Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes, followed by rinsing with sterile PBS or culture medium.

    • Equilibrate the cell culture plates to room temperature if they were in an incubator. Ensure the volume of medium in the apical and basolateral compartments is consistent for all wells.

    • Place the shorter, wider electrode in the apical compartment and the longer, thinner electrode in the basolateral compartment. Ensure the electrodes are not touching the cell monolayer.

    • Record the resistance reading in Ohms (Ω) once the value stabilizes.

    • Measure the resistance of a blank insert (without cells) containing the same medium to subtract the background resistance.

    • Calculate the TEER value by subtracting the blank resistance from the resistance of the cell monolayer and then multiplying by the surface area of the permeable support (in cm²). The final units are Ω·cm².[15][16][17]

2. Caco-2 Cell Permeability Assay

This protocol assesses the effect of LCC on the paracellular transport of a marker molecule (e.g., Lucifer Yellow or a fluorescently labeled dextran).

  • Materials:

    • Confluent Caco-2 cell monolayers on permeable supports with established TEER values.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • This compound formulation at various concentrations.

    • Fluorescent marker molecule (e.g., Lucifer Yellow).

    • Multi-well plate reader capable of fluorescence detection.

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Measure the initial TEER to ensure monolayer integrity.

    • Add the LCC formulation containing the fluorescent marker to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time points, collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed transport buffer.

    • Measure the final TEER to assess any changes in monolayer integrity.

    • Quantify the concentration of the fluorescent marker in the collected samples using a plate reader.

    • Calculate the apparent permeability coefficient (Papp) to determine the extent of permeability enhancement.

Visualizations

Signaling_Pathway LCC Lauroylcarnitine Chloride Membrane Apical Cell Membrane LCC->Membrane Interacts with TJ Tight Junction Complex Membrane->TJ Disrupts Claudin Claudin Proteins (e.g., Claudin-1, 4, 5) TJ->Claudin Alters localization and decreases protein levels of Paracellular Increased Paracellular Permeability TJ->Paracellular Leads to

Caption: LCC interaction with the cell membrane leading to tight junction disruption.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Culture Caco-2 cells on permeable supports TEER1 Monitor TEER until a stable monolayer forms Caco2->TEER1 AddLCC Add LCC and marker molecule to apical side TEER1->AddLCC Incubate Incubate at 37°C AddLCC->Incubate Sample Sample from basolateral side at time points Incubate->Sample TEER2 Measure final TEER Incubate->TEER2 Toxicity Assess cytotoxicity (e.g., LDH assay) Incubate->Toxicity Quantify Quantify marker concentration Sample->Quantify Papp Calculate Papp value Quantify->Papp

Caption: Workflow for assessing LCC-mediated permeability enhancement.

References

Technical Support Center: Overcoming Lauroylcarnitine Chloride-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity during experiments with Lauroylcarnitine chloride.

Introduction to this compound Cytotoxicity

This compound is a long-chain acylcarnitine utilized in research as a permeation enhancer due to its surfactant-like properties. While beneficial for increasing the cellular uptake of compounds, this characteristic can also lead to dose-dependent cytotoxicity. The primary mechanism of toxicity involves the disruption of cell membrane integrity. At high concentrations, this can cause rapid cell lysis and necrosis. At lower, sub-lytic concentrations, this compound can induce more subtle cellular stress, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), disruption of calcium homeostasis, and ultimately, apoptosis.

This guide offers practical solutions and detailed protocols to help you mitigate these cytotoxic effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of cell death in my experiments with this compound?

A1: this compound's surfactant properties can disrupt cell membranes, leading to cytotoxicity. The concentration you are using might be too high for your specific cell line and experimental duration. We recommend performing a dose-response curve to determine the optimal non-toxic concentration.

Q2: What is the underlying mechanism of this compound-induced cytotoxicity?

A2: The cytotoxicity is primarily initiated by the permeabilization of the cell membrane. This can trigger a cascade of secondary effects, including:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to decreased ATP production and release of pro-apoptotic factors.

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) due to mitochondrial damage.

  • Calcium Dysregulation: Influx of extracellular calcium and/or release from intracellular stores, which can activate cytotoxic signaling pathways.

  • Apoptosis/Necrosis: Depending on the severity of the initial insult, cells may undergo programmed cell death (apoptosis) or uncontrolled lysis (necrosis).

Q3: How can I reduce the cytotoxicity of this compound without compromising its permeation-enhancing effects?

A3:

  • Optimize Concentration: Use the lowest effective concentration of this compound.

  • Co-treatment with L-carnitine: Supplementing your culture medium with L-carnitine can have a protective effect by improving mitochondrial function and reducing oxidative stress.[1]

  • Optimize Exposure Time: Reduce the duration of cell exposure to this compound.

  • Serum Concentration: Ensure optimal serum concentration in your culture medium, as serum components can sometimes mitigate surfactant-induced toxicity.

Q4: My cell viability assay results (e.g., MTT, LDH) are inconsistent when using this compound. What could be the issue?

A4: Surfactants like this compound can interfere with certain cell viability assays. For troubleshooting specific assay-related issues, please refer to the "Troubleshooting Experimental Assays" section below.

Troubleshooting Experimental Assays

General Cell Culture Issues
IssuePossible CauseTroubleshooting Steps
High background cell death in control wells Over-confluency leading to nutrient depletion and cell stress.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[2][3][4][5][6]
Suboptimal culture conditions (e.g., pH, temperature).Ensure proper incubator calibration and use of fresh, appropriate culture medium.
Mechanical stress during handling.Handle cells gently during passaging, seeding, and media changes.
Troubleshooting Cytotoxicity Assays
AssayIssuePossible Cause(s)Troubleshooting Steps
MTT/XTT Assay Artificially high or low absorbance readings This compound may directly interact with the tetrazolium salt or affect cellular metabolic activity in a way that doesn't correlate with viability.- Run a cell-free control with this compound and the MTT/XTT reagent to check for direct chemical interaction. - Consider an alternative viability assay that does not rely on metabolic activity, such as the LDH assay or Trypan Blue exclusion.
LDH Assay High background in control wells - Serum in the medium contains endogenous LDH. - Mechanical damage to cells during pipetting. - this compound causing low-level membrane leakage even at sub-lethal concentrations.- Use serum-free or low-serum medium during the assay period. - Handle plates gently and avoid forceful pipetting. - Include a "vehicle-only" control to determine the baseline LDH release caused by the compound.
Annexin V/PI Staining High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations The concentration of this compound may be causing rapid membrane disruption, leading to necrosis rather than apoptosis.- Perform a time-course experiment to capture earlier apoptotic events. - Test a lower range of this compound concentrations.

Strategies to Overcome Cytotoxicity

Co-treatment with L-carnitine

L-carnitine plays a crucial role in mitochondrial function by facilitating the transport of long-chain fatty acids for β-oxidation. Supplementation with L-carnitine can help mitigate the cytotoxic effects of this compound through several mechanisms:

  • Improved Mitochondrial Function: L-carnitine can help maintain mitochondrial membrane potential and ATP production, even in the presence of cellular stress.[1]

  • Reduction of Oxidative Stress: By enhancing mitochondrial efficiency, L-carnitine can reduce the production of reactive oxygen species (ROS).[7]

  • Detoxification: L-carnitine can bind to and help remove toxic acyl-CoA species that may accumulate.

Recommended Starting Concentration: A common starting point for L-carnitine co-treatment is in the range of 1-5 mM. However, the optimal concentration should be determined empirically for your specific cell line and experimental conditions.

Experimental Workflow for Optimization

G cluster_0 Phase 1: Determine Optimal this compound Concentration cluster_1 Phase 2: Evaluate Protective Effect of L-carnitine A Seed cells at optimal density B Treat with a range of This compound concentrations (e.g., 1-100 µM) A->B C Incubate for desired experimental duration B->C D Perform cell viability assay (e.g., MTT or LDH) C->D E Determine IC50 and sub-lethal concentration range D->E F Seed cells at optimal density G Pre-treat with a range of L-carnitine concentrations (e.g., 1-10 mM) for 1-2 hours F->G H Co-treat with a cytotoxic concentration of this compound G->H I Incubate for desired duration H->I J Perform cell viability assay I->J K Assess cytoprotective effect of L-carnitine J->K G LCC Lauroylcarnitine Chloride Membrane Cell Membrane Permeabilization LCC->Membrane Ca_influx Ca2+ Influx & Disruption of Homeostasis Membrane->Ca_influx Mito_dys Mitochondrial Dysfunction Membrane->Mito_dys Necrosis Necrosis Membrane->Necrosis High Concentration Ca_influx->Mito_dys ROS Increased ROS (Oxidative Stress) Mito_dys->ROS Apoptosis Apoptosis Mito_dys->Apoptosis ROS->Apoptosis G LC L-carnitine Supplementation Mito_func Improved Mitochondrial Function & β-oxidation LC->Mito_func Ca_chelation Potential Ca2+ Chelation LC->Ca_chelation ROS_red Reduced ROS Production Mito_func->ROS_red Cell_survival Enhanced Cell Survival Mito_func->Cell_survival ROS_red->Cell_survival Ca_chelation->Cell_survival

References

Improving the shelf life of Lauroylcarnitine chloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf life of Lauroylcarnitine chloride solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, like other acylcarnitines, is the hydrolysis of the ester bond. This reaction breaks down this compound into L-carnitine and lauric acid. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of moisture.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] To ensure its long-term stability, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. The recommended storage temperature is typically -20°C for maximum stability over extended periods.[1] For shorter durations, storage at 2-8°C is acceptable. It is crucial to minimize exposure to atmospheric moisture when handling the solid compound.[1][2]

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] When preparing aqueous solutions, use purified water and consider sterile filtering for long-term storage. Avoid storing aqueous solutions for extended periods, especially at room temperature or in alkaline conditions, due to the risk of hydrolysis.

Q4: Can I autoclave solutions containing this compound?

A4: No, autoclaving solutions of this compound is not recommended. The high temperatures and pressures involved in autoclaving will significantly accelerate the hydrolysis of the ester bond, leading to the degradation of the compound.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitate forms in the solution upon storage, especially at low temperatures. - The concentration of this compound may exceed its solubility in the chosen solvent at that temperature.- The compound may be degrading, and the degradation products (e.g., lauric acid) may have lower solubility.- Before use, allow the solution to equilibrate to room temperature.[4]- Gently vortex or sonicate the vial to redissolve the precipitate.[4]- If the precipitate does not dissolve, consider preparing a fresh solution at a slightly lower concentration.- Analyze the solution for degradation products to confirm the stability of the compound.
Inconsistent or unexpected results in biological assays. - Degradation of this compound in the stock solution or the final assay medium.- Interaction of this compound with components in the cell culture medium.- Prepare fresh solutions for each experiment.[1]- If long-term incubation is required, consider replenishing the medium with a freshly prepared solution at regular intervals.- Perform a stability test of this compound in your specific assay medium under the experimental conditions to determine its degradation rate.[1]
Difficulty in accurately weighing the solid compound. - this compound is hygroscopic and rapidly absorbs moisture from the atmosphere, leading to inaccurate weight measurements.[2]- Work quickly in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).[5]- Store the compound in a desiccator before and after weighing.[5]- Use a weighing bottle with a ground-glass stopper to minimize exposure to air.[6]- For preparing stock solutions, consider using the entire contents of a pre-weighed vial to avoid errors associated with weighing small quantities of a hygroscopic substance.[6]

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview of factors influencing the stability of long-chain acylcarnitines based on available literature.

Parameter Effect on Stability General Recommendations Supporting Evidence
Temperature Increased temperature accelerates hydrolysis.Store solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.Acylcarnitines are stable for at least 330 days at -18°C, but hydrolyze at room temperature.[7]
pH Hydrolysis is accelerated at both acidic and basic pH, with the rate being significantly higher in alkaline conditions.Prepare solutions in buffers with a pH range of 4-6 for improved stability. Avoid highly acidic or alkaline conditions.Ester hydrolysis rates increase with increasing pH.[8]
Moisture The presence of water is necessary for hydrolysis.Use anhydrous solvents for preparing stock solutions. Store solid compound and solutions in tightly sealed containers to protect from atmospheric moisture.This compound is hygroscopic.[2]
Chain Length Long-chain acylcarnitines generally hydrolyze slower than short-chain acylcarnitines.While more stable than their short-chain counterparts, proper storage is still crucial for long-chain acylcarnitines.Short-chain acylcarnitines hydrolyze quicker than long-chain acylcarnitines.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a low-humidity environment, accurately weigh the required amount of this compound.

  • Transfer the weighed solid to a sterile amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Aliquot the stock solution into single-use amber glass vials with Teflon-lined screw caps.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV-Vis spectrophotometer or HPLC system for analysis

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze for degradation.[1][9]

  • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 8 hours). Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze for degradation.[1][9]

  • Oxidative Degradation: Mix the this compound solution with a 3% H₂O₂ solution. Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light. Periodically withdraw samples and analyze for degradation.[1][9]

  • Thermal Degradation: Place the this compound solution in an incubator at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours). Periodically withdraw samples and analyze for degradation.[1]

  • Photolytic Degradation: Expose the this compound solution to a controlled light source (e.g., UV lamp at 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark at the same temperature. Periodically withdraw samples and analyze for degradation.[1]

  • Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) using a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining this compound and identify any degradation products.

Visualizations

degradation_pathway Lauroylcarnitine Lauroylcarnitine chloride Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Lauroylcarnitine->Hydrolysis Ester bond cleavage LC Lauric Acid Hydrolysis->LC Carnitine L-Carnitine Hydrolysis->Carnitine

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment start Weigh solid This compound dissolve Dissolve in appropriate solvent start->dissolve filter Sterile filter (optional) dissolve->filter aliquot Aliquot into single-use vials filter->aliquot store Store at -20°C or -80°C aliquot->store stress Forced Degradation (Acid, Base, Heat, Light, etc.) store->stress Use in Experiments analyze Analytical Testing (e.g., HPLC) stress->analyze data Data Analysis (Degradation Rate) analyze->data

Caption: General workflow for solution preparation and stability testing.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Is the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage Was the stock solution stored correctly? yes_fresh->check_storage prepare_fresh Prepare fresh solution and repeat experiment no_fresh->prepare_fresh yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_medium Potential interaction with assay medium? yes_storage->check_medium new_stock Prepare new stock solution no_storage->new_stock new_stock->prepare_fresh yes_medium Yes check_medium->yes_medium Yes no_medium No check_medium->no_medium No stability_test Perform stability test in assay medium yes_medium->stability_test other_factors Investigate other experimental factors no_medium->other_factors

Caption: Troubleshooting logic for inconsistent experimental results.

References

Mitigating off-target effects of Lauroylcarnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lauroylcarnitine chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a long-chain acylcarnitine and a cationic surfactant.[1] Its primary application in research is as a penetration enhancer to improve the absorption of hydrophilic compounds across cell membranes.[1] It is also utilized in the formation of liposomes and nanoparticles for drug delivery systems.

Q2: What are the potential off-target effects of this compound?

As a cationic surfactant, this compound can exhibit cytotoxicity by disrupting cell membranes.[2][3] Furthermore, as a long-chain acylcarnitine, it may interfere with mitochondrial function, specifically by inhibiting ATP production and impairing cardiac contractile function.[4][5] The parent molecule, L-carnitine, has been shown to induce apoptosis in certain cell types and modulate signaling pathways such as NF-κB and MAPK, suggesting that this compound could have similar effects.[6][7]

Q3: How can I assess the cytotoxicity of this compound in my experiments?

Standard cytotoxicity assays such as the MTT assay (assessing metabolic activity) and the LDH leakage assay (measuring membrane integrity) are recommended.[5] These assays can help determine the concentration-dependent toxicity of this compound in your specific cell model.

Q4: Are there known signaling pathways affected by this compound?

While direct studies on this compound are limited, research on L-carnitine and other long-chain acylcarnitines suggests potential modulation of key signaling pathways. These include apoptosis pathways (both intrinsic and extrinsic), the NF-κB signaling pathway, and the MAPK signaling pathway.[6][7][8] It is crucial to experimentally validate these potential effects in your system.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Cell Viability

Possible Cause: this compound, as a cationic surfactant, can cause cell membrane disruption and cytotoxicity at certain concentrations.[2][3]

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration:

    • Perform a dose-response experiment using a viability assay (e.g., MTT, trypan blue exclusion) to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your cell line.

  • Optimize Concentration:

    • Use this compound at the lowest effective concentration for its intended purpose (e.g., penetration enhancement).

  • Control Exposure Time:

    • Minimize the duration of cell exposure to this compound.

  • Consider Mitigation Strategies:

    • For cationic surfactant-induced stress, co-formulation with anionic compounds like hyaluronic acid has been shown to reduce cytotoxicity, although this may impact its primary function.

Issue 2: Altered Mitochondrial Function

Possible Cause: Long-chain acylcarnitines can interfere with mitochondrial respiration and ATP production.[4][5]

Troubleshooting Steps:

  • Assess Mitochondrial Respiration:

    • Use extracellular flux analysis (e.g., Seahorse assay) to measure the oxygen consumption rate (OCR) and assess key parameters of mitochondrial function.[9][10]

  • Measure ATP Levels:

    • Perform an ATP quantification assay to determine if this compound is affecting cellular energy levels.

  • Evaluate Mitochondrial Morphology:

    • Use mitochondrial-specific fluorescent dyes (e.g., MitoTracker) and microscopy to observe any changes in mitochondrial structure.

Issue 3: Unexplained Changes in Gene or Protein Expression

Possible Cause: this compound may be modulating cellular signaling pathways, leading to downstream changes in gene and protein expression.[6][7]

Troubleshooting Steps:

  • Investigate Key Signaling Pathways:

    • Use techniques like Western blotting or reporter assays to examine the activation state of proteins in pathways potentially affected, such as NF-κB (e.g., phosphorylation of p65) and MAPK (e.g., phosphorylation of ERK, JNK).[7][8]

  • Perform Gene Expression Analysis:

    • Use RT-qPCR or microarray analysis to identify changes in the expression of genes related to apoptosis (e.g., Bcl-2, Bax, Caspases), inflammation, and cellular stress.[11]

  • Include Pathway-Specific Inhibitors:

    • Use well-characterized inhibitors of suspected pathways to see if they can reverse the effects of this compound, helping to confirm the pathway's involvement.

Data Presentation

Table 1: Summary of Potential Off-Target Effects and Recommended Assays

Potential Off-Target EffectRecommended Assay(s)Key Parameters to Measure
Cytotoxicity MTT Assay, LDH Leakage Assay, Trypan Blue ExclusionCell Viability (%), LDH Release (%), Percentage of Live/Dead Cells
Mitochondrial Dysfunction Extracellular Flux Analysis (e.g., Seahorse), ATP AssayOxygen Consumption Rate (OCR), Basal and Maximal Respiration, ATP Levels
Apoptosis Induction Annexin V/Propidium Iodide Staining (Flow Cytometry), Caspase Activity AssaysPercentage of Apoptotic and Necrotic Cells, Caspase-3/7/8/9 Activity
Signaling Pathway Modulation Western Blotting, Reporter Gene Assays, ELISAPhosphorylation Status of Key Proteins (e.g., p65, ERK, JNK), Reporter Gene Activity, Cytokine Levels
Altered Gene Expression RT-qPCR, Microarray, RNA-SeqmRNA Levels of Target Genes

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound for the desired experimental time. Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12][13]

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Protocol 3: Measurement of Mitochondrial Respiration

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) measures the oxygen consumption rate (OCR) in real-time to assess mitochondrial respiration.[9][14]

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat cells with this compound.

  • Assay Setup: Replace the culture medium with Seahorse XF assay medium and incubate.

  • Mito Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the impact of this compound on mitochondrial function.

Visualizations

Experimental_Workflow cluster_planning Phase 1: Planning & Optimization cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Mitigation start Start Experiment dose_response Dose-Response & Time-Course start->dose_response treatment Treat Cells with this compound dose_response->treatment cytotoxicity Cytotoxicity Assays (MTT, LDH) treatment->cytotoxicity mitochondria Mitochondrial Function Assays (Seahorse, ATP) treatment->mitochondria apoptosis Apoptosis Assays (Annexin V/PI) treatment->apoptosis signaling Signaling Pathway Analysis (Western Blot, qPCR) treatment->signaling data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis mitochondria->data_analysis apoptosis->data_analysis signaling->data_analysis mitigation Develop Mitigation Strategy data_analysis->mitigation

Caption: A generalized experimental workflow for investigating and mitigating off-target effects.

Apoptosis_Pathways cluster_stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway LC Lauroylcarnitine Chloride death_receptor Death Receptors (e.g., Fas) LC->death_receptor ? bax Bax Activation LC->bax ? bcl2 Bcl-2 Inhibition LC->bcl2 ? caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis signaling pathways modulated by this compound.

NFkB_Signaling cluster_nucleus stimulus Cellular Stress (e.g., from this compound) ikb_kinase IKK Complex stimulus->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb degrades, releasing nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression activates

Caption: Overview of the NF-κB signaling pathway potentially affected by cellular stress.

MAPK_Signaling stimulus Cellular Stress / Growth Factors ras_raf Ras/Raf stimulus->ras_raf jnk JNK stimulus->jnk p38 p38 stimulus->p38 mek MEK1/2 ras_raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors jnk->transcription_factors p38->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis, Inflammation) transcription_factors->cellular_response

References

Technical Support Center: Refining Lauroylcarnitine Chloride Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Lauroylcarnitine chloride (LCC) in animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in animal studies?

A1: this compound (LCC) is a surfactant and an acylcarnitine. In animal studies, it is primarily used as an absorption enhancer to improve the bioavailability of co-administered therapeutic agents, particularly those with poor membrane permeability like peptides and other polar molecules. It can be incorporated into various formulations for different administration routes.

Q2: How does this compound enhance the absorption of other compounds?

A2: LCC, being a surfactant, can increase the permeability of cell membranes.[1] One of its key mechanisms involves the modulation of tight junction proteins, specifically by decreasing the protein levels of claudin 1, 4, and 5.[2] This disruption of the tight junction barrier allows for increased paracellular transport of co-administered compounds. Additionally, it has been suggested that LCC's effect on claudins may be associated with cholesterol leakage from the plasma membrane.[2]

Q3: What are the recommended solvents for preparing this compound formulations?

A3: this compound has limited solubility in aqueous solutions. Common solvent systems for in vivo studies include a combination of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.[3] Other options include corn oil and cyclodextrins like SBE-β-CD.[3] It is often necessary to use sonication or gentle heating to achieve complete dissolution.[3]

Q4: What are the appropriate storage conditions for this compound solutions?

A4: Stock solutions of this compound are typically stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.[3]

Q5: Are there any known toxicities associated with this compound administration?

A5: While specific comprehensive toxicology studies on this compound are not widely published, studies on L-carnitine and its derivatives provide some insight. Chronic oral administration of L-carnitine chloride in rats at doses up to 737 mg/kg/day was not associated with significant adverse effects. However, as a surfactant, LCC has the potential to cause irritation at the site of administration, and high concentrations may lead to cell lysis.[4] It is crucial to conduct pilot studies to determine the optimal, non-toxic concentration for your specific application and animal model.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in the formulation - Low solubility of LCC in the chosen vehicle.- Temperature changes.- Incorrect solvent ratios.- Gently warm the solution while vortexing.- Use sonication to aid dissolution.[3]- Prepare a fresh solution.- Re-evaluate the solvent system. Consider increasing the percentage of organic co-solvents like DMSO or PEG300, or using a different vehicle such as corn oil or a cyclodextrin-based solution.[3]
Animal distress or adverse reaction post-injection (e.g., irritation, lethargy) - High concentration of LCC or co-solvents (especially DMSO).- Formulation pH is not physiological.- Injection site irritation.- Reduce the concentration of LCC in the formulation.- Lower the percentage of DMSO in the vehicle. For mice, it is recommended to keep DMSO concentration below 10%.- Ensure the final pH of the formulation is close to physiological pH (7.2-7.4).- Rotate injection sites for repeated dosing.- Consider a different administration route that may be better tolerated.
Inconsistent or lack of efficacy of the co-administered drug - Incomplete dissolution of LCC or the active drug.- Suboptimal concentration of LCC.- Degradation of the active drug in the formulation.- Ensure complete dissolution of all components before administration.- Optimize the concentration of LCC. A dose-response study may be necessary.- Prepare fresh formulations immediately before each experiment to minimize degradation of the active compound.[3]
Difficulty with animal administration (e.g., regurgitation during oral gavage, leakage from injection site) - Improper restraint technique.- Incorrect needle/catheter size or placement.- Excessive administration volume.- Ensure personnel are properly trained in the specific administration technique.- Use the correct gavage needle size for the animal's weight and age.[5]- For intraperitoneal injections, ensure the needle is inserted in the lower abdominal quadrant to avoid organs.[6]- Adhere to recommended maximum administration volumes for the chosen route and animal species.

Data Presentation

Table 1: Formulation Examples for this compound in Animal Studies

Solvent SystemConcentration of LCCNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mLA clear solution can be achieved. Sonication and heating may be required.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mLSuitable for compounds that can form inclusion complexes with cyclodextrins.[3]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mLAn option for oral administration of lipophilic compounds.[3]
Aqueous solution (pH 3.1-4.0)0.1% (w/v)Used for nasal administration to enhance salmon calcitonin absorption in rats.[7]

Table 2: Reported Dosages and Effects of Acylcarnitines in Animal Studies

CompoundAnimal ModelAdministration RouteDosageObserved EffectReference
This compoundRatNasal0.1% solution with salmon calcitonin (5:1 molar ratio LCC:sCT)Significant enhancement of salmon calcitonin bioavailability.[7]
L-carnitine chlorideRatOral (gavage)Up to 737 mg/kg/day (chronic)No observed adverse effects.
L-carnitineRatIntramuscular0.04 - 0.08 mg/kgNo significant changes in biochemical blood parameters.
L-carnitineRatSubcutaneous0.04 - 0.08 mg/kgNo significant changes in hematological parameters.[[“]][9]
L-carnitineRatOral75 and 150 mg/kg/dayProtective effects against AlCl3-induced toxicity.[10][11]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound Formulation in Rats

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile vials

  • Vortex mixer and sonicator

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol

  • Rat restraint device (optional)

Procedure:

  • Formulation Preparation:

    • On the day of the experiment, weigh the required amount of LCC.

    • In a sterile vial, dissolve the LCC in the appropriate volume of DMSO.

    • Add PEG300 and vortex thoroughly.

    • Add Tween-80 and vortex again until the mixture is homogeneous.

    • Finally, add the saline and vortex until a clear solution is formed. Use a sonicator or gentle warming if necessary to aid dissolution.

    • Draw the formulation into a sterile syringe with the appropriate needle.

  • Animal Preparation and Injection:

    • Weigh the rat to determine the correct injection volume (typically 5-10 mL/kg).

    • Restrain the rat securely. This can be done manually by a trained handler or using a restraint device. The animal should be positioned on its back with its head tilted slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[6]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-40 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that no blood or urine is drawn, confirming correct needle placement.[2]

    • Slowly inject the calculated volume of the LCC formulation.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any immediate adverse reactions for at least 10-15 minutes.

Protocol 2: Oral Gavage of this compound Formulation in Mice

Materials:

  • This compound formulation (as prepared above)

  • Sterile syringes

  • Appropriately sized oral gavage needles (typically 18-20 gauge for adult mice)[5]

  • Animal scale

Procedure:

  • Preparation:

    • Weigh the mouse to calculate the correct dosing volume (typically up to 10 mL/kg).[12]

    • Draw the LCC formulation into a syringe fitted with a gavage needle.

    • Measure the correct insertion depth for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib, and mark the needle accordingly.[5]

  • Administration:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.[12]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[13]

    • The needle should pass smoothly down the esophagus with no resistance. If resistance is felt, or if the animal begins to struggle excessively, withdraw the needle and start again. Do not force the needle. [5]

    • Once the needle is inserted to the pre-measured depth, slowly administer the formulation.

    • After administration, gently remove the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_post Post-Administration weigh Weigh LCC and Co-administered Drug dissolve Dissolve in Vehicle (e.g., DMSO, PEG300, Tween-80, Saline) weigh->dissolve mix Vortex / Sonicate Until Clear Solution dissolve->mix weigh_animal Weigh Animal mix->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose restrain Restrain Animal calc_dose->restrain administer Administer Formulation (e.g., IP, Oral Gavage) restrain->administer monitor Monitor for Adverse Effects administer->monitor collect Collect Samples (Blood, Tissue) monitor->collect analyze Analyze Samples (e.g., PK/PD) collect->analyze

Caption: A typical experimental workflow for in vivo studies using this compound.

signaling_pathway cluster_tj Tight Junction Complex lcc Lauroylcarnitine Chloride (LCC) membrane Apical Cell Membrane cholesterol Cholesterol Efflux lcc->cholesterol Induces claudin1 Claudin-1 claudin4 Claudin-4 claudin5 Claudin-5 cholesterol->claudin1 Contributes to Downregulation cholesterol->claudin4 Contributes to Downregulation cholesterol->claudin5 Contributes to Downregulation paracellular Increased Paracellular Permeability claudin1->paracellular Disruption leads to claudin4->paracellular Disruption leads to claudin5->paracellular Disruption leads to absorption Enhanced Drug Absorption paracellular->absorption

Caption: Proposed mechanism of LCC-mediated enhancement of paracellular drug absorption.

troubleshooting_logic cluster_solution Troubleshooting Steps start Precipitation Observed in Formulation? heat_sonicate Apply Gentle Heat and/or Sonicate start->heat_sonicate Yes end_ok Proceed with Experiment start->end_ok No check_solvents Verify Solvent Ratios and Purity heat_sonicate->check_solvents Still Precipitates heat_sonicate->end_ok Resolved new_formulation Prepare Fresh Formulation check_solvents->new_formulation Still Precipitates check_solvents->end_ok Resolved change_vehicle Consider Alternative Vehicle System new_formulation->change_vehicle Still Precipitates new_formulation->end_ok Resolved end_reassess Re-evaluate Formulation Strategy change_vehicle->end_reassess

Caption: A decision-making workflow for troubleshooting formulation precipitation issues.

References

Validation & Comparative

Lauroylcarnitine Chloride: A Comparative Guide to a Potent Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride (LCC) is emerging as a significant penetration enhancer in the field of drug delivery, demonstrating considerable potential for improving the bioavailability of a wide range of therapeutic molecules. This guide provides an objective comparison of LCC with other commonly used penetration enhancers, supported by experimental data. We will delve into its performance, mechanism of action, and safety profile, offering a comprehensive resource for formulation scientists and researchers.

Performance Comparison of Penetration Enhancers

The efficacy of a penetration enhancer is typically quantified by its enhancement ratio (ER), which is the factor by which it increases the permeability of a drug across a biological membrane compared to a control without the enhancer. The following table summarizes the performance of this compound in comparison to other well-established enhancers.

Penetration EnhancerDrug ModelSystemEnhancement Ratio (ER)Reference
This compound Salmon CalcitoninRat Nasal Mucosa>10[1]
This compound Hydrophilic MarkersRat Colonic MucosaSignificant increase in permeability[2]
Sodium Caprate (C10) Fluorescein isothiocyanate dextran 4000 (FD-40)Caco-2 CellsSignificant increase in permeability[3]
Sodium Caprate (C10) Fluorescein isothiocyanate dextran 4000 (FD-40)Rat and Human ColonIncreased permeation clearance[4]
Oleic Acid PiroxicamRat Skin~4.5[5]
Oleic Acid AmilorideRat SkinSignificant increase in flux[5]
Dimethyl Sulfoxide (DMSO) AmilorideRat SkinSignificant increase in flux[5]

Note: Direct comparative studies with identical experimental conditions for all enhancers are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different models and conditions used.

Mechanism of Action: The Role of Tight Junctions

This compound primarily exerts its penetration-enhancing effect by modulating the paracellular pathway, which is the route between adjacent epithelial cells. This is achieved through its interaction with tight junctions (TJs), the protein complexes that regulate the permeability of this pathway.

Experimental evidence from in vitro studies using Caco-2 cell monolayers, a widely accepted model for the intestinal barrier, has shown that LCC leads to a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of paracellular markers like fluorescein isothiocyanate dextran (FD-40).[6] This indicates a reversible opening of the tight junctions.

Further investigation into the molecular mechanism has revealed that lauroylcarnitine and its long-chain acylcarnitine analogue, palmitoylcarnitine, decrease the protein levels of specific claudins, namely claudin-1, claudin-4, and claudin-5.[6] Claudins are the primary determinants of tight junction barrier function and selectivity. The reduction in these specific claudin proteins is a key event in the absorption-enhancing mechanism of LCC.[6]

G cluster_membrane Apical Membrane LCC Lauroylcarnitine Chloride TJ Tight Junction Complex (Claudins, Occludin, ZO-1) LCC->TJ Interacts with Claudin Claudin-1, -4, -5 LCC->Claudin Downregulates protein levels TJ->Claudin Contains Paracellular_Pathway Increased Paracellular Permeability Claudin->Paracellular_Pathway Leads to opening of

Figure 1. Signaling pathway of this compound's effect on tight junctions.

Cytotoxicity Profile

An essential consideration for any penetration enhancer is its safety and potential for cytotoxicity. In vitro cytotoxicity is often assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity, and the LDH (lactate dehydrogenase) assay, which measures membrane integrity.

Studies on Caco-2 cells have shown that the effects of acylcarnitines, including lauroylcarnitine, are concentration-dependent. At their effective concentrations for enhancing permeability, they can show some level of cytotoxicity. For instance, at higher concentrations, palmitoylcarnitine, a close analogue of LCC, has been shown to compromise epithelial barrier morphology.[2] It is crucial to determine the therapeutic window where permeability is enhanced without causing significant or irreversible cell damage.

EnhancerCell LineAssayIC50 / ObservationReference
Sodium Caprate (C10) Caco-2MultipleAltered plasma and mitochondrial membrane integrity at concentrations needed for permeability increase.[7]
Salcaprozate Sodium (SNAC) Caco-2MultipleLess potent than C10 in inducing cytotoxicity.[8]
Oleic Acid Caco-2-Can induce morphological changes and affect cell viability at higher concentrations.[9]

Impact on Skin Barrier Integrity

For transdermal applications, the effect of penetration enhancers on the skin's barrier function is a critical parameter. Transepidermal Water Loss (TEWL) is a non-invasive measurement of the amount of water that evaporates from the skin, and it serves as an indicator of skin barrier integrity. An increase in TEWL suggests a compromised barrier.

While specific TEWL data for this compound is limited, studies on other enhancers provide a comparative context. For instance, some formulations containing enhancers have been shown to reduce TEWL, suggesting a moisturizing or barrier-protective effect, while others can increase it, indicating a disruption of the stratum corneum.[4]

Histological examination of skin treated with penetration enhancers can reveal changes in the stratum corneum, epidermis, and dermis. Studies have shown that enhancers like oleic acid and DMSO can cause noticeable irritation and structural changes in the skin at high concentrations.[5] The ideal enhancer should reversibly alter the skin barrier to allow drug penetration without causing significant or long-lasting damage.

Experimental Protocols

In Vitro Permeability Study using Franz Diffusion Cells

G cluster_setup Franz Diffusion Cell Setup Donor Donor Chamber (Formulation with drug and enhancer) Membrane Membrane (e.g., Excised Skin, Caco-2 monolayer) Donor->Membrane Receptor Receptor Chamber (Phosphate buffered saline, 37°C, stirred) Membrane->Receptor Sampling Periodic Sampling from Receptor Chamber Receptor->Sampling Analysis Drug Quantification (e.g., HPLC) Sampling->Analysis

Figure 2. Workflow for in vitro permeability studies using Franz diffusion cells.

  • Cell/Tissue Preparation: Caco-2 cells are seeded on permeable supports and cultured until a confluent monolayer is formed, typically for 21 days. For skin permeation studies, full-thickness or epidermal membranes from animal or human skin are used.

  • Franz Cell Assembly: The prepared membrane is mounted between the donor and receptor chambers of the Franz diffusion cell.

  • Dosing: The receptor chamber is filled with a suitable buffer, maintained at 37°C, and stirred continuously. The drug formulation, with or without the penetration enhancer, is applied to the donor chamber.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with fresh buffer to maintain sink conditions.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells (e.g., Caco-2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the penetration enhancers and incubated for a specific period (e.g., 24 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that causes 50% inhibition of cell viability) can be determined.

Conclusion

This compound is a potent penetration enhancer that primarily acts by reversibly opening the tight junctions of epithelial barriers. Its efficacy has been demonstrated in various in vitro and in vivo models. While it shows promise for enhancing the delivery of a range of drugs, careful consideration of its concentration-dependent cytotoxicity is necessary to ensure its safe and effective application. Further direct comparative studies with other enhancers under standardized conditions are needed to fully elucidate its relative performance and safety profile. This guide provides a foundational understanding for researchers and drug development professionals to evaluate the potential of this compound in their formulation strategies.

References

A Comparative Analysis of the Metabolic Effects of Lauroylcarnitine Chloride and Acetyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of lauroylcarnitine chloride, a long-chain acylcarnitine, and acetyl-L-carnitine, a short-chain acylcarnitine. While direct comparative studies on this compound are limited, this document synthesizes available data on representative long-chain acylcarnitines to draw objective comparisons with the well-documented metabolic functions of acetyl-L-carnitine. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided.

Core Metabolic Functions and Distinctions

Lauroylcarnitine and acetyl-L-carnitine are both esters of L-carnitine, a crucial molecule for fatty acid metabolism. Their differing acyl chain lengths, however, dictate distinct roles in cellular bioenergetics and signaling.

This compound , as a long-chain acylcarnitine, is primarily an intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2] Its metabolic significance is intrinsically linked to the catabolism of fats for energy production. Accumulation of long-chain acylcarnitines, including those similar to lauroylcarnitine, has been associated with incomplete fatty acid oxidation and can trigger cellular stress and pro-inflammatory signaling pathways.[3][4]

Acetyl-L-carnitine , a short-chain acylcarnitine, plays a more versatile role in intermediary metabolism. It not only participates in the transport of acetyl groups out of the mitochondria, buffering the acetyl-CoA/CoA ratio, but also serves as a direct donor of acetyl groups to the Krebs cycle.[5][6] This allows it to influence both fatty acid and glucose metabolism. Furthermore, acetyl-L-carnitine can cross the blood-brain barrier and is involved in the synthesis of the neurotransmitter acetylcholine.[7]

Comparative Metabolic Effects

Metabolic ParameterThis compound (inferred from Long-Chain Acylcarnitines)Acetyl-L-CarnitineReferences
Primary Metabolic Role Intermediate in long-chain fatty acid transport for β-oxidation.Acetyl group donor to Krebs cycle; buffer of mitochondrial acetyl-CoA/CoA ratio.[1][2][5][6]
Mitochondrial Respiration Can be a substrate for β-oxidation. At high concentrations, may impair mitochondrial function and induce permeability transition.Can stimulate mitochondrial respiration by providing acetyl-CoA for the Krebs cycle.[8][9][10]
Fatty Acid Oxidation Facilitates entry of lauric acid (C12) into mitochondria for oxidation.Can indirectly influence fatty acid oxidation by modulating the acetyl-CoA/CoA ratio.[1][11]
Krebs Cycle Flux Indirectly influences the Krebs cycle by providing acetyl-CoA through β-oxidation.Directly fuels the Krebs cycle by donating its acetyl group to form citrate.[12][13]
Pro-inflammatory Signaling Induces pro-inflammatory signaling pathways (e.g., JNK, ERK, NF-κB) in a chain-length-dependent manner.May have anti-inflammatory effects by modulating cellular stress responses.[3][4][14][15]
Insulin Sensitivity Elevated levels are associated with insulin resistance.May improve insulin sensitivity through activation of the AMPK pathway.[3][15]

Signaling Pathways

The differential metabolic roles of lauroylcarnitine and acetyl-L-carnitine are reflected in their distinct impacts on key cellular signaling pathways.

Lauroylcarnitine and Pro-inflammatory Signaling

Long-chain acylcarnitines, such as myristoylcarnitine (C14) and palmitoylcarnitine (C16), which serve as proxies for lauroylcarnitine (C12), have been shown to activate pro-inflammatory signaling cascades. This is thought to be a consequence of cellular stress resulting from an overload of fatty acid metabolites.

Lauroylcarnitine_Signaling Lauroylcarnitine Lauroylcarnitine (Long-Chain Acylcarnitine) TLR Toll-like Receptors (e.g., TLR2/4) Lauroylcarnitine->TLR MyD88 MyD88 TLR->MyD88 MAPK MAPK Pathway (JNK, ERK, p38) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) MAPK->Cytokines NFkB->Cytokines

Caption: Pro-inflammatory signaling by long-chain acylcarnitines.

Acetyl-L-Carnitine and Metabolic Regulation

Acetyl-L-carnitine, in contrast, is often associated with the activation of pathways that promote metabolic health and cellular homeostasis. A key pathway influenced by acetyl-L-carnitine is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy status.

AcetylLCarnitine_Signaling ALCAR Acetyl-L-Carnitine AMPK AMPK Activation ALCAR->AMPK PGC1a PGC-1α AMPK->PGC1a InsulinSignaling Improved Insulin Signaling AMPK->InsulinSignaling MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis

Caption: Acetyl-L-carnitine's role in metabolic regulation via AMPK.

Experimental Protocols

Quantification of Acylcarnitines in Biological Samples

Objective: To determine the concentrations of lauroylcarnitine and acetyl-L-carnitine in plasma or tissue homogenates.

Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[16][17][18]

Procedure:

  • Sample Preparation:

    • For plasma: 20 µL of plasma is mixed with 500 µL of ice-cold isopropanol containing 0.5% acetic acid and internal standards (deuterated acylcarnitines).[19]

    • For tissue: 50-55 mg of frozen tissue is homogenized in 1.5 mL of isopropanol or a hexane:isopropanol mixture (50:50 v/v) with internal standards.[20]

  • Extraction: Samples are sonicated in an ice bath and then centrifuged to precipitate proteins. The supernatant is collected.

  • Derivatization (optional but recommended for dicarboxylic species): The extracted acylcarnitines are derivatized to their butyl esters by incubation with 3N HCl in n-butanol at 65°C for 15-30 minutes. This enhances chromatographic separation and ionization efficiency.[18][21]

  • UHPLC-MS/MS Analysis: The derivatized sample is injected into a UHPLC system coupled to a tandem mass spectrometer.

    • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.

    • Mass Spectrometry: Detection is performed using electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify each acylcarnitine based on its unique precursor-to-product ion transition.[19]

Acylcarnitine_Analysis_Workflow Sample Biological Sample (Plasma or Tissue) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Butylation (Derivatization) Extraction->Derivatization UHPLC UHPLC Separation Derivatization->UHPLC MSMS Tandem Mass Spectrometry (MRM) UHPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for acylcarnitine quantification.

Measurement of Mitochondrial Respiration

Objective: To assess the impact of lauroylcarnitine and acetyl-L-carnitine on mitochondrial oxygen consumption.

Methodology: High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k).

Procedure:

  • Mitochondrial Isolation: Mitochondria are isolated from tissue (e.g., rat liver or heart) by differential centrifugation.

  • Respirometry: Isolated mitochondria are suspended in a respiration buffer within the oxygraph chamber.

  • Substrate Addition:

    • To assess the effect of lauroylcarnitine, it can be added as a substrate in the presence of L-carnitine and malate.

    • To assess the effect of acetyl-L-carnitine, it can be added as a substrate, typically with malate.

  • Measurement of Oxygen Consumption: The rate of oxygen consumption is measured in different respiratory states, which are induced by the sequential addition of ADP (State 3), oligomycin (State 4o), and a protonophore like FCCP (uncoupled respiration).

  • Data Analysis: The respiratory control ratio (RCR) and P/O ratio (ATP produced per oxygen atom consumed) are calculated to assess mitochondrial coupling and efficiency.

Conclusion

This compound and acetyl-L-carnitine exhibit fundamentally different metabolic profiles. Lauroylcarnitine is integral to the transport and oxidation of long-chain fatty acids, and its accumulation can be a marker of metabolic stress, potentially leading to pro-inflammatory responses. Acetyl-L-carnitine, conversely, is a versatile metabolic modulator that can fuel the Krebs cycle, regulate the mitochondrial acetyl-CoA pool, and activate signaling pathways associated with improved metabolic health. These distinctions are critical for researchers and drug development professionals investigating metabolic disorders and developing targeted therapeutic strategies. Further direct comparative studies are warranted to fully elucidate the specific metabolic and signaling effects of this compound.

References

Validating Lauroylcarnitine Chloride's Efficacy in Enhancing Drug Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroylcarnitine chloride, a synthetic derivative of L-carnitine, has emerged as a promising permeation enhancer for improving the oral bioavailability of poorly absorbed drugs. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in clearly structured tables to facilitate a comprehensive understanding of its effects on drug absorption.

Performance Comparison: this compound vs. Alternatives

This compound primarily enhances drug absorption by modulating the paracellular pathway, the route between adjacent epithelial cells. This is achieved by reversibly opening the tight junctions that regulate the permeability of this pathway. The effectiveness of permeation enhancers is often evaluated by measuring the decrease in Transepithelial Electrical Resistance (TEER), an indicator of ion flow across the cell monolayer, and the increase in the permeability of paracellular markers such as Lucifer Yellow or FITC-dextran (FD-4).

This compound and Analogs: Impact on Caco-2 Monolayer Integrity and Permeability

Long-chain acylcarnitines, including this compound and its close analog Palmitoylcarnitine chloride, have been shown to effectively reduce TEER and increase the permeability of Caco-2 cell monolayers, a widely accepted in vitro model for the human intestinal epithelium. This effect is dose-dependent.[1]

Permeation EnhancerConcentration% of Initial TEERApparent Permeability (Papp) of Mannitol (nm/s)Apparent Permeability (Papp) of PEG-4000 (nm/s)
Palmitoylcarnitine chloride 0.4 mMNot SpecifiedSignificantly IncreasedSignificantly Increased
1 mM29%Not SpecifiedNot Specified

Data for Palmitoylcarnitine chloride on Caco-2 cells after 30 minutes of exposure. The study indicated a significant increase in the permeability of mannitol and PEG-4000 at concentrations ≥0.4 mM.[1]

Sodium Caprate: A Widely Studied Permeation Enhancer for Comparison

Sodium caprate (C10) is another well-characterized permeation enhancer that acts on tight junctions. Below is data from a study on Caco-2 cells, providing a benchmark for comparison.

Permeation EnhancerConcentration% of Initial TEERApparent Permeability (Papp) of FD4 (10⁻⁶ cm/s)
Sodium Caprate (C10) 8.5 mMReversibly ReducedIncreased

Data from a head-to-head comparison of SNAC and sodium caprate on Caco-2 monolayers. The study demonstrated that 8.5 mM sodium caprate reversibly reduced TEER and increased the permeability of FITC-dextran 4000 (FD4).[2][3]

Mechanism of Action: Modulation of Tight Junction Proteins

This compound exerts its effect by directly interacting with the protein complexes that form tight junctions. Experimental evidence points to a reduction in the protein levels of key claudins, which are integral components of the tight junction strands.

Specifically, treatment of Caco-2 cell monolayers with lauroylcarnitine and palmitoylcarnitine has been shown to decrease the protein levels of claudin-1, claudin-4, and claudin-5.[4] This disruption of the tight junction architecture leads to an increase in paracellular permeability.

LCC Lauroylcarnitine Chloride TJ Tight Junctions LCC->TJ interacts with Claudins Claudin-1, -4, -5 LCC->Claudins downregulates expression TJ->Claudins composed of ParacellularSpace Paracellular Space Claudins->ParacellularSpace regulates permeability of Drug Drug Molecule ParacellularSpace->Drug allows passage of Absorption Increased Drug Absorption Drug->Absorption

Caption: Mechanism of this compound Action.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a standard in vitro method to assess the intestinal permeability of a drug candidate and the effect of permeation enhancers.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • The integrity of the cell monolayer is monitored by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) are used for the experiment.

2. Permeability Experiment:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) on both the apical (upper) and basolateral (lower) sides of the monolayer.

  • The test drug, with and without the permeation enhancer (this compound), is added to the apical side.

  • A fluorescent paracellular marker (e.g., Lucifer Yellow or FITC-dextran) is also added to the apical side to assess the integrity of the tight junctions during the experiment.

  • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • The concentration of the drug and the paracellular marker in the collected samples is quantified using appropriate analytical methods (e.g., LC-MS/MS for the drug and a fluorescence plate reader for the marker).

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

  • The percentage of TEER reduction is calculated by comparing the TEER values before and after the experiment.

  • The permeability of the paracellular marker is also calculated to confirm that the enhancement is due to the opening of tight junctions.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Caco-2 Cell Seeding on Transwell Inserts Differentiation 21-25 Days Differentiation Caco2->Differentiation TEER_check1 TEER Measurement (Monolayer Integrity Check) Differentiation->TEER_check1 Buffer Replace with Transport Buffer TEER_check1->Buffer Dosing Add Drug +/- Enhancer & Paracellular Marker (Apical Side) Buffer->Dosing Sampling Sample from Basolateral Side (Time Points) Dosing->Sampling Quantification Quantify Drug & Marker Concentrations Sampling->Quantification Papp_calc Calculate Papp (Apparent Permeability) Quantification->Papp_calc TEER_calc Calculate % TEER Reduction Quantification->TEER_calc

Caption: Caco-2 Permeability Assay Workflow.

References

A Comparative Analysis of Lauroylcarnitine Chloride and Alternative Permeation Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Lauroylcarnitine chloride with other prominent permeation enhancers, supported by experimental data. The information is intended to assist researchers in selecting appropriate enhancers for their drug delivery systems.

I. Comparative Overview of Permeation Enhancers

This compound is a member of the acylcarnitine family of permeation enhancers. Its primary mechanism of action involves the modulation of tight junctions between epithelial cells, thereby increasing paracellular drug absorption. This guide compares this compound with Sodium Caprate, a well-characterized medium-chain fatty acid permeation enhancer, and Palmitoylcarnitine, another acylcarnitine.

Table 1: Quantitative Comparison of Permeation Enhancer Efficacy
ParameterThis compoundPalmitoylcarnitineSodium Caprate (C10)Reference
Effective Concentration 0.1 - 1 mM0.1 - 1 mM8.5 - 13 mM[1][2]
Effect on TEER (Caco-2 cells) Significant decreaseSignificant decreaseReversible reduction[1][2][3]
Permeability Increase (FD-40) Significant increaseSignificant increaseIncreased permeability[1][2]
Effect on Tight Junction Proteins Decreased Claudin-1, -4, -5Decreased Claudin-1, -4, -5, altered ZO-1Reorganization of TJ proteins[1][4]
Intracellular Calcium Flux Not reported as primary mechanismNot reported as primary mechanismDose-dependent increase[5]

II. Mechanism of Action

This compound

This compound primarily enhances paracellular permeability by disrupting the integrity of tight junctions. Experimental evidence suggests that it reduces the expression of key claudin proteins, which are integral components of the tight junction strands.[1] This leads to a decrease in transepithelial electrical resistance (TEER) and an increased flux of molecules through the paracellular space. Additionally, due to its surfactant properties, this compound can fluidize the cell membrane, which may contribute to its permeation-enhancing effects, but can also lead to cytotoxicity at higher concentrations.[6]

Alternative Permeation Enhancers
  • Sodium Caprate (C10): Sodium caprate also acts on tight junctions but through a different signaling pathway. It has been shown to cause a transient increase in intracellular calcium concentration.[5] This is believed to activate phospholipase C, leading to the contraction of calmodulin-dependent actin microfilaments that are connected to tight junction proteins, resulting in the opening of the paracellular pathway.[5] Like this compound, it also exhibits surfactant properties that can increase membrane fluidity.[2]

  • Palmitoylcarnitine: As a longer-chain acylcarnitine, palmitoylcarnitine shares a similar mechanism with this compound, including the reduction of TEER and the alteration of tight junction protein localization, such as ZO-1.[4][7] Studies have also shown that it can decrease the levels of claudins 1, 4, and 5.[1]

III. Experimental Protocols

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To assess the integrity of epithelial cell monolayers (e.g., Caco-2) after exposure to permeation enhancers.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable TEER values.

  • TEER Measurement: An epithelial volt-ohm meter (e.g., Millicell® ERS-2) is used to measure the electrical resistance across the cell monolayer.

  • Treatment: The culture medium in the apical compartment of the Transwell® inserts is replaced with a solution containing the permeation enhancer (e.g., this compound, Sodium Caprate) at the desired concentration. A control group with the vehicle alone is also included.

  • Data Collection: TEER is measured at various time points (e.g., 0, 30, 60, 120 minutes) after the addition of the enhancer.

  • Data Analysis: The percentage of initial TEER is calculated for each time point to determine the effect of the enhancer on monolayer integrity. A significant drop in TEER indicates a disruption of tight junctions.

Paracellular Permeability Assay (FD-40 Flux)

Objective: To quantify the passage of a fluorescent marker molecule across the epithelial monolayer via the paracellular pathway.

Methodology:

  • Cell Culture and Monolayer Formation: Caco-2 cells are cultured on Transwell® inserts as described for the TEER measurement.

  • Treatment: The apical medium is replaced with a solution containing the permeation enhancer and a fluorescently labeled, cell-impermeable marker such as FITC-dextran 4 kDa (FD-40).

  • Sampling: At predetermined time intervals, samples are taken from the basolateral compartment.

  • Quantification: The fluorescence intensity of the samples is measured using a fluorescence plate reader.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the flux of FD-40 across the monolayer. An increase in Papp indicates enhanced paracellular permeability.

Western Blotting for Claudin Proteins

Objective: To determine the effect of permeation enhancers on the expression levels of specific tight junction proteins.

Methodology:

  • Cell Culture and Treatment: Caco-2 cells are grown to confluence in culture plates and then treated with the permeation enhancer for a specified duration.

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target claudin proteins (e.g., anti-claudin-1, -4, -5).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

IV. Visualizing the Mechanisms of Action

Lauroylcarnitine_Mechanism cluster_extracellular Extracellular Space cluster_cell Epithelial Cell Lauroylcarnitine Lauroylcarnitine Chloride Membrane Cell Membrane Lauroylcarnitine->Membrane Interacts with Claudin_Complex Claudin-1, -4, -5 (Tight Junction) Membrane->Claudin_Complex Disrupts Paracellular_Pathway Paracellular Pathway Claudin_Complex->Paracellular_Pathway Opens

Caption: this compound's proposed mechanism of action.

SodiumCaprate_Mechanism cluster_extracellular Extracellular Space cluster_cell Epithelial Cell SodiumCaprate Sodium Caprate (C10) PLC Phospholipase C SodiumCaprate->PLC Activates Ca_Store Intracellular Ca2+ Store PLC->Ca_Store Stimulates release from Ca_Ion Ca2+ Ca_Store->Ca_Ion Calmodulin Calmodulin Ca_Ion->Calmodulin Binds to Actin Actin Filaments Calmodulin->Actin Activates contraction of TJ_Proteins Tight Junction Proteins Actin->TJ_Proteins Pulls on Paracellular_Pathway Paracellular Pathway TJ_Proteins->Paracellular_Pathway Opens

Caption: Sodium caprate's proposed signaling pathway for permeation enhancement.

Experimental_Workflow cluster_in_vitro In Vitro Assessment Caco2 Caco-2 Cell Monolayer Treatment Treat with Permeation Enhancer Caco2->Treatment TEER TEER Measurement Treatment->TEER FD4_Flux FD-40 Flux Assay Treatment->FD4_Flux Western_Blot Western Blot (Claudins) Treatment->Western_Blot

Caption: Experimental workflow for evaluating permeation enhancers.

References

A Comparative Guide to Quality Control and Purity Analysis of Lauroylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroylcarnitine chloride, a long-chain acylcarnitine, plays a significant role in cellular energy metabolism and is increasingly investigated for its therapeutic potential and as a biochemical tool. Ensuring the quality and purity of this compound is paramount for reliable and reproducible research outcomes. This guide provides a comparative overview of analytical methodologies for the quality control of this compound, presenting supporting data and detailed experimental protocols.

Data Summary: A Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound is a critical decision guided by factors such as sensitivity, specificity, and throughput requirements. Below is a comparative summary of the primary techniques employed for its analysis.

Parameter LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) HPLC-UV (High-Performance Liquid Chromatography with UV Detection) NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separation by chromatography followed by mass-based detection and fragmentation.Separation by chromatography followed by detection based on UV absorbance.Detection of nuclear spin transitions in a magnetic field for structural elucidation.
Specificity Very High (distinguishes structurally similar compounds).Moderate (co-elution can be a challenge).High (provides detailed structural information).
Sensitivity Very High (ng/mL to pg/mL).Low to Moderate (µg/mL).Low (mg/mL).
Purity Determination Quantitative (relative and absolute).Quantitative (relative).Quantitative (relative, with internal standard).
Impurity Profiling Excellent for identifying and quantifying known and unknown impurities.Limited to chromophoric impurities.Excellent for identifying and quantifying major impurities.
Typical Linearity (r²) >0.99>0.99Not typically used for linearity studies.
Typical Accuracy (%) 95-10590-110Not typically used for accuracy studies.
Typical Precision (%RSD) <15%<15%Not applicable.

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of quality control procedures. The following sections provide protocols for the most common analytical techniques used for this compound.

Purity and Impurity Profiling by LC-MS/MS

This method is the gold standard for the sensitive and specific quantification of this compound and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Lauroyl-L-carnitine-d3 (internal standard)[1]

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

    • Prepare a stock solution of the internal standard (Lauroyl-L-carnitine-d3) (1 mg/mL) in methanol.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For analysis, dilute the test sample and spike with the internal standard to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 344.3 -> Product ion (Q3) m/z 85.1 (loss of the acyl group)

      • Lauroyl-L-carnitine-d3 (IS): Precursor ion (Q1) m/z 347.3 -> Product ion (Q3) m/z 85.1

    • Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the test sample from the calibration curve.

    • Purity is calculated by comparing the peak area of the main component to the total area of all detected peaks.

Purity Determination by HPLC-UV

A more accessible method for routine purity checks, though less sensitive and specific than LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate)

  • Ion-pairing agent (e.g., sodium 1-heptanesulfonate)

  • Ultrapure water

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.

    • Prepare the test sample by dissolving a known amount in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 3.0) and acetonitrile (e.g., 60:40 v/v) containing an ion-pairing agent (e.g., 5 mM sodium 1-heptanesulfonate).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak area of the this compound peak and any impurity peaks.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Lauroylcarnitine Peak / Total Area of All Peaks) x 100

Visualizing Workflows and Pathways

To better illustrate the processes involved in quality control and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Reporting weighing Weighing dissolution Dissolution weighing->dissolution dilution Dilution & IS Spiking dissolution->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection hplc_uv HPLC-UV Detection (210 nm) lc_separation->hplc_uv integration Peak Integration ms_detection->integration hplc_uv->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification purity_calc Purity Calculation quantification->purity_calc report Certificate of Analysis purity_calc->report

Caption: Quality Control Workflow for this compound.

signaling_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix lcfa Long-Chain Fatty Acid (e.g., Lauric Acid) acyl_coa Lauroyl-CoA lcfa->acyl_coa Acyl-CoA Synthetase cpt1 CPT1 acyl_coa->cpt1 lauroylcarnitine Lauroylcarnitine acyl_coa->lauroylcarnitine CPT1 beta_oxidation β-Oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP (Energy) tca_cycle->atp cpt1->lauroylcarnitine cact CACT lauroyl_coa_mito Lauroyl-CoA cpt2 CPT2 cpt2->lauroyl_coa_mito lauroylcarnitine->cpt2 lauroylcarnitine->lauroyl_coa_mito CPT2 ppar PPARα lauroylcarnitine->ppar Modulates lauroyl_coa_mito->beta_oxidation gene_expression Gene Expression (Fatty Acid Oxidation) ppar->gene_expression

Caption: Lauroylcarnitine in Fatty Acid Metabolism and Signaling.

The Role of this compound in Cellular Signaling

This compound is an ester of carnitine and lauric acid. Carnitine and its acyl derivatives are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation for energy production.[2] This process, known as the carnitine shuttle, is rate-limited by the enzyme Carnitine Palmitoyltransferase I (CPT1).[3][4]

Beyond its role in energy metabolism, there is growing evidence that long-chain acylcarnitines like lauroylcarnitine can act as signaling molecules. They have been shown to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[5][6] For instance, acetyl-L-carnitine has been shown to activate the PGC-1α/PGC-1β-dependent signaling cascade.[7] Furthermore, some studies suggest that elevated levels of certain acylcarnitines may be involved in pro-inflammatory signaling pathways.[8][9] Lauroylcarnitine has also been investigated for its effects on tight junction proteins, suggesting a role in modulating cellular permeability.[10]

References

Cross-Validation of Analytical Methods for Lauroylcarnitine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Lauroylcarnitine chloride is critical for metabolic research and pharmaceutical quality control. This guide provides a comprehensive cross-validation of common analytical methods, offering a comparative analysis of their performance based on experimental data.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound quantification hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of different analytical techniques.

Analytical MethodSample MatrixLinearity RangeLimit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
LC-MS/MS Human Plasma, Mouse Plasma, Tissues0.25–8 nmol/mL (for PLC)[1]1 nmol/mL[1]< 15% (Intra- & Inter-day CV)[2]91.29%–98.23%[1]
UPLC-MS/MS Human Plasma, Urine, Tissues> 3-4 orders of magnitude[2]< 3.5 fmol on column[2]< 15% (Intra- & Inter-day CV)[2]RE < 20%[2]
HPLC-UV Human Plasma0.5–16.69 nmol/mL[1]0.22 nmol/mL[1]< 5.18% (Intra- & Inter-day CV)[1]< 12.86% deviation[1]
HPLC-Fluorescence Human PlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below to facilitate replication and cross-validation in your laboratory.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of long-chain acylcarnitines like Lauroylcarnitine.

  • Sample Preparation:

    • To 20 μL of plasma or urine, add 500 μL of pre-cooled isopropanol containing 0.5% (V/V) acetic acid and an internal standard solution.[2]

    • Sonicate the mixture in an ice-bath for 5 minutes.[2]

    • Centrifuge at 16,000 g for 10 minutes at 4°C.[2]

    • Collect the supernatant and dry it under a stream of nitrogen gas.[2]

    • Reconstitute the dried extract in 90% (V/V) methanol for analysis.[2] For tissue samples, homogenize 10 mg of tissue in a similar extraction solution.[2]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column or a hydrophilic interaction chromatography (HILIC) column is typically used.[3][4]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate) is common.[4]

    • Flow Rate: Approximately 0.4 mL/min.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Lauroylcarnitine and the internal standard.[5]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique provides faster analysis times and higher resolution compared to conventional LC-MS/MS.[2]

  • Sample Preparation: The sample preparation protocol is similar to the one described for LC-MS/MS.[2]

  • Chromatographic Conditions:

    • Column: UPLC specific columns with smaller particle sizes (e.g., ≤ 2 µm) are employed for higher efficiency.

    • Mobile Phase and Flow Rate: Similar to LC-MS/MS but with optimized gradients for faster separation, often within 10 minutes.[2]

  • Mass Spectrometry Detection: The detection principles are the same as in LC-MS/MS, utilizing ESI and MRM for sensitive and specific detection.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more accessible technique, though generally less sensitive than mass spectrometry-based methods.

  • Sample Preparation and Derivatization:

    • Extraction of Lauroylcarnitine from the sample matrix.

    • Derivatization is often required to introduce a chromophore for UV detection. A common approach involves esterification.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[6]

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile.[6]

    • Flow Rate: Typically around 0.5-1.0 mL/min.[6]

    • Detection: UV detection at a specific wavelength, for instance, 214 nm.[6]

Visualizing the Workflow

To better understand the cross-validation process, the following diagrams illustrate the general workflow and the logical relationships between the different stages of analysis.

General Workflow for Analytical Method Cross-Validation cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation cluster_comparison Cross-Validation Sample Biological Sample (Plasma, Tissue, etc.) Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization HPLC HPLC Separation Derivatization->HPLC LCMS LC-MS/MS Analysis Derivatization->LCMS UPLC UPLC-MS/MS Analysis Derivatization->UPLC Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision UPLC->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Comparison Comparative Data Analysis LOD_LOQ->Comparison

Caption: General workflow for analytical method cross-validation.

Signaling Pathway of Fatty Acid Oxidation and Carnitine's Role cluster_cytosol Cytosol cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase CPT1 CPT I AcylCoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CAT CAT CPT2 CPT II CAT->CPT2 MatrixAcylCoA Fatty Acyl-CoA CPT2->MatrixAcylCoA Acylcarnitine->CAT Acylcarnitine->CPT2 BetaOx β-Oxidation MatrixAcylCoA->BetaOx Carnitine Carnitine Carnitine->CPT1

Caption: Role of carnitine in fatty acid transport for β-oxidation.

References

Assessing the Reproducibility of Lauroylcarnitine Chloride as a Permeability Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reliability and mechanism of excipients is paramount. This guide provides a comparative assessment of Lauroylcarnitine chloride and its analogs as intestinal permeability enhancers, with a focus on experimental reproducibility, methodologies, and mechanisms of action.

This compound, a long-chain acylcarnitine, has emerged as a potent absorption enhancer for poorly permeable drugs. Its efficacy is attributed to its ability to transiently and reversibly open the tight junctions between intestinal epithelial cells, thereby increasing paracellular transport. This guide synthesizes data from multiple studies to provide a clear overview of its performance, often in comparison to other known permeability enhancers like Palmitoylcarnitine and sodium caprate.

Comparative Efficacy of Acylcarnitines and Sodium Caprate

The primary measure of a permeability enhancer's effect in in-vitro models, such as Caco-2 cell monolayers, is the reduction in transepithelial electrical resistance (TEER) and the increased flux of paracellular markers (e.g., Lucifer Yellow, FITC-dextran). The data consistently demonstrates that long-chain acylcarnitines, including Lauroylcarnitine, are effective in modulating the intestinal barrier.

Permeability EnhancerModel SystemKey FindingsReference
Lauroylcarnitine (100 µM) Rat Jejunum (in situ)4-fold increase in the area under the curve (AUC) of Lucifer Yellow.[1]
Lauroylcarnitine Caco-2 cell monolayersDecreased protein levels of claudin-1, -4, and -5.[2]
Palmitoylcarnitine (100 µM) Rat Jejunum (in situ)17-fold increase in the AUC of Lucifer Yellow.[1]
Palmitoylcarnitine Chloride (PCC) (≥0.4 mM) Caco-2 cell monolayersSignificant increase in the permeability of mannitol and PEG-4000.[3][4]
Palmitoylcarnitine Caco-2 cell monolayersDecreased protein levels of claudin-1, -4, and -5; effect on claudins 4 and 5 may be linked to cholesterol leakage from the plasma membrane.[2]
Sodium Caprate Caco-2 cell monolayersIncreases intracellular calcium levels, leading to calmodulin-dependent contraction of the actin microfilament and subsequent dilation of the paracellular route.[5][6]
Decanoylcarnitine Caco-2 cell monolayersMechanism differs from sodium caprate.[6]

Note: The reproducibility of these findings is supported by multiple independent studies reporting similar effects of long-chain acylcarnitines on TEER and paracellular marker flux in Caco-2 and other intestinal epithelial cell models.[2][3][4][7] However, it is important to note that the efficacy of these enhancers is often accompanied by cytotoxicity at higher concentrations.[3][4]

Mechanism of Action: A Focus on Tight Junctions

The primary mechanism by which this compound and other long-chain acylcarnitines enhance intestinal permeability is through the modulation of tight junction proteins. These proteins form a crucial barrier in the paracellular space, and their transient disruption allows for the passage of otherwise impermeable molecules.

Signaling_Pathway cluster_membrane Apical Membrane cluster_cell Epithelial Cell Lauroylcarnitine Lauroylcarnitine Membrane_Perturbation Membrane_Perturbation Lauroylcarnitine->Membrane_Perturbation interacts with P_gp P-glycoprotein (P-gp) Lauroylcarnitine->P_gp downregulates expression Cholesterol_Efflux Cholesterol_Efflux Membrane_Perturbation->Cholesterol_Efflux may cause Claudin_1 Claudin_1 Membrane_Perturbation->Claudin_1 downregulates Claudin_4 Claudin_4 Membrane_Perturbation->Claudin_4 downregulates Claudin_5 Claudin_5 Membrane_Perturbation->Claudin_5 downregulates

Caption: Proposed mechanism of this compound on tight junction proteins and P-glycoprotein.

Studies have shown that Lauroylcarnitine treatment leads to a decrease in the protein levels of claudin-1, claudin-4, and claudin-5.[2] This disruption of the key tight junction components is believed to be the primary reason for the observed increase in paracellular permeability. Additionally, some evidence suggests that acylcarnitines may also downregulate the expression of the efflux transporter P-glycoprotein (P-gp), which could further contribute to increased intracellular drug concentrations.[1]

Experimental Protocols

To ensure the reproducibility of experiments involving this compound, standardized protocols are essential. Below are outlines for key in-vitro assays used to assess its function as a permeability enhancer.

Caco-2 Permeability Assay with TEER Measurement

This assay is the gold standard for in-vitro prediction of intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a confluent and tight monolayer.

  • Treatment: The cell monolayers are treated with this compound at the desired concentration in the apical (donor) compartment.

  • Permeability Measurement: A marker molecule (e.g., Lucifer Yellow, FITC-dextran) is added to the apical compartment. At various time points, samples are taken from the basolateral (receiver) compartment to quantify the amount of the marker that has crossed the monolayer.

  • TEER Monitoring: TEER is measured at the beginning and end of the experiment to assess the effect of the treatment on monolayer integrity. A significant drop in TEER is indicative of tight junction opening.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Experimental_Workflow Start Start Caco-2_Culture Culture Caco-2 cells on Transwell inserts (21-25 days) Start->Caco-2_Culture Integrity_Check_1 Measure initial TEER to confirm monolayer integrity Caco-2_Culture->Integrity_Check_1 Treatment Add this compound and marker molecule to apical side Integrity_Check_1->Treatment If TEER is high Incubation Incubate at 37°C Treatment->Incubation Sampling Collect samples from basolateral side at time points Incubation->Sampling Integrity_Check_2 Measure final TEER Sampling->Integrity_Check_2 Analysis Quantify marker concentration and calculate Papp Integrity_Check_2->Analysis End End Analysis->End

References

Benchmarking Lauroylcarnitine Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug delivery and cellular research, the selection of appropriate chemical tools is paramount to achieving reliable and reproducible results. This guide provides a comprehensive benchmark of Lauroylcarnitine chloride against two industry-standard carnitine esters: Palmitoylcarnitine chloride and Acetyl-L-carnitine. This comparison focuses on their performance as permeability enhancers and their cytotoxic profiles, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their experimental designs.

Comparative Performance Analysis

The primary function of long-chain acylcarnitines like this compound in a research context is to enhance the permeability of cell membranes, a crucial aspect in studying drug absorption and delivery.[1][2] Shorter-chain acylcarnitines, such as Acetyl-L-carnitine, are more commonly associated with metabolic studies and neuroprotective effects due to their ability to cross the blood-brain barrier.[3][4]

Permeability Enhancement

Lauroylcarnitine and Palmitoylcarnitine have been shown to increase the permeability of intestinal epithelial cell monolayers, such as Caco-2 cells, by modulating the tight junctions between cells.[1] This effect is often measured by a decrease in Transepithelial Electrical Resistance (TEER) and an increased flux of paracellular markers like Lucifer Yellow.[3][5] Studies have indicated that long-chain acylcarnitines, including lauroyl and palmitoyl carnitine, can decrease the protein levels of claudins 1, 4, and 5, which are key components of tight junctions.[1] The effect of these acylcarnitines is concentration-dependent and reversible at lower concentrations.[2][5]

While direct head-to-head studies with standardized permeability markers are limited, the available data suggests that both Lauroylcarnitine and Palmitoylcarnitine are potent permeability enhancers.[5] Acetyl-L-carnitine, with its shorter acyl chain, is not typically employed for this purpose and is expected to have a significantly lower impact on epithelial permeability.

Table 1: Comparative Permeability Enhancement Potential

FeatureThis compoundPalmitoylcarnitine chlorideAcetyl-L-carnitine
Primary Application Permeability Enhancer[6]Permeability Enhancer[7]Metabolic & Neuroprotective Agent[3]
Mechanism of Action Modulation of tight junction proteins[1]Modulation of tight junction proteins[1]Facilitates fatty acid transport into mitochondria[8]
Effect on TEER Dose-dependent decrease[5]Dose-dependent decrease[5][7]Not a primary application
Reversibility Reversible at effective concentrations[5]Reversible at effective concentrations[5]Not applicable

Note: The data presented is compiled from various sources and may not represent results from a single comparative study. Direct comparisons should be made under identical experimental conditions.

Cytotoxicity Profile

A critical consideration for any compound used in cell-based assays is its potential for cytotoxicity. The cytotoxic effects of surfactants and permeability enhancers are commonly evaluated using MTT and Lactate Dehydrogenase (LDH) assays. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies the release of the cytoplasmic enzyme LDH as a marker of cell membrane damage.[9]

Studies have shown that at higher concentrations, long-chain acylcarnitines like Palmitoylcarnitine can lead to reduced cell viability and compromised membrane integrity.[7] The cytotoxic effects are often concomitant with significant increases in membrane permeability.[7] Acetyl-L-carnitine has been reported to have low cytotoxicity in various cell lines at concentrations typically used in metabolic and neuroprotective studies.[10][11]

Table 2: Comparative Cytotoxicity Data

CompoundCell LineAssayEndpointResultReference
Palmitoylcarnitine chloride Caco-2, IEC-18LDH release, Propidium iodide uptake, Neutral red uptakeCell viabilityReduced viability at concentrations ≥0.4 mM[7]
Acetyl-L-carnitine OVCAR-3, SKOV-3Flow cytometry (Propidium iodide)Cell viabilityNo significant toxicity up to 100 µM[10]
Acetyl-L-carnitine HepG2MTTIC5040.61 µM/mL (48h)[4]
Acetyl-L-carnitine HT29MTTIC5054.71 µM/mL (48h)[4]

Experimental Protocols

To facilitate the direct comparison of these compounds in your own research, detailed protocols for key experiments are provided below.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.[12][13]

1. Cell Culture:

  • Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Monolayers are typically ready for experiments when TEER values are >250 Ω·cm².

  • Perform a Lucifer Yellow rejection assay to confirm monolayer integrity. Add Lucifer Yellow (e.g., 100 µM) to the apical side and measure its flux to the basolateral side after a 1-hour incubation. A low permeability coefficient (Papp) for Lucifer Yellow indicates a tight monolayer.[3][14]

3. Permeability Experiment:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (this compound, Palmitoylcarnitine chloride, or Acetyl-L-carnitine) at the desired concentration in HBSS to the apical (donor) compartment.

  • Add fresh HBSS to the basolateral (receiver) compartment.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

  • Analyze the concentration of the paracellular marker (if co-administered) or the test compound in the collected samples using an appropriate analytical method (e.g., fluorescence spectroscopy for Lucifer Yellow, LC-MS for the carnitine esters).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

Cytotoxicity Assays

MTT Assay Protocol [15]

1. Cell Plating:

  • Seed cells (e.g., Caco-2, HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

2. Compound Treatment:

  • Treat cells with various concentrations of this compound, Palmitoylcarnitine chloride, or Acetyl-L-carnitine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Release Assay Protocol [6][16]

1. Cell Plating and Treatment:

  • Follow the same steps for cell plating and compound treatment as in the MTT assay.

2. Supernatant Collection:

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

3. LDH Reaction:

  • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant. Commercial kits provide a ready-to-use reaction mixture.

  • Incubate at room temperature for up to 30 minutes, protected from light.

4. Measurement:

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.

Visualizing the Mechanisms

To better understand the processes discussed, the following diagrams illustrate the key pathways and experimental workflows.

G cluster_0 Apical (Lumen) cluster_2 Basolateral (Bloodstream) cluster_3 Epithelial Cell LCC Lauroylcarnitine Chloride TJ Tight Junction (Claudins, Occludin, ZO-1) LCC->TJ Disrupts PKC PKC LCC->PKC Activates MAPK MAPK LCC->MAPK Activates Drug_out Drug Permeation TJ->Drug_out Increases Paracellular Flux PKC->TJ Modulates MLCK MLCK PKC->MLCK Activates MAPK->TJ Modulates Actin Actomyosin Ring MLCK->Actin Contracts Actin->TJ Pulls Apart

Caption: Mechanism of this compound as a permeability enhancer.

G cluster_0 Experimental Workflow cluster_1 MTT Assay cluster_2 LDH Assay start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate (e.g., 24h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt centrifuge Centrifuge Plate incubate2->centrifuge incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt supernatant Collect Supernatant centrifuge->supernatant add_ldh Add LDH Reaction Mix supernatant->add_ldh incubate_ldh Incubate 30 min add_ldh->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh

Caption: Workflow for comparative cytotoxicity assessment.

G cluster_0 Cytosol cluster_1 Mitochondrial Intermembrane Space cluster_2 Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) ACoA Acyl-CoA LCFA->ACoA Activation CPT1 CPT1 ACoA->CPT1 Carnitine Carnitine Carnitine->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Esterification CACT CACT Acylcarnitine->CACT Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix Translocation CPT2 CPT2 Acylcarnitine_matrix->CPT2 ACoA_matrix Acyl-CoA CPT2->ACoA_matrix Re-esterification Beta_ox β-Oxidation ACoA_matrix->Beta_ox

Caption: The Carnitine Shuttle: Transport of fatty acids into the mitochondria.

References

In Vivo Efficacy of Lauroylcarnitine Chloride as a Permeation Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the challenge of poor oral bioavailability of many therapeutic compounds is a primary focus. Chemical permeation enhancers are a key strategy to improve the absorption of such drugs across mucosal membranes. This guide provides a comparative analysis of the in vivo efficacy of Lauroylcarnitine chloride, a long-chain acylcarnitine, against other well-established permeation enhancers, namely sodium caprate and oleic acid.

Mechanism of Action of Chemical Permeation Enhancers

Chemical permeation enhancers transiently and reversibly increase the permeability of epithelial tissues, allowing for enhanced drug absorption. Their mechanisms of action can be broadly categorized into two main pathways: increasing paracellular transport by modulating tight junctions between cells, and increasing transcellular transport by fluidizing the cell membrane.

cluster_enhancer Chemical Permeation Enhancers cluster_mechanism Mechanism of Action cluster_outcome Outcome This compound This compound Membrane Fluidization Membrane Fluidization This compound->Membrane Fluidization Sodium Caprate Sodium Caprate Tight Junction Modulation Tight Junction Modulation Sodium Caprate->Tight Junction Modulation Oleic Acid Oleic Acid Oleic Acid->Membrane Fluidization Increased Paracellular Transport Increased Paracellular Transport Tight Junction Modulation->Increased Paracellular Transport Increased Transcellular Transport Increased Transcellular Transport Membrane Fluidization->Increased Transcellular Transport Enhanced Drug Absorption Enhanced Drug Absorption Increased Paracellular Transport->Enhanced Drug Absorption Increased Transcellular Transport->Enhanced Drug Absorption

Fig. 1: General mechanisms of chemical permeation enhancers.

Comparative In Vivo Efficacy Data

The following table summarizes available in vivo data for this compound and its comparators. It is important to note that direct comparisons are challenging due to variations in experimental models, drugs, and dosages.

Permeation EnhancerModel DrugAnimal ModelRoute of AdministrationKey Finding
This compound Hydrophilic compoundsRatOral/IntestinalImproves in vivo absorption of certain hydrophilic compounds through mucosal membranes.[1]
Sodium Caprate Enalaprilat (349 Da)RatIntestinal Perfusion9-fold increase in intestinal permeability at 10 and 20 mg/mL at pH 7.4.[2]
Hexarelin (887 Da)RatIntestinal PerfusionNo significant enhancement in absorption.[2]
AmpicillinHumanRectal1.8-fold increase in bioavailability.[3]
Oleic Acid Hexyl nicotinateHumanTopicalSignificantly reduced the onset and time to maximum effect of the drug.[4]
EstradiolHumanTopicalIncreased flux across viable human skin.[5]

Experimental Protocols

A robust method for evaluating the in vivo efficacy of intestinal permeation enhancers is the single-pass intestinal perfusion (SPIP) model in rats. This technique allows for the direct measurement of intestinal permeability.

Protocol: Single-Pass Intestinal Perfusion (SPIP) in Rats
  • Animal Preparation:

    • Male Sprague-Dawley rats (250-300g) are fasted overnight with free access to water.

    • Anesthesia is induced and maintained throughout the experiment.

    • A midline abdominal incision is made to expose the small intestine.

    • A segment of the jejunum (approximately 10 cm) is cannulated at both ends.

  • Perfusion Procedure:

    • The cannulated intestinal segment is rinsed with a control buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4) pre-warmed to 37°C.

    • The perfusion is initiated with the control buffer containing the model drug and a non-absorbable marker (e.g., 14C-inulin) at a constant flow rate (e.g., 0.2 mL/min).

    • After a stabilization period (e.g., 30 minutes), perfusate samples are collected at regular intervals (e.g., every 15 minutes) for a control period (e.g., 60 minutes).

    • The perfusion solution is then switched to the test solution, which is identical to the control solution but also contains the permeation enhancer (e.g., this compound).

    • Perfusate samples are collected for the test period (e.g., 90 minutes).

  • Sample Analysis:

    • The concentrations of the model drug and the non-absorbable marker in the collected perfusate samples are determined using a suitable analytical method (e.g., HPLC, LC-MS/MS).

  • Data Analysis:

    • The intestinal permeability of the model drug is calculated for both the control and test periods.

    • The enhancement ratio is determined by dividing the permeability in the presence of the enhancer by the permeability in its absence.

Start Start Animal Preparation (Fasting, Anesthesia) Animal Preparation (Fasting, Anesthesia) Start->Animal Preparation (Fasting, Anesthesia) Surgical Procedure (Cannulation of Jejunum) Surgical Procedure (Cannulation of Jejunum) Animal Preparation (Fasting, Anesthesia)->Surgical Procedure (Cannulation of Jejunum) Intestinal Rinsing Intestinal Rinsing Surgical Procedure (Cannulation of Jejunum)->Intestinal Rinsing Control Perfusion (Drug + Marker) Control Perfusion (Drug + Marker) Intestinal Rinsing->Control Perfusion (Drug + Marker) Sample Collection (Control) Sample Collection (Control) Control Perfusion (Drug + Marker)->Sample Collection (Control) Switch to Test Perfusion (Drug + Marker + Enhancer) Switch to Test Perfusion (Drug + Marker + Enhancer) Sample Collection (Control)->Switch to Test Perfusion (Drug + Marker + Enhancer) Sample Collection (Test) Sample Collection (Test) Switch to Test Perfusion (Drug + Marker + Enhancer)->Sample Collection (Test) Sample Analysis (HPLC, LC-MS/MS) Sample Analysis (HPLC, LC-MS/MS) Sample Collection (Test)->Sample Analysis (HPLC, LC-MS/MS) Data Analysis (Calculate Permeability & Enhancement Ratio) Data Analysis (Calculate Permeability & Enhancement Ratio) Sample Analysis (HPLC, LC-MS/MS)->Data Analysis (Calculate Permeability & Enhancement Ratio) End End Data Analysis (Calculate Permeability & Enhancement Ratio)->End

Fig. 2: Experimental workflow for in vivo intestinal perfusion.

Comparative Overview of Permeation Enhancers

Fig. 3: Logical comparison of permeation enhancers.

Conclusion

This compound shows promise as a permeation enhancer for improving the mucosal absorption of hydrophilic drugs.[1] However, the available in vivo data is less extensive compared to well-established enhancers like sodium caprate and oleic acid. Sodium caprate has demonstrated significant enhancement of intestinal permeability for small molecules in both preclinical and clinical settings, primarily through tight junction modulation.[2][3] Oleic acid is a recognized enhancer for topical drug delivery, acting by fluidizing the stratum corneum.[4][5] Further in vivo studies are warranted to quantitatively assess the efficacy and safety of this compound in direct comparison with these and other leading permeation enhancers to fully establish its potential in advanced drug delivery systems.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Lauroylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of lauroylcarnitine chloride, a cationic surfactant used in various research applications. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information.

Hazard StatementPrecautionary Measures
H302: Harmful if swallowed Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse your mouth and seek medical attention.[1]
H315: Causes skin irritation Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1]
H319: Causes serious eye irritation Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
H335: May cause respiratory irritation Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1]
Environmental Hazard Quaternary ammonium compounds, the class to which this compound belongs, can be toxic to aquatic life.[2][3] Do not allow the substance to enter sewers or surface and ground water.[4]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[4] This typically involves treating it as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Treat all forms of this compound (solid, solutions, and contaminated materials) as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Solid Waste Disposal:

  • Collect any solid this compound powder in a clearly labeled, sealable, and chemically compatible container.

  • Ensure the container is appropriate for hazardous waste collection.

3. Liquid Waste (Solutions) Disposal:

  • If this compound is in a solution, collect it in a sealable, leak-proof container designated for hazardous liquid waste.

  • The container material must be compatible with the solvent used in the solution.

4. Disposal of Contaminated Labware and Materials:

  • Disposable Items: Any disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a designated hazardous waste container.

  • Non-Disposable Glassware: Decontaminate non-disposable glassware immediately after use. The first rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.

5. Spill Cleanup:

  • In the event of a spill, ensure the area is well-ventilated.

  • For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid creating dust.

  • For liquid spills, absorb the substance with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol), and collect the decontamination materials for disposal as hazardous waste.[4]

6. Labeling and Storage of Waste:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • List all components of any mixtures, including solvents and their approximate concentrations.

  • Keep waste containers sealed and stored in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup by a licensed waste management company.

7. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the logical workflow for the handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation and Use cluster_disposal Disposal Pathway A Weighing and Handling of This compound B Experimental Procedure A->B Use in experiment C Solid Waste (e.g., unused powder) B->C Excess solid D Liquid Waste (e.g., solutions) B->D Used solutions E Contaminated Disposables (e.g., gloves, pipette tips) B->E Used disposables F Contaminated Glassware (Reusable) B->F Used glassware G Collect in Labeled Hazardous Waste Container C->G D->G E->G H Decontaminate Glassware (Collect first rinse as hazardous waste) F->H I Store in Designated Secure Area G->I H->G Collected rinse J Arrange for Pickup by Licensed Waste Contractor I->J

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Lauroylcarnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lauroylcarnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. It is designed to be your preferred resource for ensuring safe and effective handling of this compound, thereby building a foundation of trust in laboratory safety. Note that safety data sheets (SDS) for this compound can vary between suppliers; for instance, one supplier classifies it as hazardous while another does not[1]. Therefore, it is imperative to always consult the specific SDS provided by your supplier and conduct a thorough, substance-specific risk assessment before commencing any work. This guide is based on a comprehensive review of available safety information, adopting a cautious approach in light of conflicting data.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified by some suppliers as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a respiratory tract irritant (Category 3)[1]. Adherence to stringent PPE protocols is therefore essential to minimize exposure and ensure a safe laboratory environment.

Protection TypeRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.To prevent eye contact with the powder or solutions, which can cause serious eye irritation[1]. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.To prevent skin contact, which may cause irritation[1]. Impervious clothing is recommended[1]. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling[1].
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.To prevent respiratory tract irritation[1]. Use only in a well-ventilated area, preferably a chemical fume hood[1].
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and experimental success.

StepProcedureRationale
1. Preparation Work in a designated, well-ventilated area, such as a chemical fume hood[1]. Ensure that an eyewash station and safety shower are readily accessible.Minimizes inhalation exposure and prepares for an effective emergency response.
2. Weighing Handle the solid powder with care to avoid the formation of dust and aerosols[1]. Use appropriate, clean tools (e.g., spatula) for transferring the substance.Reduces the risk of inhalation and contamination of the work area.
3. Dissolving When preparing solutions, slowly add the solid to the solvent to avoid splashing.Ensures a controlled dissolution process and prevents the generation of aerosols.
4. Post-Handling Decontaminate all work surfaces after use. Thoroughly wash hands with soap and water[1].Prevents cross-contamination and accidental exposure.
Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation[1].
Skin Contact Wash the affected area with plenty of soap and water[1]. Remove contaminated clothing and wash it before reuse[1].
Eye Contact Rinse the eyes cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains, water courses, or the soil[1].
Contaminated Materials (e.g., gloves, wipes, containers) Collect in a designated and appropriately labeled hazardous waste container for disposal.
Spills For small spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces by scrubbing with alcohol. Dispose of the contaminated material in a sealed container as hazardous waste[1].

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and emergency response.

G cluster_handling Safe Handling Workflow prep 1. Preparation - Don PPE - Work in fume hood weigh 2. Weighing - Avoid dust generation prep->weigh dissolve 3. Dissolving - Add solid to solvent slowly weigh->dissolve post_handle 4. Post-Handling - Decontaminate surfaces - Wash hands dissolve->post_handle G cluster_emergency Emergency Response Logic exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air Provide CPR if needed inhalation->move_fresh_air wash_skin Wash with soap and water Remove contaminated clothing skin_contact->wash_skin rinse_eyes Rinse with water Remove contact lenses eye_contact->rinse_eyes rinse_mouth Rinse mouth Do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。